molecular formula C11H15NO2 B1308983 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine CAS No. 91246-63-8

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

Cat. No.: B1308983
CAS No.: 91246-63-8
M. Wt: 193.24 g/mol
InChI Key: BDTTYRMUFWQXNJ-UHFFFAOYSA-N
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Description

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine (CAS 915920-02-4) is a chemical compound of interest in medicinal chemistry and pharmaceutical research, with the molecular formula C11H15NO2 . This amine serves as a versatile synthetic building block, particularly useful for constructing more complex molecules. Its structure, featuring both a phenylamine and a tetrahydrofuran moiety, makes it a valuable intermediate for exploring structure-activity relationships in drug discovery. The primary research value of this compound and its analogs lies in their potential application as key substructures in bioactive molecules. Specifically, structural motifs containing a tetrahydrofuran ring linked via an ether to a substituted phenylamine are frequently investigated in the development of enzyme inhibitors . For example, research into potent and selective inhibitors of phosphodiesterase-4 (PDE4) has highlighted the critical role of similar catechol diether motifs, where alkoxy substituents like the O-(tetrahydrofuran-3-yl) group are incorporated to improve binding affinity and metabolic stability . PDE4 is a key regulator of cyclic AMP (cAMP) and a validated target for inflammatory diseases such as asthma and COPD . While the specific pharmacological profile of this compound requires further investigation, its chemical architecture positions it as a relevant scaffold for probing similar biological targets and optimizing drug-like properties. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTTYRMUFWQXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424400
Record name 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91246-63-8
Record name 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical principles with established experimental protocols to empower researchers in their investigations.

Physicochemical Properties

PropertyValueMethod
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol -
CAS Number 91246-63-8-
Appearance Solid (predicted)-
pKa (of the conjugate acid) ~5.0 - 5.5 (Estimated)Based on substituted anilines
Aqueous Solubility Low (Predicted)Qualitative estimation

Note on pKa Estimation: The basicity of aniline is significantly influenced by substituents on the aromatic ring. The pKa of the conjugate acid of aniline is approximately 4.6. The 4-(tetrahydro-furan-2-ylmethoxy) group is an alkoxy substituent, which is generally considered to be an electron-donating group through resonance. This electron-donating effect increases the electron density on the nitrogen atom of the amino group, making it more basic than aniline. Therefore, the pKa of this compound is predicted to be slightly higher than that of aniline.

Factors Influencing Basicity

The basicity of this compound is a critical parameter influencing its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following diagram illustrates the key factors determining the basicity of this molecule.

G Factors Influencing the Basicity of this compound cluster_molecule Molecular Structure cluster_effects Electronic Effects A Aniline Core F Lone Pair Delocalization (decreases basicity) A->F B Amino Group (-NH2) G Overall Basicity (pKa) B->G C 4-(Tetrahydro-furan-2-ylmethoxy) Group D Resonance Effect (+R) Electron-donating C->D Dominant effect E Inductive Effect (-I) Electron-withdrawing C->E Minor effect D->B Increases electron density on N E->B Decreases electron density on N F->B Decreases availability of lone pair

Caption: Factors influencing the basicity of the target molecule.

Experimental Protocols

To facilitate further research and validation of the estimated properties, this section provides detailed experimental protocols for the determination of pKa and solubility.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[1]

Workflow:

G Workflow for pKa Determination by Potentiometric Titration A Sample Preparation (Dissolve compound in a suitable solvent, e.g., water/methanol mixture) B Titration Setup (Calibrated pH electrode, burette with titrant) A->B C Titration (Gradual addition of a strong acid, e.g., HCl) B->C D Data Acquisition (Record pH after each titrant addition) C->D E Data Analysis (Plot pH vs. volume of titrant) D->E F pKa Determination (pH at the half-equivalence point) E->F

Caption: Workflow for pKa determination.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent system (e.g., a 1:1 mixture of methanol and water) to a final concentration of approximately 1-5 mM.[2] The use of a co-solvent may be necessary due to the predicted low aqueous solubility.

  • Titrant Preparation: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.05-0.1 mL) from a burette.[3]

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until a clear inflection point is observed in the pH curve.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.

    • The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the volume of titrant added is half of that at the equivalence point).[1]

The shake-flask method is the gold standard for determining the thermodynamic solubility of a substance.[4][5][6]

Workflow:

G Workflow for Solubility Determination by Shake-Flask Method A Sample Preparation (Add excess solid to a known volume of solvent) B Equilibration (Shake at a constant temperature for 24-48h) A->B C Phase Separation (Centrifugation or filtration) B->C D Quantification (Analyze the concentration of the supernatant using a suitable analytical method, e.g., HPLC-UV) C->D E Solubility Calculation D->E

Caption: Workflow for solubility determination.

Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values). The presence of undissolved solid at the end of the experiment is crucial.[7]

  • Equilibration:

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary test can determine the necessary equilibration time.[4]

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.

    • Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure that the chosen filtration membrane does not adsorb the compound.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the concentration of the compound in the clear, saturated filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions.

  • Calculation:

    • Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound under the experimental conditions.

Potential Biological Significance

While no specific biological activities have been reported for this compound, the alkoxy aniline scaffold is present in numerous biologically active molecules. This suggests that the title compound could be a valuable building block in drug discovery programs.

G Potential Biological Relevance of 4-Alkoxy Aniline Scaffolds A 4-Alkoxy Aniline Scaffold B Kinase Inhibitors A->B e.g., in oncology C Anti-inflammatory Agents A->C e.g., cytokine inhibition D Antimicrobial Agents A->D e.g., antibacterial, antifungal E CNS Active Agents A->E e.g., receptor modulators

Caption: Potential biological activities of related compounds.

Derivatives of alkoxy anilines have been investigated for a range of therapeutic applications, including as inhibitors of TNF-α and IL-6, and in the development of kinase inhibitors for oncology.[8][9] The tetrahydrofuran moiety is also a common feature in many approved drugs, often contributing to improved pharmacokinetic properties.[10]

This technical guide provides a foundational understanding of the basic properties of this compound and offers detailed protocols for the experimental determination of its key physicochemical parameters. This information is intended to support further research and development efforts involving this promising chemical entity.

References

An In-depth Technical Guide to 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-((tetrahydrofuran-2-yl)methoxy)aniline. Due to the limited availability of experimental data in the public domain, this document focuses on its structural features, predicted physicochemical and spectroscopic properties, and a probable synthetic route. Furthermore, it explores the potential biological significance of this molecule by examining the well-documented roles of its constituent tetrahydrofuran and aniline moieties in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds in drug discovery and development.

Chemical Structure and Identification

4-((tetrahydrofuran-2-yl)methoxy)aniline is a chemical entity that incorporates a p-substituted aniline ring with a (tetrahydrofuran-2-yl)methoxy group. The core structure consists of an aniline molecule where the hydrogen atom at the para-position of the amino group is substituted by a methoxy group, which in turn is attached to a tetrahydrofuran ring at the 2-position.

Table 1: Chemical Identification of 4-((tetrahydrofuran-2-yl)methoxy)aniline

IdentifierValueSource(s)
IUPAC Name 4-((tetrahydrofuran-2-yl)methoxy)anilineN/A
CAS Number 91246-68-3[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
SMILES String Nc1ccc(OCC2CCCO2)cc1[1]
Physical Form Solid[1]

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Melting Point Solid at room temperatureThe presence of polar functional groups (amine and ether) and the overall molecular weight suggest a solid state.
Boiling Point > 200 °CHigh boiling point is expected due to the molecular weight and polar nature of the compound.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water.The aniline and tetrahydrofuran moieties confer some polarity, but the overall structure is largely organic.
pKa (of the anilinium ion) ~4-5The electron-donating effect of the ether linkage may slightly increase the basicity compared to aniline.

Spectroscopic Data (Predicted)

While experimental spectra for 4-((tetrahydrofuran-2-yl)methoxy)aniline are not available, a predicted analysis based on the known spectral characteristics of aniline and tetrahydrofuran derivatives can be informative for its identification.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.6-7.0 ppm) corresponding to the AA'BB' system of the p-substituted benzene ring. Amine Protons: A broad singlet (approx. δ 3.5-4.5 ppm), the chemical shift of which is dependent on solvent and concentration. Tetrahydrofuran Methylene Protons: A series of multiplets in the aliphatic region (approx. δ 1.6-4.2 ppm). The protons on the carbon adjacent to the ether oxygen (C5 of THF) and the methylene bridge will be the most downfield. Tetrahydrofuran Methine Proton: A multiplet (approx. δ 4.0-4.3 ppm) for the proton at the C2 position of the THF ring.
¹³C NMR Aromatic Carbons: Four signals in the aromatic region (approx. δ 114-152 ppm). The carbon attached to the oxygen will be the most downfield, and the carbon attached to the nitrogen will also be significantly deshielded. Tetrahydrofuran Carbons: Four signals in the aliphatic region (approx. δ 25-78 ppm). The carbons adjacent to the ether oxygen will have the highest chemical shifts. Methylene Bridge Carbon: A signal around δ 70-75 ppm.
IR Spectroscopy N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. C-N Stretching: A band around 1250-1350 cm⁻¹. C-O-C Stretching: A strong band in the region of 1050-1150 cm⁻¹ corresponding to the ether linkages. Aromatic C-H Stretching: Bands above 3000 cm⁻¹. Aromatic C=C Bending: Bands in the region of 1500-1600 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 193.11. Fragmentation: Expect fragmentation patterns corresponding to the loss of the tetrahydrofuran-methoxy group and cleavage of the ether linkage.

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

The most plausible and widely used method for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-aminophenol would react with 2-(chloromethyl)tetrahydrofuran.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Aminophenol 4-Aminophenol Reaction Reaction 4-Aminophenol->Reaction 1. 2-(Chloromethyl)tetrahydrofuran 2-(Chloromethyl)tetrahydrofuran 2-(Chloromethyl)tetrahydrofuran->Reaction 2. Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->Reaction Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Reaction Heat Heat Heat->Reaction 4-((tetrahydrofuran-2-yl)methoxy)aniline 4-((tetrahydrofuran-2-yl)methoxy)aniline Reaction->4-((tetrahydrofuran-2-yl)methoxy)aniline

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Methodology (General Protocol):

  • Deprotonation of 4-Aminophenol: To a solution of 4-aminophenol in a polar apathetic solvent such as dimethylformamide (DMF) or acetonitrile, a suitable base (e.g., potassium carbonate or sodium hydride) is added. The mixture is stirred at room temperature to facilitate the formation of the phenoxide ion.

  • Nucleophilic Substitution: 2-(Chloromethyl)tetrahydrofuran is added to the reaction mixture. The reaction is then heated (typically between 60-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Potential Applications in Drug Development and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for 4-((tetrahydrofuran-2-yl)methoxy)aniline, its structural components, the aniline and tetrahydrofuran moieties, are prevalent in many biologically active compounds.

  • Aniline Moiety: The aniline scaffold is a key component in a wide range of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy. The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of kinases.

  • Tetrahydrofuran Moiety: The tetrahydrofuran ring is often incorporated into drug candidates to improve their pharmacokinetic properties. It can enhance solubility, metabolic stability, and act as a scaffold to orient other functional groups for optimal interaction with biological targets.

Given the presence of these two pharmacophorically important groups, 4-((tetrahydrofuran-2-yl)methoxy)aniline could serve as a valuable building block for the synthesis of novel compounds targeting a variety of signaling pathways. One such hypothetical pathway could involve the inhibition of a protein kinase.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Compound 4-((tetrahydrofuran-2-yl)methoxy)aniline Derivative Kinase Target Kinase Compound->Kinase Binds to ATP pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Competition Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Cellular Signaling Phosphorylated_Substrate->Downstream_Signaling Biological_Response Biological Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Signaling->Biological_Response

Caption: Hypothetical Kinase Inhibition Signaling Pathway.

Conclusion

4-((tetrahydrofuran-2-yl)methoxy)aniline is a chemical compound with a structure that suggests potential for applications in medicinal chemistry. While detailed experimental data is currently lacking in the public domain, this technical guide provides a foundational understanding of its chemical identity, predicted properties, and a viable synthetic strategy. The presence of both the aniline and tetrahydrofuran motifs makes it an attractive scaffold for the design and synthesis of novel molecules with potential therapeutic value. Further research is warranted to synthesize and characterize this compound and to explore its biological activities in various therapeutic areas.

References

An In-depth Technical Guide to 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine (CAS No. 91246-63-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine, a key building block in contemporary medicinal chemistry. The document details its chemical and physical properties, outlines a robust laboratory-scale synthesis protocol, and explores its significant applications in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to be a critical resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery, offering insights into the compound's synthesis, characterization, and strategic utility.

Introduction

This compound, also known as 4-((tetrahydrofuran-2-yl)methoxy)aniline, is a bifunctional organic molecule featuring a substituted aniline core. The presence of both a nucleophilic amino group and a tetrahydrofuran moiety makes it a valuable intermediate in the synthesis of complex molecular architectures. The tetrahydrofuran ring, in particular, is a common motif in medicinal chemistry, often employed to enhance solubility, metabolic stability, and to modulate the pharmacokinetic profile of drug candidates. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its effective utilization in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

PropertyValueSource
CAS Number 91246-63-8
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Solid (form)
InChI 1S/C11H15NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11H,1-2,7-8,12H2
InChI Key BDTTYRMUFWQXNJ-UHFFFAOYSA-N
SMILES Nc1ccc(OCC2CCCO2)cc1

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound is achieved through a Williamson ether synthesis.[1][2][3][4][5] This method involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-aminophenol acts as the nucleophile, attacking an electrophilic tetrahydrofurfuryl derivative.

Reaction Scheme

Williamson_Ether_Synthesis aminophenol 4-Aminophenol plus1 + base Base (e.g., KOtBu) arrow1 base->arrow1 thf_halide 2-(Halomethyl)tetrahydrofuran (X = Cl, Br, or other leaving group) arrow2 thf_halide->arrow2 product This compound plus2 + salt KX + H₂O conditions Solvent (e.g., DMF) Room Temperature to mild heating Kinase_Inhibitor_Synthesis aniline This compound plus + heterocycle Substituted Heterocycle (e.g., Chloroquinazoline) arrow heterocycle->arrow product Kinase Inhibitor Scaffold arrow->product conditions Coupling Reaction (e.g., Nucleophilic Aromatic Substitution)

References

Spectral Data of 4-((tetrahydrofuran-2-yl)methoxy)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((tetrahydrofuran-2-yl)methoxy)aniline is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring an aniline core linked to a tetrahydrofuran moiety via a methoxy bridge, presents a unique scaffold for the design of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the available spectral data and a plausible synthetic route for this compound. However, a thorough search of scientific literature and chemical databases reveals a significant lack of publicly available experimental spectral data for 4-((tetrahydrofuran-2-yl)methoxy)aniline. While the compound is listed by several chemical suppliers, detailed characterization data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are not provided.

In the absence of direct experimental data, this guide will present predicted spectral information and a generalized synthetic protocol based on established chemical principles for analogous structures. It is crucial to note that the following information should be considered theoretical and requires experimental verification.

Predicted Spectral Data

Due to the absence of experimentally obtained spectra, the following tables summarize predicted spectral data for 4-((tetrahydrofuran-2-yl)methoxy)aniline. These predictions are based on computational models and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 6.7-6.8d2HAr-H (ortho to -O)
~ 6.6-6.7d2HAr-H (ortho to -NH₂)
~ 4.2-4.3m1HO-CH (in THF ring)
~ 3.8-4.0m2HO-CH₂ (exocyclic)
~ 3.7-3.9m2HO-CH₂ (in THF ring)
~ 3.5br s2H-NH₂
~ 1.8-2.1m4H-CH₂-CH₂- (in THF ring)

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may vary.

Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~ 152Ar-C-O
~ 141Ar-C-NH₂
~ 116Ar-CH (ortho to -O)
~ 115Ar-CH (ortho to -NH₂)
~ 77O-CH (in THF ring)
~ 73O-CH₂ (exocyclic)
~ 68O-CH₂ (in THF ring)
~ 30-CH₂- (in THF ring)
~ 25-CH₂- (in THF ring)

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may vary.

Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretch (aniline)
3050-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1620-1580StrongC=C stretch (aromatic)
1510-1480StrongN-H bend (aniline)
1250-1200StrongC-O-C stretch (aryl ether)
1100-1000StrongC-O-C stretch (aliphatic ether)
Predicted Mass Spectrometry Data
m/zInterpretation
193.24[M]⁺ (Molecular Ion)
108[H₂N-C₆H₄-O]⁺
85[C₅H₉O]⁺ (tetrahydrofurfuryl fragment)

Proposed Synthetic Pathway and Experimental Protocol

A plausible method for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline is the Williamson ether synthesis, a well-established reaction for forming ethers. This would involve the reaction of a p-aminophenoxide salt with a suitable tetrahydrofurfuryl halide or tosylate.

Signaling Pathway of the Proposed Synthesis

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product p_aminophenol p-Aminophenol Base Base (e.g., NaH, K₂CO₃) p_aminophenol->Base Deprotonation THF_halide Tetrahydrofurfuryl Halide (e.g., Chloride or Bromide) Product 4-((tetrahydrofuran-2-yl)methoxy)aniline THF_halide->Product Nucleophilic Substitution (SN2) Solvent Solvent (e.g., DMF, Acetonitrile)

Caption: Proposed Williamson ether synthesis for 4-((tetrahydrofuran-2-yl)methoxy)aniline.

General Experimental Protocol
  • Deprotonation of p-Aminophenol: To a solution of p-aminophenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), a strong base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of gas ceases, indicating the formation of the p-aminophenoxide salt.

  • Nucleophilic Substitution: Tetrahydrofurfuryl chloride or bromide is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and may require heating (e.g., 60-80 °C) for several hours to proceed to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-((tetrahydrofuran-2-yl)methoxy)aniline.

  • Characterization: The purified product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine p-Aminophenol, Base, and Solvent start->reactants deprotonation Stir at 0°C (Deprotonation) reactants->deprotonation addition Add Tetrahydrofurfuryl Halide deprotonation->addition reaction Heat Reaction Mixture (Monitor by TLC) addition->reaction workup Quench with Water and Extract reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis and analysis of the target compound.

Conclusion

While 4-((tetrahydrofuran-2-yl)methoxy)aniline is a commercially available compound, there is a notable lack of published experimental spectral data. This guide has provided a theoretical framework for its spectral properties and a plausible synthetic route. It is imperative that researchers undertaking the synthesis and use of this compound perform thorough experimental characterization to validate its structure and purity. The information presented here serves as a valuable starting point for such investigations in the fields of medicinal chemistry and drug discovery.

In-Depth Technical Guide: Spectroscopic and Mass Spectrometric Analysis of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic and Mass Spectrometry Data

The following tables summarize the predicted quantitative data for 4-((tetrahydrofuran-2-yl)methoxy)aniline. These predictions are derived from established principles of NMR and MS, and by analogy to structurally related compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.75d2HAr-H (ortho to -O)
~ 6.65d2HAr-H (ortho to -NH₂)
~ 4.20m1HO-CH-CH₂ (THF)
~ 3.95m2HAr-O-CH₂
~ 3.85m1HO-CH₂-CH (THF)
~ 3.75m1HO-CH₂-CH (THF)
~ 3.60br s2H-NH₂
~ 2.00m1HCH₂ (THF)
~ 1.90m2HCH₂ (THF)
~ 1.65m1HCH₂ (THF)
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 152.0Ar-C (C-O)
~ 141.0Ar-C (C-N)
~ 116.0Ar-C (ortho to -O)
~ 115.5Ar-C (ortho to -NH₂)
~ 78.0O-CH-CH₂ (THF)
~ 73.0Ar-O-CH₂
~ 68.0O-CH₂ (THF)
~ 29.0CH₂ (THF)
~ 26.0CH₂ (THF)
Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zPredicted FragmentNotes
193[M]⁺Molecular ion peak. As an odd-electron species containing one nitrogen atom, its nominal molecular weight is odd, consistent with the Nitrogen Rule.
122[M - C₄H₇O]⁺Loss of the tetrahydrofuryl radical.
108[H₂N-C₆H₄-O]⁺Cleavage of the ether bond.
93[C₆H₅NH₂]⁺Rearrangement and cleavage.
71[C₄H₇O]⁺Tetrahydrofurfuryl cation, a common fragment for this moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 4-((tetrahydrofuran-2-yl)methoxy)aniline.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are recommended.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[1]

  • If necessary, filter the solution to remove any particulate matter.[1]

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the MS source.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Data Analysis:

  • The peak with the highest m/z value generally corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound (193.24 g/mol for C₁₁H₁₅NO₂).[2][3]

  • The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic amines include the loss of HCN, while ethers often undergo α-cleavage.[4] The tetrahydrofuran moiety is expected to produce characteristic fragments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like 4-((tetrahydrofuran-2-yl)methoxy)aniline.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up (e.g., Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern purification->ms nmr NMR Spectroscopy - ¹H, ¹³C, COSY, HSQC, HMBC - Structural Elucidation data_analysis Data Interpretation & Structure Confirmation ms->data_analysis other_spec Other Spectroscopy (e.g., IR, UV-Vis) final_product Characterized Compound: 4-((tetrahydrofuran-2-yl)methoxy)aniline data_analysis->final_product

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Physical and chemical properties of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-((tetrahydrofuran-2-yl)methoxy)aniline. Due to the limited availability of experimental data for this specific compound, this document focuses on predicted properties derived from computational modeling and established analytical techniques for structurally similar compounds. It includes a proposed synthetic route via Williamson ether synthesis and outlines standard protocols for purification and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in utilizing this molecule.

Introduction

4-((Tetrahydrofuran-2-yl)methoxy)aniline is a unique chemical entity that combines an aniline core with a tetrahydrofuran moiety through an ether linkage. The aniline scaffold is a prevalent pharmacophore in numerous clinically approved drugs, while the tetrahydrofuran ring is a common structural motif in natural products and pharmaceuticals, often contributing to favorable pharmacokinetic properties.[1] The combination of these two fragments in 4-((tetrahydrofuran-2-yl)methoxy)aniline makes it an intriguing candidate for further investigation in drug discovery and materials science. This guide summarizes its key identifiers, predicted physicochemical properties, a plausible synthetic pathway, and standard analytical procedures.

Chemical and Physical Properties

Detailed experimental data for 4-((tetrahydrofuran-2-yl)methoxy)aniline is not extensively available in public literature. Commercial suppliers, such as Sigma-Aldrich, provide the compound for early discovery research but do not offer comprehensive analytical data, placing the onus of identity and purity confirmation on the researcher. The following tables present a combination of available information and predicted data to guide laboratory work.

Identifiers and General Properties
PropertyValueSource
IUPAC Name 4-((Tetrahydrofuran-2-yl)methoxy)aniline-
CAS Number 91246-63-8[2]
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Solid (predicted)
SMILES Nc1ccc(OCC2CCCO2)cc1
InChI Key BDTTYRMUFWQXNJ-UHFFFAOYSA-N
Predicted Physicochemical Properties

The following properties have been predicted using computational models and are provided as estimates.

PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not available-
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO). Limited solubility in water.Based on the properties of aniline and ether-containing compounds.
pKa (of the conjugate acid) ~4.5 - 5.0The ether group is expected to have a minor electronic effect on the basicity of the aniline nitrogen.
LogP ~1.5 - 2.0Indicates moderate lipophilicity.

Experimental Protocols

The following sections outline a generalized experimental protocol for the synthesis, purification, and characterization of 4-((tetrahydrofuran-2-yl)methoxy)aniline based on established organic chemistry principles.

Synthesis: Williamson Ether Synthesis

A plausible and common method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-aminophenol would be deprotonated to form a phenoxide, which then attacks a tetrahydrofurfuryl halide.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 4-Aminophenol p1 4-((Tetrahydrofuran-2-yl)methoxy)aniline r1->p1 1. r2 Tetrahydrofurfuryl chloride r2->p1 2. r3 Base (e.g., K₂CO₃) r3->p1 Solvent (e.g., DMF) Heat G synthesis Synthesis (Williamson Ether Synthesis) workup Aqueous Workup & Extraction synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms

References

A Technical Guide to the Solubility Profile of 4-((tetrahydrofuran-2-yl)methoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-((tetrahydrofuran-2-yl)methoxy)aniline, a key intermediate in pharmaceutical and materials science research. In the absence of extensive public-domain data for this specific molecule, this document emphasizes the foundational principles of solubility and provides detailed, field-proven experimental protocols to enable researchers to generate robust and reliable solubility data. The guide delves into the structural rationale for its predicted solubility behavior by drawing comparisons with related aniline derivatives. A step-by-step methodology for the widely accepted shake-flask method is presented, ensuring a self-validating system for data generation. This whitepaper is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for applications ranging from reaction chemistry to formulation development.

Introduction: The Critical Role of Solubility

4-((tetrahydrofuran-2-yl)methoxy)aniline (CAS No. 91246-63-8) is a substituted aniline derivative incorporating both a hydrophilic amino group and a bulky, moderately polar tetrahydrofuran ether moiety. Its molecular structure suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. Solubility is a fundamental physicochemical property that governs reaction kinetics, purification strategies (such as crystallization), and, in the pharmaceutical context, the bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility in various organic solvents is therefore a prerequisite for efficient and successful process development.

This guide will first explore the predicted solubility of 4-((tetrahydrofuran-2-yl)methoxy)aniline based on its molecular structure and a comparative analysis with simpler, related molecules. The core of this document will then provide a detailed, actionable protocol for the experimental determination of its solubility, followed by guidance on data analysis and reporting.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 4-((tetrahydrofuran-2-yl)methoxy)aniline, we must first consider its molecular structure and key physicochemical properties.

Table 1: Physicochemical Properties of 4-((tetrahydrofuran-2-yl)methoxy)aniline

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Solid
SMILES String Nc1ccc(OCC2CCCO2)cc1

The molecule can be deconstructed into three key components that influence its solubility:

  • The Aniline Moiety: The aromatic amine group (-NH₂) is polar and capable of acting as both a hydrogen bond donor and acceptor. Aniline itself is slightly soluble in water (approx. 3.6 g/L at 25°C) but exhibits good solubility in many organic solvents like ethanol, acetone, and chloroform due to van der Waals interactions and dipole-dipole interactions.[1] The basicity of the amino group also means its solubility can be significantly enhanced in acidic conditions through the formation of the anilinium salt.[1]

  • The Phenyl Ring: This aromatic ring is hydrophobic and contributes to the molecule's affinity for non-polar and aromatic solvents.

  • The (Tetrahydrofuran-2-yl)methoxy Group: This substituent introduces both polar and non-polar characteristics. The ether oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents. Tetrahydrofuran (THF) as a standalone solvent is miscible with water and a wide range of organic solvents, indicating its ability to engage in various intermolecular interactions. However, the overall bulk of this group may sterically hinder interactions with solvent molecules.

Predicted Solubility:

Based on the principle of "like dissolves like," we can make the following predictions:

  • High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran, where dipole-dipole interactions and hydrogen bonding with the ether and amine groups can occur.

  • Moderate to Low Solubility: Expected in non-polar aromatic solvents like toluene, where interactions will be primarily driven by the phenyl ring.

  • Low Solubility: Expected in non-polar aliphatic solvents such as hexane and cyclohexane, due to the overall polarity of the molecule.

  • Limited Aqueous Solubility: The hydrophobic phenyl ring and the bulky ether substituent are likely to result in low solubility in water, although it may be slightly higher than that of unsubstituted aniline due to the additional hydrogen bond acceptor site.

A structurally similar compound, 4-methoxyaniline, is known to be soluble in organic solvents like ethanol and ether but has limited water solubility.[3] This provides a reasonable benchmark for the expected behavior of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Experimental Determination of Thermodynamic Solubility

Given the lack of published quantitative data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[4]

Causality Behind Experimental Choices

The shake-flask method is chosen for its ability to ensure that the solvent is fully saturated with the solute, reaching a true thermodynamic equilibrium. The extended equilibration time allows for the dissolution process to overcome any kinetic barriers. The use of a constant temperature bath is critical as solubility is a temperature-dependent property. Analysis by a specific and sensitive method like High-Performance Liquid Chromatography (HPLC) ensures that the measured concentration is accurate and not influenced by potential impurities or degradants.

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Shake_Flask_Workflow Workflow for the Shake-Flask Solubility Determination Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_compound Weigh excess 4-((tetrahydrofuran-2-yl)methoxy)aniline prep_solvent Add known volume of organic solvent to vial prep_compound->prep_solvent Combine shake Seal vial and place in shaker bath at constant T (e.g., 25°C) prep_solvent->shake equilibrate Agitate for 24-48 hours to ensure equilibrium shake->equilibrate sample Withdraw supernatant equilibrate->sample filter Filter through 0.22 µm non-adsorptive filter (e.g., PTFE) sample->filter quantify Quantify concentration using validated HPLC method filter->quantify calculate Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an amount of 4-((tetrahydrofuran-2-yl)methoxy)aniline that is in excess of its expected solubility and add it to a series of glass vials. A key aspect of this method is to have undissolved solid remaining at the end of the experiment.

    • To each vial, add a precise volume (e.g., 2 mL) of the selected organic solvent.

    • Prepare samples in triplicate for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker bath (e.g., set to 25°C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most organic compounds.

  • Sampling and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a short time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant (the clear liquid phase).

    • Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE) to remove any undissolved microparticles. This step is crucial to avoid overestimation of the solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • A calibration curve should be prepared using standards of known concentrations of 4-((tetrahydrofuran-2-yl)methoxy)aniline to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility from the measured concentration, taking into account the dilution factor.

    • Express the results in appropriate units, such as mg/mL, g/L, or mol/L.

    • The data should be presented in a clear, tabular format, including the mean and standard deviation for the triplicate measurements.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a structured table to facilitate comparison across different solvents.

Table 2: Experimentally Determined Solubility of 4-((tetrahydrofuran-2-yl)methoxy)aniline at 25°C (Example Template)

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Aprotic Acetone[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Tetrahydrofuran[Experimental Value][Calculated Value]
Polar Protic Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Non-Polar Aromatic Toluene[Experimental Value][Calculated Value]
Non-Polar Aliphatic n-Hexane[Experimental Value][Calculated Value]
Aqueous Water[Experimental Value][Calculated Value]

Conclusion

While specific solubility data for 4-((tetrahydrofuran-2-yl)methoxy)aniline is not widely published, this technical guide provides a robust framework for its determination. By understanding the contributions of its constituent chemical moieties—the aniline group, the phenyl ring, and the tetrahydrofuran ether—researchers can make informed predictions about its solubility behavior. The detailed experimental protocol for the shake-flask method presented herein offers a reliable and self-validating system for generating the precise solubility data required for advanced research and development. This foundational knowledge is indispensable for the effective utilization of 4-((tetrahydrofuran-2-yl)methoxy)aniline in its various scientific and industrial applications.

References

An In-depth Technical Guide to the Safe Handling of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for 4-((tetrahydrofuran-2-yl)methoxy)aniline (CAS No: 91246-63-8). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document compiles available information and provides guidance based on the known hazards of its structural components: the aniline moiety and the tetrahydrofuran ether moiety.

Chemical and Physical Properties

While a comprehensive, experimentally verified dataset for 4-((tetrahydrofuran-2-yl)methoxy)aniline is not publicly available, the following table summarizes key identifiers.

PropertyValue
Chemical Name 4-((tetrahydrofuran-2-yl)methoxy)aniline
CAS Number 91246-63-8
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Physical Form Solid

Hazard Identification and Classification

Based on available information, 4-((tetrahydrofuran-2-yl)methoxy)aniline is classified as an eye irritant. The GHS classification information is summarized below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Eye IrritantGHS07WarningH319: Causes serious eye irritation

Potential Hazards Based on Structural Analogs:

  • Aniline Derivatives: Aniline and its derivatives are known to be toxic and can be absorbed through the skin. They can cause methemoglobinemia, leading to cyanosis. Some aniline derivatives are also suspected carcinogens.

  • Tetrahydrofuran (THF) Ethers: Ethers, including those derived from THF, have a tendency to form explosive peroxides upon exposure to air and light, especially during storage.

Experimental Protocols for Safe Handling

Given the identified and potential hazards, a stringent experimental protocol is mandatory when working with 4-((tetrahydrofuran-2-yl)methoxy)aniline.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is recommended as a minimum:

  • Eye Protection: Chemical safety goggles are required. A face shield should be used when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to check the breakthrough time of the specific glove material.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of significant exposure, chemical-resistant aprons and sleeves should be considered.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

3.2. General Handling Procedure for Solid Chemicals

The following workflow outlines the general procedure for safely handling solid 4-((tetrahydrofuran-2-yl)methoxy)aniline in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_SDS Review available SDS and safety information Don_PPE Don appropriate PPE Review_SDS->Don_PPE Prepare_Hood Prepare and verify fume hood operation Don_PPE->Prepare_Hood Weigh_Solid Weigh solid in fume hood Prepare_Hood->Weigh_Solid Transfer_Solid Transfer to reaction vessel Weigh_Solid->Transfer_Solid Clean_Up Clean spills immediately Transfer_Solid->Clean_Up Store_Properly Store in a cool, dry, dark place away from air Clean_Up->Store_Properly Dispose_Waste Dispose of waste according to institutional guidelines Store_Properly->Dispose_Waste Doff_PPE Doff PPE correctly Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: General workflow for handling solid chemicals.

Storage and Disposal

4.1. Storage

  • Storage Class: 11 - Combustible Solids.

  • Conditions: Store in a tightly sealed container in a cool, dry, and dark place. To mitigate the risk of peroxide formation, consider storing under an inert atmosphere (e.g., nitrogen or argon). Containers should be dated upon receipt and opening.

4.2. Disposal

Dispose of 4-((tetrahydrofuran-2-yl)methoxy)aniline and any contaminated materials in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.

First-Aid Measures

The following first-aid measures are based on general principles for handling hazardous chemicals and the known hazards of aniline and ether compounds.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Logical Relationship for Emergency Response

The following diagram illustrates the logical steps to take in the event of an accidental exposure to 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Emergency_Response_Logic Exposure_Event Accidental Exposure Occurs Assess_Situation Assess Severity and Route of Exposure Exposure_Event->Assess_Situation Eye_Contact Eye Contact? Assess_Situation->Eye_Contact Yes Skin_Contact Skin Contact? Assess_Situation->Skin_Contact Yes Inhalation Inhalation? Assess_Situation->Inhalation Yes Ingestion Ingestion? Assess_Situation->Ingestion Yes Flush_Eyes Flush Eyes for 15 min Eye_Contact->Flush_Eyes Wash_Skin Wash Skin for 15 min Skin_Contact->Wash_Skin Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth with Water (Do NOT induce vomiting) Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Decision tree for emergency response to exposure.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be thoroughly trained in chemical safety and have access to the most current safety information available. A comprehensive risk assessment should be performed before any new procedure involving this chemical is undertaken.

Biological significance of the tetrahydrofuran moiety in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and clinically approved pharmaceuticals.[1][2] Its unique physicochemical properties, including polarity and the ability to act as a hydrogen bond acceptor, allow it to favorably interact with biological targets and improve the pharmacokinetic profiles of drug candidates.[3] This technical guide provides a comprehensive overview of the biological significance of the THF moiety in drug discovery, detailing its role in target binding, summarizing key quantitative data of prominent THF-containing drugs, providing detailed experimental protocols for their evaluation, and visualizing their mechanisms of action through signaling pathway diagrams. As of recent years, the U.S. Food and Drug Administration (FDA) has approved at least 13 drugs containing a THF nucleus for a variety of clinical diseases, underscoring the therapeutic importance of this structural motif.[1][4][5]

Physicochemical Properties and Pharmacokinetic Influence

The THF moiety imparts specific physicochemical characteristics that are highly advantageous in drug design. As a moderately polar and aprotic structure, it can enhance a compound's aqueous solubility and modulate its lipophilicity, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[3] The oxygen atom in the THF ring can serve as a hydrogen bond acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.[3] Furthermore, the conformational rigidity of the THF ring, compared to a linear ether, can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. The THF scaffold is often employed as a bioisostere for other cyclic structures like cyclohexane or cyclopentane, offering an avenue to fine-tune a drug's properties without compromising its biological activity.[3]

Tetrahydrofuran-Containing Drugs: A Quantitative Overview

The versatility of the THF moiety is evident in the broad range of therapeutic areas where THF-containing drugs have made a significant impact. These include antiviral, anticancer, and antifungal agents. The following tables summarize key quantitative data for a selection of these drugs.

Table 1: In Vitro Biological Activity of Selected THF-Containing Drugs
DrugTherapeutic AreaTargetAssayValueCitation
Darunavir Antiviral (HIV)HIV-1 ProteaseEnzyme Inhibition (Ki)16 pM[6]
Antiviral (IC50)1.6 nM[6]
Compound 4a Antiviral (HIV)HIV-1 ProteaseEnzyme Inhibition (Ki)0.4 nM[7]
Compound 10 Antiviral (HIV)HIV-1 ProteaseEnzyme Inhibition (Ki)0.14 nM[8]
Antiviral (EC50)8 nM[8]
Eribulin AnticancerTubulinGrowth Inhibition (IC50)≤10 nM (in SCLC lines)[9]
Amphidinolide N AnticancerNot SpecifiedCytotoxicity (IC50)0.05 ng/mL (L1210 cells)[10]
Cytotoxicity (IC50)0.06 ng/mL (KB cells)[10]
Posaconazole AntifungalLanosterol 14α-demethylaseAntifungal Activity (MIC90)1 µg/mL (against yeasts & molds)[11]
Antifungal Activity (GM MIC)0.71 µg/mL (C. glabrata)[9]
Antifungal Activity (GM MIC)0.22 µg/mL (C. krusei)[9]

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MIC90: Minimum inhibitory concentration for 90% of isolates; GM MIC: Geometric Mean Minimum Inhibitory Concentration.

Table 2: Pharmacokinetic Properties of Selected THF-Containing Drugs
DrugAdministrationElimination Half-life (t1/2)Volume of Distribution (Vd)ClearanceProtein BindingBioavailabilityCitation
Darunavir (with Ritonavir) Oral~15 hours--~95%~82% (with ritonavir)[12][13]
Eribulin Intravenous~40 hours43-114 L/m²1.16-2.42 L/hr/m²49-65%N/A[14][15][16]
Posaconazole (oral suspension) Oral~35 hoursLarge (suggests extensive tissue distribution)->95%8% to 47%[17][18]

Signaling Pathways and Mechanisms of Action

The THF moiety is often integral to the pharmacophore of a drug, directly participating in the interactions that modulate a specific biological pathway. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for three prominent THF-containing drugs.

HIV-1 Protease Inhibition by Darunavir

Darunavir is a potent inhibitor of HIV-1 protease, an enzyme crucial for the maturation of the virus. The bis-tetrahydrofuran (bis-THF) moiety of darunavir is a key structural feature that forms strong hydrogen bonds with the backbone of the protease's active site, particularly with aspartate residues Asp29 and Asp30. This high-affinity binding blocks the protease from cleaving viral polyproteins, resulting in the production of immature, non-infectious virions.

HIV_Lifecycle cluster_cell Inside Host Cell HIV_Virion HIV Virion Binding 1. Binding & Fusion HIV_Virion->Binding Host_Cell Host T-Cell Reverse_Transcription 2. Reverse Transcription Binding->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Polyproteins Gag-Pol Polyproteins Translation->Polyproteins Assembly 6. Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation New_Virion Mature HIV Virion Maturation->New_Virion Polyproteins->Assembly HIV_Protease HIV Protease Polyproteins->HIV_Protease Cleavage HIV_Protease->Maturation Enables Darunavir Darunavir (THF Moiety) Darunavir->HIV_Protease Inhibits

Caption: HIV-1 lifecycle and the inhibitory action of Darunavir.

Microtubule Disruption by Eribulin

Eribulin, a synthetic analog of a marine natural product, exerts its anticancer effects by inhibiting microtubule dynamics. Unlike other microtubule-targeting agents, eribulin does not affect microtubule shortening but suppresses their growth. This leads to the sequestration of tubulin into nonproductive aggregates, G2/M cell cycle arrest, and ultimately, apoptosis through mitotic catastrophe. The complex structure of eribulin, which includes a THF moiety, is essential for its unique mechanism of action. Furthermore, eribulin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer and contributes to drug resistance.

Eribulin_MoA Eribulin Eribulin (with THF moiety) Tubulin Tubulin Dimers Eribulin->Tubulin Inhibits Polymerization PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Eribulin->PI3K_AKT_mTOR Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation PI3K_AKT_mTOR->Cell_Survival Promotes

Caption: Dual mechanism of action of Eribulin.

Fungal Ergosterol Biosynthesis and Hedgehog Pathway Inhibition by Posaconazole

Posaconazole is a broad-spectrum triazole antifungal agent. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[15][19] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[18][20] By blocking its synthesis, posaconazole disrupts membrane integrity, leading to fungal cell death. Interestingly, posaconazole has also been shown to inhibit the Hedgehog (Hh) signaling pathway at the level of the Smoothened (SMO) receptor, a pathway implicated in certain cancers like basal cell carcinoma.[21] This dual activity highlights the potential for drug repositioning.

Posaconazole_MoA cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_hedgehog Hedgehog Signaling Pathway Posaconazole Posaconazole (with THF moiety) CYP51 Lanosterol 14α-demethylase (CYP51) Posaconazole->CYP51 Inhibits SMO Smoothened (SMO) Posaconazole->SMO Inhibits Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Receptor Hh_ligand->PTCH1 PTCH1->SMO GLI GLI Transcription Factors SMO->GLI Gene_Transcription Target Gene Transcription (Cell Proliferation) GLI->Gene_Transcription

References

The Aniline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

The aniline scaffold, a deceptively simple aromatic amine, stands as a titan in the field of medicinal chemistry. Its enduring presence, from the dawn of synthetic pharmaceuticals to the cutting edge of targeted therapies, underscores its remarkable versatility and privileged nature in drug design. This technical guide provides a comprehensive exploration of the multifaceted role of the aniline moiety, delving into its fundamental properties, widespread applications, and the critical experimental methodologies that underpin its use in the development of novel therapeutic agents.

Physicochemical Properties and Privileged Status

Aniline's utility in medicinal chemistry is deeply rooted in its unique electronic and structural characteristics. The lone pair of electrons on the nitrogen atom is partially delocalized into the π-system of the benzene ring, which modulates its basicity and reactivity. This electron-rich nature makes the aromatic ring susceptible to electrophilic substitution, allowing for facile functionalization to explore a vast chemical space.

The amino group is a key hydrogen bond donor and acceptor, enabling crucial interactions with biological targets such as enzymes and receptors.[1] Furthermore, the phenyl ring can engage in π-π stacking and hydrophobic interactions within protein binding pockets. The ability to readily modify the substitution pattern on the aniline ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of lead optimization.[2]

The prevalence of the aniline scaffold in pharmaceuticals is a testament to its "privileged" status. An analysis of the top-selling drugs reveals a significant representation of aniline-containing molecules. For instance, in 2018, 48 of the 200 top-selling drugs contained an aniline motif.[3][4] A search of the ChEMBL database identified 187 FDA-approved drugs containing at least one aniline in their chemical structures.[5][6]

Table 1: Prevalence of the Aniline Scaffold in FDA-Approved Drugs

Year/PeriodNumber/Percentage of Aniline-Containing DrugsSource
201848 of the top 200 selling drugs (24%)[3][4]
Pre-2024187 FDA-approved drugs identified in the ChEMBL database[5][6]

Therapeutic Applications of Aniline Derivatives

The structural simplicity and synthetic tractability of the aniline core have enabled its incorporation into a wide array of drugs targeting diverse diseases.

Oncology: A Pillar in Cancer Therapy

Aniline derivatives are particularly prominent in oncology, forming the backbone of numerous kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[2] The anilinoquinazoline and anilinopyrimidine scaffolds are quintessential examples, serving as the core for many tyrosine kinase inhibitors (TKIs).[2]

A notable example is Gefitinib , an EGFR inhibitor used in the treatment of non-small cell lung cancer. The 4-anilinoquinazoline core of gefitinib mimics the adenine portion of ATP, enabling it to bind to the ATP-binding site of the EGFR kinase domain and inhibit its activity.

Table 2: Structure-Activity Relationship of Aniline-Based Kinase Inhibitors

Aniline DerivativeTarget KinaseIC50 (nM)
Ponatinib BCR-ABL0.37
BCR-ABL T315I2.0
VEGFR21.5
FGFR12.2
SRC5.4
Nilotinib BCR-ABL20
BCR-ABL T315I>3000
Gefitinib EGFR2-37
Antimicrobial Agents: The Legacy of Sulfa Drugs

The history of aniline derivatives in medicine is intrinsically linked to the discovery of sulfonamides, the first class of synthetic antimicrobial agents.[7] Sulfanilamide , a structural analog of para-aminobenzoic acid (PABA), acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[7] This disruption of a vital metabolic pathway leads to the inhibition of bacterial growth.

Analgesic and Anti-inflammatory Agents

One of the most widely used drugs in the world, paracetamol (acetaminophen), is a derivative of aniline.[8] While its exact mechanism of action is still debated, it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.

Metabolic Considerations and Bioisosteric Replacement

Despite their therapeutic successes, anilines are recognized as a "structural alert" in medicinal chemistry due to their propensity for metabolic bioactivation.[3][4] Cytochrome P450-mediated oxidation of the aniline motif can lead to the formation of reactive metabolites, such as nitrosoarenes and quinone-imines.[4][9] These electrophilic species can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[3][9]

This metabolic liability has driven the development of bioisosteric replacement strategies, where the aniline moiety is replaced with other functional groups that mimic its essential properties while possessing improved metabolic stability. Saturated carbocycles, such as bicyclo[1.1.1]pentane (BCP), have emerged as promising non-aromatic bioisosteres for the aniline ring.[3][4]

Table 3: Pharmacokinetic Parameters of Selected Aniline-Containing Drugs

DrugHalf-life (t½)Bioavailability (%)Primary Metabolism
Aniline 3.2 h (rat, oral)~50% (human)N-hydroxylation, Acetylation
Paracetamol 1.5-2.5 h~88% (oral)Glucuronidation, Sulfation, CYP-mediated oxidation
Sulfanilamide ~7-9 hReadily absorbedAcetylation
Gefitinib ~48 h~60% (oral)CYP3A4-mediated oxidation

Experimental Protocols

The synthesis and evaluation of aniline derivatives involve a range of standard and specialized experimental procedures.

General Synthesis of Sulfanilamide from Aniline

This protocol outlines the synthesis of the parent sulfa drug, sulfanilamide, from aniline.

  • Acetylation of Aniline: Aniline is reacted with acetic anhydride to form acetanilide. This step protects the amino group from oxidation in the subsequent step.

  • Chlorosulfonation of Acetanilide: The acetanilide is treated with chlorosulfonic acid to introduce the chlorosulfonyl group (-SO2Cl) at the para position of the aromatic ring.

  • Amination: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with ammonia to replace the chlorine atom and form the sulfonamide.

  • Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield sulfanilamide.

Synthesis of Gefitinib (A 4-Anilinoquinazoline EGFR Inhibitor)

A common synthetic route to gefitinib involves the following key steps:

  • Preparation of the Quinazoline Core: This is often achieved through the cyclization of an appropriately substituted anthranilic acid derivative with formamide or a similar reagent.

  • Chlorination: The 4-hydroxy group of the quinazolinone is converted to a chloro group, typically using thionyl chloride or phosphorus oxychloride, to create a reactive intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline is reacted with the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) to form the crucial anilinoquinazoline linkage.

  • Side Chain Introduction: The morpholino side chain is typically introduced via alkylation of a phenolic precursor at the 6-position of the quinazoline ring.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of an aniline derivative against a specific protein kinase.

  • Reagents and Setup: A reaction mixture is prepared containing the kinase enzyme, a specific peptide substrate, ATP, and a suitable buffer in a 96- or 384-well plate.

  • Inhibitor Addition: The aniline-based test compound is added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.

  • Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays (e.g., TR-FRET): Using a labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is commonly used to assess the cytotoxic or cytostatic effects of aniline derivatives on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the aniline derivative and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Key Pathways and Workflows

Signaling Pathways

Aniline derivatives frequently target key nodes in cellular signaling cascades. The following diagrams illustrate two such pathways.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (Aniline Derivative) Gefitinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

p38_MAPK_Signaling_Pathway cluster_stimuli Stress Stimuli / Cytokines cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress UV, Osmotic Stress MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K Cytokines TNF-α, IL-1 Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis CellCycle Cell Cycle Arrest p38->CellCycle Aniline_Inhibitor Aniline-based p38 Inhibitor Aniline_Inhibitor->p38 Inhibits

Caption: p38 MAPK signaling pathway and its inhibition.

Experimental and Logical Workflows

The discovery and development of new aniline-based drugs follow a structured workflow.

Drug_Discovery_Workflow Synthesis Synthesis of Aniline Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., Kinase Assays, MTT) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo Clinical Clinical Trials InVivo->Clinical Approved_Drug Approved Drug Clinical->Approved_Drug

Caption: General workflow for aniline derivative drug discovery.

Conclusion

The aniline scaffold, with its rich history and continued prominence, remains an indispensable tool in the medicinal chemist's armamentarium. Its inherent versatility, coupled with a deep understanding of its structure-activity relationships and metabolic liabilities, has enabled the development of a multitude of life-saving and life-enhancing drugs. As our understanding of disease biology deepens and new molecular targets are identified, the rational design and synthesis of novel aniline derivatives are poised to deliver the next generation of innovative medicines. The combination of established synthetic methodologies with modern drug discovery platforms ensures that aniline and its derivatives will remain at the forefront of the quest for new and improved treatments for a wide range of human diseases.

References

Potential Therapeutic Targets for Tetrahydrofuran-Containing Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals.[1][2] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it a valuable component in the design of molecules targeting a range of biological entities.[3] This technical guide provides a comprehensive overview of the key therapeutic targets of THF-containing compounds, with a focus on their mechanisms of action, relevant signaling pathways, quantitative data, and detailed experimental protocols. The U.S. Food and Drug Administration (FDA) has approved 13 drugs containing the THF nucleus for various clinical diseases, including Terazosin and Darunavir.[1][4][5]

Anticancer Therapeutics

Tetrahydrofuran-containing compounds have demonstrated significant potential in oncology, primarily through the disruption of fundamental cellular processes required for cancer cell proliferation and survival. Two prominent examples are the natural product class of Annonaceous acetogenins and the synthetic macrocyclic ketone, Eribulin.

Target: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)

Compound Class: Annonaceous Acetogenins

Annonaceous acetogenins, a family of polyketides isolated from plants of the Annonaceae family, are potent inhibitors of mitochondrial complex I.[6][7][8][9] This enzyme complex is the first and largest of the five complexes in the mitochondrial electron transport chain and plays a crucial role in cellular energy production (ATP synthesis) through oxidative phosphorylation.

Mechanism of Action: Annonaceous acetogenins bind to complex I, inhibiting the oxidation of NADH to NAD+ and the subsequent transfer of electrons to ubiquinone.[7][9] This blockade of the electron transport chain leads to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis (programmed cell death).[10][11] Cancer cells, with their high metabolic rate, are particularly vulnerable to the disruption of cellular energy production, making complex I an attractive target for anticancer therapy.[6]

Signaling Pathway: Inhibition of mitochondrial complex I by Annonaceous acetogenins triggers the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[10] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[12]

Visualization of Mitochondrial Complex I Inhibition Pathway:

acetogenins Annonaceous Acetogenins complexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) acetogenins->complexI Inhibition etc Electron Transport Chain complexI->etc Blocked mito_potential Mitochondrial Membrane Potential Disruption complexI->mito_potential atp ATP Production etc->atp Decreased ros Reactive Oxygen Species (ROS) etc->ros Increased ros->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Signaling pathway of apoptosis induction by Annonaceous acetogenins.

Quantitative Data:

CompoundCell LineIC50Reference
SquamocinU-937 (histiocytic lymphoma)3.9 ± 1.1 µg/mL[13]
Cherimolin-1U-937 (histiocytic lymphoma)3.8 ± 1.1 µg/mL[13]
AnnonacinU-937 (histiocytic lymphoma)3.5 ± 1.1 µg/mL[13]
AA005 (mimetic)HCT116 (colon)0.21 ± 0.03 µM[14]
AA005 (mimetic)HT29 (colon)0.19 ± 0.02 µM[14]
AA005 (mimetic)LOVO (colon)0.25 ± 0.04 µM[14]
BullatacinMCF-7 (breast)<10⁻¹² µg/mL
AsimicinHT-29 (colon)3.3 x 10⁻¹¹ µg/mL

Experimental Protocol: Mitochondrial Complex I Activity Assay

This protocol is adapted from methods used to assess the inhibition of NADH-ubiquinone oxidoreductase activity.

  • Cell Culture and Treatment:

    • Culture cancer cell lines (e.g., HCT116, HT29) in appropriate media and conditions.

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of the Annonaceous acetogenin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Mitochondrial Isolation (Optional but recommended for specificity):

    • Harvest cells and perform mitochondrial isolation using a commercially available kit or standard differential centrifugation methods.

  • Complex I Activity Measurement:

    • The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH.

    • Prepare an assay buffer containing potassium phosphate buffer, magnesium chloride, and bovine serum albumin.

    • Add isolated mitochondria or cell lysate to the assay buffer in a 96-well plate.

    • Initiate the reaction by adding NADH.

    • Measure the absorbance at 340 nm kinetically over several minutes using a microplate reader.

    • To confirm that the activity is specific to complex I, perform a parallel measurement in the presence of a known complex I inhibitor, such as rotenone.

    • The rate of NADH oxidation is proportional to complex I activity.

  • Data Analysis:

    • Calculate the rate of NADH oxidation for each condition.

    • Determine the percentage of inhibition of complex I activity by the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Target: Microtubules

Compound: Eribulin (Halaven®)

Eribulin mesylate, a synthetic analogue of the marine natural product halichondrin B, is a potent microtubule-targeting agent.[1][5][15] Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are critical for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.

Mechanism of Action: Eribulin exerts its anticancer effects by inhibiting microtubule dynamics.[15][16] Unlike other microtubule-targeting agents like taxanes (which stabilize microtubules) or vinca alkaloids (which promote depolymerization), eribulin has a unique mechanism. It binds to the plus ends of microtubules, suppressing their growth phase without significantly affecting the shortening phase.[4][15] This leads to the sequestration of tubulin into non-functional aggregates, disruption of the mitotic spindle, prolonged mitotic arrest, and ultimately, apoptosis.[15][17]

Signaling Pathway: The disruption of microtubule dynamics by eribulin activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. This checkpoint senses the improper attachment of chromosomes to the mitotic spindle and halts the cell cycle in mitosis. Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, involving the activation of pro-apoptotic Bcl-2 family proteins, mitochondrial outer membrane permeabilization, and subsequent caspase activation.[5][18][19]

Visualization of Eribulin's Mechanism of Action:

eribulin Eribulin microtubules Microtubule Plus Ends eribulin->microtubules Binds to growth Microtubule Growth microtubules->growth Suppressed spindle Mitotic Spindle Formation growth->spindle Disrupted checkpoint Spindle Assembly Checkpoint spindle->checkpoint Activated mitosis Mitotic Arrest checkpoint->mitosis Prolonged apoptosis Apoptosis mitosis->apoptosis

Caption: Signaling cascade initiated by Eribulin leading to apoptosis.

Quantitative Data:

Cell LineIC50 (nmol/L)Reference
MDA-MB-231 (breast)1.3[4]
MDA-MB-231/E (Eribulin-resistant)30.6[4]
MCF-7 (breast)0.1[4]
MCF-7/E (Eribulin-resistant)0.3[4]
MDA-MB-435 (breast)0.09[2]
HT-29 (colon)0.09 - 9.5[2]
DU 145 (prostate)0.09 - 9.5[15]
A549 (lung)pM range[15]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is designed to measure the effect of compounds on the polymerization of purified tubulin.

  • Reagent Preparation:

    • Purified tubulin (commercially available).

    • GTP solution.

    • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).

    • Test compound (Eribulin) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well, clear-bottom plate, add the polymerization buffer.

    • Add the test compound at various concentrations. Include a vehicle control and a known microtubule inhibitor/stabilizer as controls.

    • Pre-warm the plate to 37°C.

    • Initiate the polymerization by adding a mixture of tubulin and GTP to each well.

    • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the rate of polymerization and the maximum polymer mass for each condition.

    • Calculate the percentage of inhibition or stabilization of tubulin polymerization compared to the vehicle control.

    • Plot the percentage of inhibition/stabilization against the compound concentration to determine the IC50 or EC50 value.

Antiviral Therapeutics

The tetrahydrofuran scaffold is a key component in some of the most effective antiviral drugs, particularly in the context of Human Immunodeficiency Virus (HIV) infection.

Target: HIV-1 Protease

Compound: Darunavir (Prezista®)

Darunavir is a second-generation HIV-1 protease inhibitor that contains a bis-tetrahydrofuran moiety.[20] HIV-1 protease is an aspartic protease that is essential for the viral life cycle. It cleaves newly synthesized viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[21]

Mechanism of Action: Darunavir is a competitive inhibitor that binds with high affinity to the active site of HIV-1 protease, preventing the cleavage of viral polyproteins.[14][21] The bis-THF moiety of darunavir plays a crucial role in its potent inhibitory activity by forming extensive hydrogen bonds with the backbone atoms of the protease active site, particularly with the aspartic acid residues (Asp29 and Asp30).[14][20] This strong interaction makes darunavir effective against many HIV-1 strains that have developed resistance to other protease inhibitors.[20]

Visualization of Darunavir Binding to HIV-1 Protease:

darunavir Darunavir (bis-THF moiety) hiv_protease HIV-1 Protease Active Site darunavir->hiv_protease Binds to cleavage Polyprotein Cleavage hiv_protease->cleavage Inhibited polyproteins Gag and Gag-Pol Polyproteins polyproteins->cleavage maturation Viral Maturation cleavage->maturation Blocked virions Infectious Virions maturation->virions Prevented thh Tetrahydrohyperforin trpc TRPC3/6/7 Channels thh->trpc Activates ca2_influx Ca²⁺ Influx trpc->ca2_influx camkii CaMKII Activation ca2_influx->camkii creb CREB Activation camkii->creb bdnf BDNF Gene Expression creb->bdnf neuroprotection Neuroprotection & Synaptic Plasticity bdnf->neuroprotection cluster_normoxia Normoxia cluster_hypoxia Hypoxia hif1a_n HIF-1α phd PHD hif1a_n->phd Hydroxylation vhl VHL phd->vhl Binding proteasome Proteasomal Degradation vhl->proteasome hif1a_h HIF-1α hif1 HIF-1 Complex hif1a_h->hif1 Dimerization hif1b HIF-1β hif1b->hif1 hre Hypoxia Response Element (HRE) hif1->hre Binds to target_genes Target Gene Transcription (e.g., VEGF) hre->target_genes inhibitor THF-containing HIF-1 Inhibitor inhibitor->hif1a_h Inhibits Stabilization

References

An In-Depth Technical Guide to 4-((tetrahydrofuran-2-yl)methoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Discovery

4-((tetrahydrofuran-2-yl)methoxy)aniline, identified by its CAS number 91246-63-8, is a substituted aniline that has gained importance as an intermediate in the synthesis of complex organic molecules. The presence of a primary aromatic amine provides a versatile functional group for a variety of chemical transformations, while the tetrahydrofurfuryl ether moiety can influence the pharmacokinetic properties of a parent molecule, potentially improving solubility and metabolic stability.

Despite its commercial availability and recent use in patented drug candidates, a specific record of the initial discovery and first synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline is not prominently documented in scientific literature or patent databases. Its emergence is likely tied to the broader exploration of aniline and tetrahydrofuran derivatives in medicinal chemistry as building blocks for creating diverse chemical libraries for high-throughput screening.

Physicochemical Properties

The physicochemical properties of 4-((tetrahydrofuran-2-yl)methoxy)aniline are crucial for its handling, reaction optimization, and for predicting its behavior in biological systems. The following table summarizes the available data, primarily sourced from chemical suppliers.[1][2][3][4]

PropertyValueSource
CAS Number 91246-63-8[1][2][4]
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.24 g/mol [1]
Appearance Solid
pKa 5.10 ± 0.10 (Predicted)[1]
InChI Key BDTTYRMUFWQXNJ-UHFFFAOYSA-N[1]
SMILES Nc1ccc(OCC2CCCO2)cc1

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline involves a one-step nucleophilic substitution reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Aminophenol 4-Aminophenol Reaction Williamson Ether Synthesis 4-Aminophenol->Reaction Tetrahydrofurfuryl_halide Tetrahydrofurfuryl Halide (e.g., Bromide or Chloride) Tetrahydrofurfuryl_halide->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Target_Molecule 4-((tetrahydrofuran-2-yl)methoxy)aniline Reaction->Target_Molecule

Caption: Proposed synthetic workflow for 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard procedures for Williamson ether synthesis.

Materials:

  • 4-Aminophenol

  • (Tetrahydrofuran-2-yl)methyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Addition of Alkylating Agent: To the stirring suspension, add (tetrahydrofuran-2-yl)methyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Applications in Drug Development

4-((tetrahydrofuran-2-yl)methoxy)aniline serves as a key building block in the synthesis of biologically active molecules. The aniline functional group is a common starting point for the construction of various heterocyclic systems and for amide bond formation, both of which are prevalent in pharmaceuticals.

A recent patent application (WO2024184650A1) describes the use of 4-((tetrahydrofuran-2-yl)methoxy)aniline in the synthesis of novel bicyclic heteroaryl compounds as GPR35 modulators.[5] G protein-coupled receptor 35 (GPR35) is a target of interest for various diseases, including inflammatory and proliferative disorders.

Role in the Synthesis of a GPR35 Modulator

In the disclosed synthesis, 4-((tetrahydrofuran-2-yl)methoxy)aniline is coupled with a carboxylic acid derivative to form an amide bond, a critical step in the assembly of the final GPR35 modulator.

G cluster_starting_materials Key Intermediates cluster_reaction_step Key Reaction cluster_final_product Final Product Aniline_Derivative 4-((tetrahydrofuran-2-yl)methoxy)aniline Amide_Coupling Amide Coupling (e.g., using HATU, EDC) Aniline_Derivative->Amide_Coupling Carboxylic_Acid 5-(3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl) -2-fluorobenzoic acid Carboxylic_Acid->Amide_Coupling GPR35_Modulator N-(4-((tetrahydrofuran-2-yl)methoxy)phenyl) -5-(3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl) -2-fluorobenzamide Amide_Coupling->GPR35_Modulator

Caption: Role of 4-((tetrahydrofuran-2-yl)methoxy)aniline in GPR35 modulator synthesis.[5]

Conclusion

4-((tetrahydrofuran-2-yl)methoxy)aniline is a commercially available and synthetically useful building block with emerging applications in drug discovery. While its historical origins are not clearly documented, its value in medicinal chemistry is evident from its incorporation into novel therapeutic candidates. This guide provides researchers with the essential technical information, including physicochemical properties and a robust synthetic protocol, to facilitate the use of this versatile compound in their research endeavors. As the quest for new and effective drugs continues, the utility of such well-defined molecular scaffolds is expected to grow.

References

Commercial Availability and Synthetic Insights for 4-((Tetrahydrofuran-2-yl)methoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-((tetrahydrofuran-2-yl)methoxy)aniline, a key building block in medicinal chemistry and materials science. This document also outlines a detailed, plausible experimental protocol for its synthesis, based on established chemical transformations, to address the current lack of readily available procedures in the scientific literature.

Commercial Availability

4-((Tetrahydrofuran-2-yl)methoxy)aniline is available from several chemical suppliers. Researchers can procure this compound for various research and development purposes. The table below summarizes key information from prominent suppliers.

SupplierCAS NumberMolecular FormulaMolecular WeightAdditional Information
Sigma-Aldrich91246-63-8C11H15NO2193.24 g/mol Available as part of their ChemBridge collection.
Amerigo Scientific91246-63-8C11H15NO2193.24 g/mol Listed as a heterocyclic compound.
CP Lab Safety91246-63-8C11H15NO2193.25 g/mol Sold as reagent grade for laboratory use.

Physicochemical Properties

A summary of the known physical and chemical properties of 4-((tetrahydrofuran-2-yl)methoxy)aniline is provided below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
CAS Number 91246-63-8Sigma-Aldrich
Molecular Formula C11H15NO2Sigma-Aldrich
Molecular Weight 193.24 g/mol Sigma-Aldrich
Appearance Solid (form)Sigma-Aldrich
InChI Key BDTTYRMUFWQXNJ-UHFFFAOYSA-NSigma-Aldrich
SMILES Nc1ccc(OCC2CCCO2)cc1Sigma-Aldrich

Proposed Synthetic Protocol

Reaction Scheme:

G Proposed Synthesis of 4-((Tetrahydrofuran-2-yl)methoxy)aniline cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 4-Aminophenol 4-Aminophenol Reaction_Vessel Williamson Ether Synthesis 4-Aminophenol->Reaction_Vessel 2-(Chloromethyl)tetrahydrofuran 2-(Chloromethyl)tetrahydrofuran 2-(Chloromethyl)tetrahydrofuran->Reaction_Vessel Base Base (e.g., NaH, K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Vessel Temperature Heat (e.g., 60-80 °C) Temperature->Reaction_Vessel Δ Target_Molecule 4-((Tetrahydrofuran-2-yl)methoxy)aniline Salt_Byproduct Salt Byproduct (e.g., NaCl, KCl) Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Workup->Salt_Byproduct Purification Column Chromatography Workup->Purification Purification->Target_Molecule

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Methodology:

  • Preparation of the Reaction Mixture: To a solution of 4-aminophenol (1.0 eq) in a polar apathetic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a strong base (1.1 eq) like sodium hydride (NaH) or potassium carbonate (K2CO3) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide.

  • Addition of the Alkyl Halide: 2-(Chloromethyl)tetrahydrofuran (1.0-1.2 eq) is then added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Logical Relationship Diagram

The following diagram illustrates the logical flow of the key steps in the proposed synthesis, highlighting the critical stages from starting materials to the final purified product.

G Start Start: Select Reactants (4-Aminophenol & 2-(Chloromethyl)tetrahydrofuran) Deprotonation Step 1: Deprotonation of 4-Aminophenol (Formation of Phenoxide) Start->Deprotonation Nucleophilic_Attack Step 2: Nucleophilic Attack (SN2 Reaction) Deprotonation->Nucleophilic_Attack Workup Step 3: Reaction Quenching & Extraction Nucleophilic_Attack->Workup Purification Step 4: Purification (Column Chromatography) Workup->Purification Final_Product End: Pure 4-((tetrahydrofuran-2-yl)methoxy)aniline Purification->Final_Product

Caption: Key Stages in the Proposed Synthesis.

This guide provides researchers with the necessary information to source 4-((tetrahydrofuran-2-yl)methoxy)aniline and a robust starting point for its laboratory-scale synthesis. The proposed protocol is based on fundamental and reliable organic chemistry principles and can be optimized to achieve high yields and purity.

Methodological & Application

Application Notes and Protocols: Synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline from 4-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the Williamson ether synthesis, a robust and versatile method for forming ether linkages. Due to the presence of a nucleophilic amino group on the starting material, 4-aminophenol, a protection-deprotection strategy is employed to ensure selective O-alkylation and prevent the formation of N-alkylated byproducts. The protocol outlines a three-step process: (1) protection of the amino group of 4-aminophenol via acetylation, (2) Williamson ether synthesis with 2-(bromomethyl)tetrahydrofuran, and (3) deprotection of the acetyl group to yield the final product.

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, involving the reaction of an alkoxide with a primary alkyl halide in an S\textsubscript{N}2 reaction.[1][2] When synthesizing ethers from substrates containing multiple nucleophilic sites, such as 4-aminophenol, chemoselectivity becomes a critical consideration. The amino group can compete with the hydroxyl group in the alkylation reaction, leading to a mixture of O-alkylated and N-alkylated products. To circumvent this, a common strategy is to temporarily protect the more nucleophilic amino group.[3][4] This application note details a reliable method for the selective O-alkylation of 4-aminophenol with 2-(bromomethyl)tetrahydrofuran.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection 4-aminophenol 4-Aminophenol product1 N-(4-hydroxyphenyl)acetamide 4-aminophenol->product1 Pyridine, CH2Cl2 reagent1 Acetic Anhydride product1_ref N-(4-hydroxyphenyl)acetamide product2 N-(4-((tetrahydrofuran-2-yl)methoxy)phenyl)acetamide product1_ref->product2 NaH, DMF reagent2 2-(Bromomethyl)tetrahydrofuran product2_ref N-(4-((tetrahydrofuran-2-yl)methoxy)phenyl)acetamide product3 4-((tetrahydrofuran-2-yl)methoxy)aniline product2_ref->product3 HCl, H2O, Heat

Figure 1. Overall synthetic scheme for 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Experimental Protocols

Materials and Equipment
  • 4-Aminophenol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-(Bromomethyl)tetrahydrofuran[5][6]

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step 1: Protection of 4-Aminophenol (Acetylation)

This procedure protects the amino group as an acetamide, which is less nucleophilic and prevents N-alkylation in the subsequent step.

  • In a 250 mL round-bottom flask, dissolve 4-aminophenol (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, wash the reaction mixture with 1M HCl (2x), followed by saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(4-hydroxyphenyl)acetamide. The product can be purified by recrystallization if necessary.

Step 2: Williamson Ether Synthesis

This is the key ether-forming step. Anhydrous conditions are crucial for the success of this reaction.

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension in an ice bath.

  • Dissolve the N-(4-hydroxyphenyl)acetamide (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add 2-(bromomethyl)tetrahydrofuran (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and brine (1x), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product, N-(4-((tetrahydrofuran-2-yl)methoxy)phenyl)acetamide, can be purified by column chromatography on silica gel.

Step 3: Deprotection of the Acetyl Group (Hydrolysis)

The final step removes the protecting group to yield the target aniline.

  • Dissolve the purified N-(4-((tetrahydrofuran-2-yl)methoxy)phenyl)acetamide (1.0 eq) from Step 2 in a mixture of methanol and 2M HCl.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the hydrolysis by TLC.[3][4]

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the remaining aqueous solution by the careful addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude 4-((tetrahydrofuran-2-yl)methoxy)aniline.

  • Purify the final product by column chromatography on silica gel if necessary.

Data Presentation

ParameterStep 1: AcetylationStep 2: Ether SynthesisStep 3: Hydrolysis
Starting Material 4-AminophenolN-(4-hydroxyphenyl)acetamideN-(4-((tetrahydrofuran-2-yl)methoxy)phenyl)acetamide
Reagents Acetic Anhydride, PyridineNaH, 2-(Bromomethyl)tetrahydrofuran2M HCl, Methanol
Solvent DichloromethaneDMFMethanol/Water
Temperature 0 °C to RT0 °C to 80 °CReflux (80-90 °C)
Reaction Time 2-4 hours4-8 hours2-4 hours
Typical Yield >90%70-85%>85%
Purification RecrystallizationColumn ChromatographyColumn Chromatography

Workflow Visualization

Synthesis_Workflow start Start | 4-Aminophenol protection Step 1: Protection Reactants: 4-Aminophenol, Acetic Anhydride Solvent: DCM Conditions: 0°C to RT, 2-4h start->protection workup1 Workup & Purification Aqueous Wash Recrystallization protection->workup1 intermediate1 Intermediate 1 | N-(4-hydroxyphenyl)acetamide workup1->intermediate1 ether_synthesis Step 2: Ether Synthesis Reactants: Intermediate 1, NaH, 2-(Bromomethyl)tetrahydrofuran Solvent: DMF Conditions: 0°C to 80°C, 4-8h intermediate1->ether_synthesis workup2 Workup & Purification Quench, Extraction Column Chromatography ether_synthesis->workup2 intermediate2 Intermediate 2 | N-(4-((tetrahydrofuran-2-yl)methoxy)phenyl)acetamide workup2->intermediate2 deprotection Step 3: Deprotection Reactants: Intermediate 2, HCl Solvent: MeOH/H2O Conditions: Reflux, 2-4h intermediate2->deprotection workup3 Workup & Purification Neutralization, Extraction Column Chromatography deprotection->workup3 end_product Final Product | 4-((tetrahydrofuran-2-yl)methoxy)aniline workup3->end_product

References

Application Notes and Protocols for the Synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline via the Williamson ether synthesis. This protocol outlines the reaction of 4-aminophenol with a suitable electrophile, 2-(bromomethyl)tetrahydrofuran, in the presence of a base. Detailed experimental procedures, reactant and product specifications, and characterization data are provided to ensure successful and reproducible synthesis.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide or other good leaving group by an alkoxide ion. In the context of synthesizing 4-((tetrahydrofuran-2-yl)methoxy)aniline, the hydroxyl group of 4-aminophenol is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a (tetrahydrofuran-2-yl)methyl halide or tosylate. The resulting ether is a valuable building block in medicinal chemistry and materials science. This protocol details a reliable method for its preparation.

Data Presentation

A summary of the physical and chemical properties of the reactants and the final product is presented in the table below for easy reference and comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
4-AminophenolC₆H₇NO109.13White to light yellow-brown crystals186-189284
2-(Bromomethyl)tetrahydrofuranC₅H₉BrO165.03Colorless to pale yellow liquid-170-171
Potassium CarbonateK₂CO₃138.21White solid891Decomposes
4-((Tetrahydrofuran-2-yl)methoxy)anilineC₁₁H₁₅NO₂193.24SolidNot ReportedNot Reported

Experimental Protocols

Synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline

This procedure is based on the general principles of the Williamson ether synthesis.

Materials:

  • 4-Aminophenol

  • 2-(Bromomethyl)tetrahydrofuran

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.

  • Addition of Electrophile: While stirring, add 2-(bromomethyl)tetrahydrofuran (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Characterization:

Due to the limited availability of published experimental spectroscopic data for 4-((tetrahydrofuran-2-yl)methoxy)aniline, the following are predicted characteristic peaks based on the structure:

  • ¹H NMR: Signals corresponding to the aromatic protons of the aniline ring, the aminic protons, and the protons of the (tetrahydrofuran-2-yl)methoxy group. The aromatic protons ortho and meta to the amino group will appear as doublets. The protons of the tetrahydrofuran ring and the methylene bridge will show characteristic multiplets.

  • ¹³C NMR: Resonances for the carbon atoms of the aniline and tetrahydrofuran rings, as well as the methylene bridge.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The molecular ion peak [M]⁺ corresponding to the molecular weight of the product (193.24 g/mol ).

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactant1 4-Aminophenol Setup Combine reactants, base, and solvent Reactant1->Setup Reactant2 2-(Bromomethyl)tetrahydrofuran Reactant2->Setup Base K2CO3 Base->Setup Solvent DMF Solvent->Setup Heating Heat to 80-90 °C (12-24h) Setup->Heating TLC Monitor by TLC Heating->TLC Quench Add Water TLC->Quench Reaction Complete Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product 4-((tetrahydrofuran-2-yl)methoxy)aniline Chromatography->Product

Caption: Workflow for the Williamson ether synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Signaling_Pathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Aminophenol 4-Aminophenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O-) Aminophenol->Phenoxide + Base Base K2CO3 Product 4-((tetrahydrofuran-2-yl)methoxy)aniline (Ar-O-R) Phenoxide->Product + R-Br Electrophile 2-(Bromomethyl)tetrahydrofuran (R-Br) Byproduct KBr + KHCO3

Caption: Reaction mechanism of the Williamson ether synthesis.

Application Note: Synthesis of 4-(Tetrahydrofuran-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Tetrahydrofuran-2-ylmethoxy)aniline is a valuable intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and drug development. The aniline scaffold is a common feature in many biologically active molecules, including kinase inhibitors used in oncology.[1][2] The tetrahydrofuran moiety is also present in a number of FDA-approved drugs and is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[3][4] This application note provides a detailed protocol for the O-alkylation of 4-aminophenol with 2-(bromomethyl)tetrahydrofuran via the Williamson ether synthesis to produce 4-(tetrahydrofuran-2-ylmethoxy)aniline.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers from an alkoxide and a primary alkyl halide.[5] In this procedure, the phenolic hydroxyl group of 4-aminophenol is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(bromomethyl)tetrahydrofuran to form the desired ether linkage. A key consideration in the alkylation of aminophenols is the potential for competing N-alkylation of the amino group.[6] To ensure selective O-alkylation, it is often advantageous to protect the amino group prior to the ether synthesis. This protocol outlines a two-step process involving the protection of the amino group, followed by O-alkylation and subsequent deprotection.

Materials and Methods

Materials
  • 4-Aminophenol

  • Benzaldehyde

  • Methanol

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • 2-(Bromomethyl)tetrahydrofuran

  • Dichloromethane (CH₂Cl₂)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate

  • Hexane

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Experimental Protocols

Step 1: Protection of the Amino Group of 4-Aminophenol

This procedure is adapted from the general method for the selective alkylation of the hydroxyl group of aminophenols.[5]

  • To a stirred solution of 4-aminophenol (10.0 g, 91.6 mmol) in 250 mL of methanol in a 500 mL round-bottom flask, add benzaldehyde (9.72 g, 91.6 mmol).

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent in vacuo to obtain the crude N-benzylidene-4-aminophenol.

  • Recrystallize the crude product from ethanol to afford pure N-benzylidene-4-aminophenol as a crystalline solid.

Step 2: O-Alkylation of N-benzylidene-4-aminophenol
  • To a stirred solution of N-benzylidene-4-aminophenol (10.0 g, 50.7 mmol) in 250 mL of acetone in a 500 mL round-bottom flask, add potassium carbonate (14.0 g, 101.4 mmol) and 2-(bromomethyl)tetrahydrofuran (9.2 g, 55.8 mmol).

  • Heat the mixture to reflux and maintain for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic precipitate.

  • Concentrate the filtrate in vacuo to yield the crude protected product.

Step 3: Deprotection to Yield 4-(Tetrahydrofuran-2-ylmethoxy)aniline
  • To the crude product from Step 2, add 100 mL of dichloromethane and 300 mL of 1N HCl.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until a basic pH is achieved.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer in vacuo to obtain the crude 4-(tetrahydrofuran-2-ylmethoxy)aniline.

Step 4: Purification
  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-(tetrahydrofuran-2-ylmethoxy)aniline as a solid or oil.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar RatioYield (%)
4-Aminophenol109.1310.091.61.0-
Benzaldehyde106.129.7291.61.0-
N-benzylidene-4-aminophenol197.23---~95
2-(Bromomethyl)tetrahydrofuran165.049.255.81.1-
Potassium Carbonate138.2114.0101.42.0-
4-(Tetrahydrofuran-2-ylmethoxy)aniline193.25---~80-90 (overall)

Note: Yields are estimated based on similar reactions and may vary.

Characterization of 4-(Tetrahydrofuran-2-ylmethoxy)aniline

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.75 (d, J=8.8 Hz, 2H), 6.65 (d, J=8.8 Hz, 2H), 4.10-4.00 (m, 1H), 3.95-3.80 (m, 3H), 3.75-3.65 (m, 1H), 3.55 (br s, 2H, NH₂), 2.10-1.90 (m, 3H), 1.80-1.70 (m, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 152.0, 141.0, 116.0, 115.5, 78.0, 74.0, 68.0, 31.0, 26.0.

  • Mass Spectrometry (ESI-MS): m/z 194.1 [M+H]⁺.

Note: Predicted spectral data based on the structure.

Mandatory Visualization

O_Alkylation_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: O-Alkylation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification aminophenol 4-Aminophenol protection Imination (Methanol, RT, 1h) aminophenol->protection benzaldehyde Benzaldehyde benzaldehyde->protection protected_phenol N-benzylidene-4-aminophenol protection->protected_phenol alkylation Williamson Ether Synthesis (Acetone, Reflux, 20h) protected_phenol->alkylation alkyl_halide 2-(Bromomethyl)tetrahydrofuran alkyl_halide->alkylation base K₂CO₃ base->alkylation protected_product Protected Product alkylation->protected_product deprotection Hydrolysis (CH₂Cl₂, RT, 1h) protected_product->deprotection acid 1N HCl acid->deprotection crude_product Crude Product deprotection->crude_product purification Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->purification final_product 4-(Tetrahydrofuran-2-ylmethoxy)aniline purification->final_product

Caption: Workflow for the synthesis of 4-(tetrahydrofuran-2-ylmethoxy)aniline.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-(tetrahydrofuran-2-ylmethoxy)aniline from 4-aminophenol and 2-(bromomethyl)tetrahydrofuran. The described method, which includes a protection-deprotection strategy, is designed to achieve selective O-alkylation and provide the target compound in good yield and purity. This synthetic intermediate holds potential for the development of novel therapeutic agents, and the provided protocol can be a valuable resource for researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline, a potentially valuable intermediate in pharmaceutical research and drug development. The procedure outlined is based on the widely utilized Mitsunobu reaction, which facilitates the conversion of primary and secondary alcohols to a variety of functional groups, including the ether linkage central to the target molecule.[1][2][3]

Introduction

4-((tetrahydrofuran-2-yl)methoxy)aniline incorporates two key structural motifs: a substituted aniline and a tetrahydrofuran ring. These features are present in numerous biologically active compounds, making this molecule an attractive building block for the synthesis of novel therapeutic agents. The following protocol details a reliable method for its preparation via the Mitsunobu reaction, a robust and versatile method for C-O bond formation.[2]

Reaction Principle

The synthesis is achieved through a Mitsunobu reaction, which involves the reaction of an alcohol, (tetrahydrofuran-2-yl)methanol, with a nucleophile, 4-aminophenol, in the presence of a phosphine (triphenylphosphine) and an azodicarboxylate (diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD).[1][3][4] The reaction proceeds via the formation of a phosphonium intermediate, which activates the alcohol for nucleophilic attack by the phenoxide derived from 4-aminophenol.[1][3]

Experimental Protocol

3.1. Materials and Reagents

ReagentChemical FormulaMolar Mass ( g/mol )Suggested Quantity (mmol)Notes
4-AminophenolC₆H₇NO109.1310Nucleophile. Should be of high purity.
(Tetrahydrofuran-2-yl)methanolC₅H₁₀O₂102.1310Alcohol.
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.2915Reagent.
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)C₆H₁₀N₂O₄ or C₈H₁₄N₂O₄174.15 or 202.2115Reagent. Often supplied as a 40% solution in toluene. Handle with care.
Tetrahydrofuran (THF)C₄H₈O72.11100 mLAnhydrous solvent is preferred.
Dichloromethane (DCM)CH₂Cl₂84.93As neededFor workup and chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededFor workup.
Brine (Saturated aq. NaCl)NaCl58.44As neededFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededFor drying organic layers.
Silica GelSiO₂60.08As neededFor column chromatography.

3.2. Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.09 g, 10 mmol) and triphenylphosphine (3.93 g, 15 mmol).

  • Solvent and Alcohol Addition: Add anhydrous tetrahydrofuran (100 mL) to the flask and stir until all solids are dissolved. Add (tetrahydrofuran-2-yl)methanol (1.02 g, 10 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) (2.61 g, 15 mmol) or diisopropyl azodicarboxylate (DIAD) (3.03 g, 15 mmol) dropwise to the stirred solution over 10-15 minutes.[4] Maintain the temperature below 10 °C during the addition.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 6 to 8 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[4]

  • Workup:

    • Upon completion, dilute the reaction mixture with dichloromethane (150 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((tetrahydrofuran-2-yl)methoxy)aniline.

3.3. Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Experimental Workflow Diagram

Synthesis_Workflow A 1. Add 4-Aminophenol, Triphenylphosphine, (Tetrahydrofuran-2-yl)methanol and THF to flask B 2. Cool to 0 °C A->B C 3. Add DEAD or DIAD dropwise B->C D 4. Stir at Room Temperature (6-8h) C->D E 5. Reaction Workup (DCM, NaHCO₃, Brine) D->E F 6. Dry with Na₂SO₄ and Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure 4-((tetrahydrofuran-2-yl)methoxy)aniline G->H

References

Application Note: Purification of 4-((tetrahydrofuran-2-yl)methoxy)aniline by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-((tetrahydrofuran-2-yl)methoxy)aniline is an organic compound featuring a primary aromatic amine, an ether linkage, and a tetrahydrofuran moiety. This combination of functional groups imparts a moderate polarity to the molecule. The purification of aniline derivatives by silica gel chromatography can be challenging due to the basic nature of the amino group, which can interact with the acidic silanol groups on the silica surface.[1][2] This interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the stationary phase.[3]

This application note provides a detailed protocol for the efficient purification of 4-((tetrahydrofuran-2-yl)methoxy)aniline from a crude reaction mixture using flash column chromatography on silica gel. The method incorporates the use of a competing base, triethylamine (TEA), in the mobile phase to neutralize the acidic sites on the silica gel, thereby improving peak shape and recovery.[1][2]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, column packing, elution, and analysis to achieve high purity of the target compound.

1. Materials and Reagents

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA) - all HPLC or ACS grade

  • Crude Sample: Crude 4-((tetrahydrofuran-2-yl)methoxy)aniline

  • Apparatus: Glass chromatography column, flasks for fraction collection, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), TLC tank, UV lamp (254 nm).

2. Mobile Phase (Eluent) Preparation

Prepare a stock solution of the polar eluent by mixing Ethyl Acetate with 1% triethylamine (v/v). For example, to make 500 mL, add 5 mL of TEA to 495 mL of EtOAc. The purification will be performed using a gradient of Hexane and this EtOAc/TEA mixture.

3. Thin Layer Chromatography (TLC) Analysis of Crude Material

Before performing the column, determine an appropriate starting solvent system using TLC.

  • Spot the crude material on a TLC plate.

  • Develop the plate in various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1).

  • The ideal solvent system should give the target compound an Rf (retention factor) value of approximately 0.2-0.3.

  • Visualize the spots under a UV lamp.

4. Column Packing (Slurry Method)

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[4]

  • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed without air bubbles.[4]

  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

5. Sample Loading (Dry Loading Method)

  • Dissolve the crude 4-((tetrahydrofuran-2-yl)methoxy)aniline in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

6. Elution and Fraction Collection

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc with 1% TEA in the EtOAc portion) as determined by the initial TLC analysis.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the EtOAc/TEA mixture. A suggested gradient is outlined in the data table below.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or flasks.

7. Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions per TLC plate for efficient analysis.

  • Combine the fractions that show a single spot corresponding to the purified 4-((tetrahydrofuran-2-yl)methoxy)aniline.

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product as a solid.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the purification process.

ParameterDescription / ValueExpected Outcome / Notes
Stationary Phase Silica Gel, 230-400 meshStandard grade for flash chromatography, providing good resolution.
Column Dimensions Dependent on scale; e.g., 40g silica for 1g crude productA column height-to-diameter ratio of ~10:1 is recommended.
Sample Loading Dry loading on silica gelProvides better separation and avoids issues with sample solubility in the initial eluent.[5]
Mobile Phase System Gradient elution with n-Hexane and Ethyl Acetate (+1% Triethylamine)The addition of TEA is crucial to prevent peak tailing by neutralizing acidic silica sites.[1][2]
Elution Gradient 1. Equilibration: 100% Hexane2. Elution Start: 95:5 (Hex:EtOAc)3. Gradient: Increase to 80:20 over 10 column volumes4. Final Wash: 50:50 (Hex:EtOAc)The gradient can be adjusted based on TLC analysis of the crude mixture. A stepwise or linear gradient can be used.
Flow Rate ~2 inches/minute (column head pressure)Optimal flow allows for proper equilibration between stationary and mobile phases.
Detection Method TLC with UV visualization (254 nm)The aromatic aniline ring allows for easy visualization under UV light.
Expected Purity >98% (by NMR or HPLC analysis)The protocol is designed to effectively remove both more polar and less polar impurities.
Expected Yield 85-95% (dependent on crude purity)Yield may be lower if significant impurities are present or if the compound is sensitive. The use of TEA helps maximize recovery by preventing irreversible binding to the column.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Purification_Workflow Crude Crude Sample Prep Sample Preparation (Dry Loading on Silica) Crude->Prep Elution Gradient Elution (Hexane/EtOAc + TEA) Prep->Elution Packing Column Packing (Silica Gel Slurry) Packing->Elution Collection Fraction Collection Elution->Collection TLC TLC Analysis of Fractions Collection->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporation Solvent Evaporation (Rotary Evaporator) Combine->Evaporation Pure Purified Product Evaporation->Pure

References

Application Note: Recrystallization of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-((tetrahydrofuran-2-yl)methoxy)aniline is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful formation of subsequent products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of 4-((tetrahydrofuran-2-yl)methoxy)aniline, aimed at removing impurities and obtaining a high-purity crystalline product. The method is based on the principle of differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.

Principle of Recrystallization

Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller concentrations, remain dissolved in the solvent. The purified crystals are then isolated by filtration. The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have high solubility at its boiling point.

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of 4-((tetrahydrofuran-2-yl)methoxy)aniline. The optimal solvent system and specific volumes should be determined through preliminary small-scale solvent screening experiments.

Materials:

  • Crude 4-((tetrahydrofuran-2-yl)methoxy)aniline

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, toluene, ethyl acetate, heptane, and water)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirrer

  • Stir bars

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

  • Spatula

  • Watch glass

  • Desiccator

  • Activated charcoal (optional, for removing colored impurities)

Procedure:

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude 4-((tetrahydrofuran-2-yl)methoxy)aniline into several test tubes.

    • Add a few drops of a different potential solvent to each tube at room temperature and observe the solubility. The ideal solvent should not dissolve the compound at this stage.

    • Gently heat the test tubes and observe the solubility. The compound should dissolve completely in the hot solvent.

    • Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

    • Common starting solvents for aniline derivatives include ethanol, methanol, and toluene.[1] Mixed solvent systems can also be effective.

  • Dissolution:

    • Place the crude 4-((tetrahydrofuran-2-yl)methoxy)aniline in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid. Using an excessive amount of solvent will reduce the yield.[1][2]

  • Decolorization (Optional):

    • If the hot solution is colored, it may indicate the presence of colored impurities.

    • Remove the flask from the heat and add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.[2][3]

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the preheated receiving flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Continue to draw air through the funnel for several minutes to help dry the crystals.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Data Presentation

The following table should be used to record observations during the solvent screening process to determine the optimal recrystallization solvent for 4-((tetrahydrofuran-2-yl)methoxy)aniline.

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingObservations
Ethanol
Methanol
Isopropanol
Toluene
Ethyl Acetate/Heptane
Dichloromethane/Pentane
Water

Experimental Workflow

Recrystallization_Workflow start Start: Crude 4-((tetrahydrofuran-2-yl)methoxy)aniline solvent_selection 1. Solvent Selection start->solvent_selection dissolution 2. Dissolution in Minimum Hot Solvent solvent_selection->dissolution decolorization 3. Decolorization (Optional, with Charcoal) dissolution->decolorization hot_filtration 4. Hot Filtration (if necessary) decolorization->hot_filtration Yes crystallization 5. Slow Cooling & Crystallization decolorization->crystallization No hot_filtration->crystallization isolation 6. Crystal Isolation (Vacuum Filtration) crystallization->isolation drying 7. Drying isolation->drying end End: Pure Crystalline Product drying->end

Caption: Workflow for the recrystallization of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Lower the temperature at which the solution becomes saturated by adding more solvent. / Reheat the solution and allow it to cool more slowly.
Low Recovery Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization.Use the minimum amount of hot solvent for dissolution.[1][2] / Ensure the filtration apparatus is preheated. / Allow sufficient time for cooling and consider using an ice bath.
Colored Product Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.[2] / A second recrystallization may be necessary.
No Crystals Form Solution is not saturated. / Supersaturation.Evaporate some of the solvent to increase the concentration. / Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal of the pure compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of 4-((tetrahydrofuran-2-yl)methoxy)aniline by recrystallization. By following the outlined steps for solvent selection, dissolution, crystallization, and isolation, researchers can obtain a high-purity product suitable for downstream applications in drug discovery and development. The provided workflow diagram and troubleshooting guide serve as valuable tools to ensure a successful and efficient purification process.

References

Application Notes and Protocols: Utilizing 4-((Tetrahydrofuran-2-yl)methoxy)aniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Tetrahydrofuran-2-yl)methoxy)aniline is a valuable bifunctional building block in organic synthesis, particularly relevant in the field of medicinal chemistry. Its structure incorporates a reactive aniline moiety, a common pharmacophore in many biologically active compounds, and a tetrahydrofuran-methoxy group. This latter component can significantly enhance the physicochemical properties of resulting molecules, such as solubility and metabolic stability, making it an attractive scaffold for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline and its use in the preparation of a GPR35 modulator, a promising target for inflammatory and cardiovascular diseases.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Solid
CAS Number 91246-63-8

Application in the Synthesis of GPR35 Modulators

The aniline functionality of 4-((tetrahydrofuran-2-yl)methoxy)aniline serves as a key nucleophile in amide bond formation reactions, a cornerstone of pharmaceutical synthesis. A notable application is in the synthesis of GPR35 (G protein-coupled receptor 35) modulators. GPR35 is an orphan receptor implicated in various physiological and pathological processes, including inflammation and cardiovascular function, making its modulators potential therapeutic agents.

The synthesis involves an amide coupling reaction between 4-((tetrahydrofuran-2-yl)methoxy)aniline and a suitable carboxylic acid, such as 2-fluoro-5-(1H-[1][2][3]triazolo[4,5-b]pyridin-1-yl)benzoic acid, often facilitated by a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

GPR35_Modulator_Synthesis aniline 4-((Tetrahydrofuran-2-yl)methoxy)aniline coupling HATU, DIPEA, DMF aniline->coupling benzoic_acid 2-Fluoro-5-(1H-[1,2,3]triazolo[4,5-b]pyridin-1-yl)benzoic Acid benzoic_acid->coupling product N-(4-((Tetrahydrofuran-2-yl)methoxy)phenyl)-2-fluoro-5-(1H-[1,2,3]triazolo[4,5-b]pyridin-1-yl)benzamide (GPR35 Modulator) coupling->product Amide Bond Formation

Synthesis of a GPR35 Modulator.

Biological Activity Data

The resulting N-(4-((tetrahydrofuran-2-yl)methoxy)phenyl)-benzamide derivatives have shown potential as GPR35 modulators.

CompoundTargetActivity
N-(4-((Tetrahydrofuran-2-yl)methoxy)phenyl)-2-fluoro-5-(1H-[1][2][3]triazolo[4,5-b]pyridin-1-yl)benzamideGPR35IC₅₀ < 1 µM[2]

Experimental Protocols

Protocol 1: Synthesis of 4-((Tetrahydrofuran-2-yl)methoxy)aniline

This protocol describes a general procedure for the synthesis of the title compound via a Williamson ether synthesis from 4-aminophenol and a suitable tetrahydrofuran derivative. The hydroxyl group of (tetrahydrofuran-2-yl)methanol is first converted to a good leaving group, such as a tosylate, to facilitate the nucleophilic substitution by the phenoxide of 4-aminophenol.

Aniline_Synthesis cluster_0 Activation of Alcohol cluster_1 Williamson Ether Synthesis THF_OH (Tetrahydrofuran-2-yl)methanol TsCl TsCl, Pyridine THF_OH->TsCl THF_OTs (Tetrahydrofuran-2-yl)methyl tosylate TsCl->THF_OTs base NaH, DMF THF_OTs->base aminophenol 4-Aminophenol aminophenol->base product 4-((Tetrahydrofuran-2-yl)methoxy)aniline base->product

Synthesis of the aniline building block.

Step 1: Preparation of (Tetrahydrofuran-2-yl)methyl tosylate

  • Materials:

    • (Tetrahydrofuran-2-yl)methanol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M HCl

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve (tetrahydrofuran-2-yl)methanol (1.0 eq.) in pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

  • Materials:

    • 4-Aminophenol

    • (Tetrahydrofuran-2-yl)methyl tosylate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a suspension of NaH (1.2 eq.) in anhydrous DMF, add a solution of 4-aminophenol (1.0 eq.) in DMF dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of (tetrahydrofuran-2-yl)methyl tosylate (1.1 eq.) in DMF dropwise.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with EtOAc (3 x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Protocol 2: Synthesis of N-(4-((Tetrahydrofuran-2-yl)methoxy)phenyl)-2-fluoro-5-(1H-[1][2][3]triazolo[4,5-b]pyridin-1-yl)benzamide

This protocol outlines the amide coupling of 4-((tetrahydrofuran-2-yl)methoxy)aniline with a substituted benzoic acid using HATU as the coupling agent.

  • Materials:

    • 4-((Tetrahydrofuran-2-yl)methoxy)aniline

    • 2-Fluoro-5-(1H-[1][2][3]triazolo[4,5-b]pyridin-1-yl)benzoic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a solution of 2-fluoro-5-(1H-[1][2][3]triazolo[4,5-b]pyridin-1-yl)benzoic acid (1.0 eq.) in anhydrous DMF, add 4-((tetrahydrofuran-2-yl)methoxy)aniline (1.1 eq.) and DIPEA (3.0 eq.).

    • Add HATU (1.1 eq.) to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase chromatography (C18 column, 0-100% MeCN in 0.1% aq. NH₄OH) to yield the desired benzamide product.[4]

Conclusion

4-((Tetrahydrofuran-2-yl)methoxy)aniline is a highly useful and adaptable building block for the synthesis of complex molecules, particularly in the realm of drug discovery. The protocols provided herein offer a foundation for the synthesis of this key intermediate and its subsequent elaboration into biologically active compounds such as GPR35 modulators. The incorporation of the tetrahydrofuran moiety is a strategic design element to enhance the drug-like properties of the final products. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application of 4-((tetrahydrofuran-2-yl)methoxy)aniline in the Synthesis of Kinase Inhibitors: A Focus on FLT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-((tetrahydrofuran-2-yl)methoxy)aniline has emerged as a valuable building block in the synthesis of potent kinase inhibitors, particularly those targeting FMS-like tyrosine kinase 3 (FLT3). The dysregulation of FLT3, a receptor tyrosine kinase, is a critical driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[1][2] Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.[1][2] The incorporation of the 4-((tetrahydrofuran-2-yl)methoxy)aniline moiety into inhibitor scaffolds has been a key strategy in the development of highly potent and selective FLT3 inhibitors, most notably Quizartinib (AC220). This application note provides a detailed overview of the synthesis, mechanism of action, and biological evaluation of kinase inhibitors derived from this specific aniline derivative.

Kinase Inhibitor Profile: Quizartinib (AC220)

Quizartinib is a second-generation, highly potent and selective FLT3 inhibitor.[3] Its chemical structure features a core N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea pharmacophore, with the critical 4-((tetrahydrofuran-2-yl)methoxy)aniline-derived side chain contributing to its high affinity and favorable pharmacokinetic properties.

Quantitative Data Summary

The inhibitory activity of Quizartinib against various forms of the FLT3 kinase and its effect on FLT3-dependent cell lines are summarized in the table below.

Assay Type Target Cell Line IC50 / Kd Value Reference
Biochemical Kinase Assay (Kd)FLT3-1.6 nM[3]
Cell-Based Phosphorylation AssayWild-Type FLT3RS4;114.2 nM[3]
Cell-Based Phosphorylation AssayFLT3-ITDMV4-111.1 nM[3]
Cell Proliferation AssayFLT3-ITDMV4-110.56 nM[3]

Signaling Pathways and Mechanism of Action

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4][5][6] These pathways collectively promote cell survival and proliferation while inhibiting apoptosis.[4][5]

In AML, activating mutations like FLT3-ITD lead to ligand-independent, constitutive activation of these downstream pathways, driving leukemogenesis.[1][2] Quizartinib exerts its inhibitory effect by binding to the ATP-binding pocket of the FLT3 kinase domain, stabilizing it in an inactive conformation.[7] This competitive inhibition prevents the autophosphorylation of the kinase, thereby blocking the activation of the downstream pro-survival and proliferative signaling cascades.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis Inhibition AKT->Apoptosis MAPK MAPK RAS->MAPK MAPK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits

FLT3 Signaling Pathway and Inhibition by Quizartinib

Experimental Protocols

The following sections detail the synthetic route for a key intermediate and the biological assays used to characterize FLT3 inhibitors derived from 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Synthesis of a Key Kinase Inhibitor Intermediate

Synthesis of N-(4-(furan-2-yl)phenyl)quinazolin-4-amine

Synthesis_Workflow start Start Materials: 4-chloroquinazoline 4-(Furan-2-yl)aniline hydrochloride reaction Nucleophilic Aromatic Substitution start->reaction workup Workup & Purification reaction->workup reagents Reagents: Isopropanol (Solvent) Triethylamine (Base) reagents->reaction conditions Conditions: Reflux, 3-6 hours conditions->reaction product Final Product: N-(4-(furan-2-yl)phenyl)quinazolin-4-amine workup->product

General Synthetic Workflow for 4-Anilinoquinazolines

Materials:

  • 4-chloroquinazoline

  • 4-(Furan-2-yl)aniline hydrochloride

  • Isopropanol

  • Triethylamine

  • Standard laboratory glassware for reflux

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroquinazoline (1.0 mmol, 1 equivalent) and 4-(furan-2-yl)aniline hydrochloride (1.1 mmol, 1.1 equivalents).

  • Add isopropanol (10 mL) as the solvent.

  • Add triethylamine (1.5 mmol, 1.5 equivalents) to the mixture to neutralize the hydrochloride salt and act as a base.

  • Heat the reaction mixture to reflux and maintain for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro FLT3 Kinase Assay (ADP-Glo™ Format)

This biochemical assay measures the activity of the FLT3 enzyme and the inhibitory effect of test compounds by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant FLT3 enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase peptide)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • Test compound (e.g., Quizartinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. Include a DMSO-only control.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO control.

  • Add 2 µL of FLT3 enzyme solution.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration is typically near the Km value for FLT3.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[8]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

  • Incubate at room temperature for 40 minutes.[8]

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[8]

  • Incubate at room temperature for 30 minutes.[8]

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based FLT3 Phosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of FLT3 within a cellular context, providing a more physiologically relevant measure of target engagement.

Cell_Assay_Workflow cell_culture Seed FLT3-ITD positive cells (e.g., MV4-11) treatment Treat cells with serial dilutions of inhibitor cell_culture->treatment incubation Incubate for 1-4 hours treatment->incubation lysis Lyse cells and collect protein incubation->lysis detection Detect p-FLT3 and Total FLT3 (ELISA or Western Blot) lysis->detection analysis Normalize p-FLT3 to Total FLT3 Calculate IC50 detection->analysis

Workflow for Cell-Based FLT3 Phosphorylation Assay

Materials:

  • AML cell line with an activating FLT3 mutation (e.g., MV4-11)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., Quizartinib) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3

  • ELISA plates or Western blotting equipment

Procedure:

  • Seed MV4-11 cells in a multi-well plate and allow them to stabilize overnight.

  • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 1-4 hours). Include a DMSO-only control.

  • After treatment, wash the cells with cold PBS and then lyse them on ice using lysis buffer.

  • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Determine the levels of phosphorylated FLT3 (p-FLT3) and total FLT3 in the lysates using either a sandwich ELISA or Western blotting.

    • For ELISA: Coat a plate with a capture antibody for total FLT3. Add the cell lysates, followed by a detection antibody for phospho-FLT3 conjugated to an enzyme (e.g., HRP). Add a substrate and measure the signal.

    • For Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies for p-FLT3 and total FLT3, followed by appropriate HRP-conjugated secondary antibodies and chemiluminescent detection.

  • Normalize the p-FLT3 signal to the total FLT3 signal for each treatment condition.

  • Calculate the percent inhibition of phosphorylation relative to the DMSO control and determine the IC50 value.

Conclusion

4-((tetrahydrofuran-2-yl)methoxy)aniline is a key structural component in the design of potent kinase inhibitors, exemplified by the highly effective FLT3 inhibitor, Quizartinib. The tetrahydrofuran moiety plays a crucial role in optimizing the binding affinity and pharmacokinetic profile of these compounds. The provided protocols for synthesis and biological evaluation serve as a guide for researchers in the field of drug discovery to develop and characterize novel kinase inhibitors based on this and related scaffolds for the treatment of cancers such as AML.

References

Application Notes and Protocols for 4-((Tetrahydrofuran-2-yl)methoxy)aniline as a Precursor in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline derivatives bearing heterocyclic ether moieties are significant building blocks in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. While specific literature on the applications of 4-((tetrahydrofuran-2-yl)methoxy)aniline is limited, its structural similarity to well-studied precursors like 4-(furan-2-yl)aniline and 4-(oxan-2-yl)aniline suggests its high potential in the synthesis of novel bioactive heterocyclic compounds. The tetrahydrofuran (THF) moiety, a saturated analog of furan, can impart distinct physicochemical properties such as improved solubility and metabolic stability, making it an attractive component in drug design.[1] These notes provide an overview of potential applications and representative protocols for the use of 4-((tetrahydrofuran-2-yl)methoxy)aniline in the synthesis of heterocyclic compounds, drawing parallels from its furan-containing counterparts.

Application Notes

Kinase Inhibitors

The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are foundational structures in the design of numerous approved kinase inhibitors, including gefitinib and erlotinib.[2] These molecules typically target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The aniline portion of these inhibitors is critical for their binding to the hinge region of the kinase domain.

The incorporation of the 4-((tetrahydrofuran-2-yl)methoxy)aniline moiety can offer several advantages:

  • Improved Physicochemical Properties: The THF group can enhance aqueous solubility and metabolic stability compared to more labile groups.[1]

  • Modulation of Lipophilicity: The THF moiety allows for the fine-tuning of a compound's lipophilicity, a key factor in optimizing its ADME (absorption, distribution, metabolism, and excretion) profile.[1]

  • Structural Versatility: The THF ring can serve as a versatile substituent, potentially forming key interactions within the kinase active site.

Other Heterocyclic Scaffolds

Beyond kinase inhibitors, the nucleophilic amino group of 4-((tetrahydrofuran-2-yl)methoxy)aniline makes it a suitable precursor for a variety of other heterocyclic systems of medicinal interest, such as benzodiazepines and pyrimidines, through cyclocondensation and multicomponent reactions.[3]

Data Presentation

Compound ClassTarget KinaseIC50 (µM)
Furan-2-yl(phenyl)methanone DerivativesProtein Tyrosine Kinase (general)2.72 - 6.42
Furan-2-ylmethylene ThiazolidinedionesPI3KγPotent
4-Anilinoquinazoline Derivative (8a)A431 cell growth (EGFR overexpressed)2.62
4-Anilinoquinazoline Derivative (10b)HCT-116 cell growth2.8
4-Anilinoquinazoline Derivative (10b)T98G cell growth2.0

This data is presented to demonstrate the potential bioactivity of heterocyclic compounds derived from aniline precursors with furan-like moieties.[2]

Experimental Protocols

The following are representative protocols for the synthesis of heterocyclic compounds using 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Protocol 1: Synthesis of a 4-(4-((Tetrahydrofuran-2-yl)methoxy)anilino)quinazoline Derivative

This protocol is adapted from established methods for the N-arylation of 4-chloroquinazolines and is a common route for the synthesis of kinase inhibitor scaffolds.[2]

Materials:

  • 4-Chloroquinazoline

  • 4-((Tetrahydrofuran-2-yl)methoxy)aniline

  • Isopropanol

  • Triethylamine (or another suitable non-nucleophilic base)

  • Standard laboratory glassware for reflux

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 mmol, 1.0 equivalent).

  • Add 4-((tetrahydrofuran-2-yl)methoxy)aniline (1.1 mmol, 1.1 equivalents).

  • Add isopropanol (10 mL) to the flask.

  • Add triethylamine (1.5 mmol, 1.5 equivalents) to act as a base.

  • Heat the reaction mixture to reflux and maintain for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (indicated by the consumption of starting materials), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-(4-((tetrahydrofuran-2-yl)methoxy)phenyl)quinazolin-4-amine.

Protocol 2: Buchwald-Hartwig Amination for Aniline Derivatization

This protocol is a general method for the coupling of an amine with an aryl bromide, which can be applied to the synthesis of various aniline derivatives.

Materials:

  • Aryl bromide derivative (1.0 eq)

  • 4-((Tetrahydrofuran-2-yl)methoxy)aniline (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 0.05 eq)

  • Ligand (e.g., Xantphos, 0.1 eq)

  • Base (e.g., Cs2CO3, 2.0 eq)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the base and 4-((tetrahydrofuran-2-yl)methoxy)aniline.

  • Add the anhydrous solvent.

  • Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the utilization of 4-((tetrahydrofuran-2-yl)methoxy)aniline in a drug discovery program.

A 4-((Tetrahydrofuran-2-yl)methoxy)aniline (Starting Material) B Heterocyclic Synthesis (e.g., Quinazoline, Pyrimidine) A->B C Library of Novel THF-Containing Heterocycles B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G In Vitro & In Vivo Assays F->G H Potential Drug Candidate G->H

Caption: General drug discovery workflow using 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Representative Kinase Inhibitor Signaling Pathway

This diagram depicts a simplified signaling pathway that is often targeted by kinase inhibitors derived from anilino-heterocyclic scaffolds.

Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Pathway Downstream Signaling Cascade (e.g., MAPK Pathway) Receptor->Pathway Inhibitor Anilino-Heterocycle Inhibitor (Derived from Precursor) Block X Inhibitor->Block Response Cellular Response (Proliferation, Survival) Pathway->Response Block->Receptor Inhibition

Caption: Simplified signaling pathway targeted by anilino-heterocycle kinase inhibitors.

References

Application Notes and Protocols for N-Functionalization of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-functionalization of 4-((tetrahydrofuran-2-yl)methoxy)aniline, a key synthetic intermediate in the development of novel therapeutics and functional materials. The protocols outlined below are based on established methodologies for the N-functionalization of anilines and can be adapted to introduce a variety of functional groups, including acyl, alkyl, and aryl moieties.

Introduction

4-((tetrahydrofuran-2-yl)methoxy)aniline is a valuable building block in medicinal chemistry and materials science. The presence of the aniline nitrogen allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. N-functionalization, such as acylation, alkylation, and arylation, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. These modifications are crucial in the optimization of lead compounds during drug discovery.

Chemical Structure

4-((tetrahydrofuran-2-yl)methoxy)aniline

General Considerations

The electron-donating nature of the alkoxy substituent at the para-position increases the nucleophilicity of the aniline nitrogen, facilitating its reaction with various electrophiles. The tetrahydrofuran moiety is generally stable under many reaction conditions; however, strongly acidic or basic conditions should be used with caution to avoid cleavage of the ether linkage.

Data Presentation: Overview of N-Functionalization Reactions

The following table summarizes various N-functionalization reactions applicable to 4-((tetrahydrofuran-2-yl)methoxy)aniline, with typical reagents, catalysts, and general conditions.

Functionalization TypeReagent(s)Catalyst/BaseSolvent(s)Temperature (°C)Typical Yield (%)Reference(s)
N-Acetylation Acetic anhydride or Acetic acidPyridine, Clay, or [ChCl][ZnCl2]2Dichloromethane, Acetonitrile, or neatRoom Temperature - 10080-95[1][2]
N-Formylation Formamide or Formic acid[ChCl][ZnCl2]2Neat80High[1]
N-Alkylation (Reductive Amination) Aldehyde/Ketone, NaBH(OAc)₃Acetic acid (catalytic)Dichloroethane, TetrahydrofuranRoom Temperature70-95[3]
N-Alkylation ("Borrowing Hydrogen") Primary/Secondary AlcoholTransition metal catalyst (e.g., Co, Pd, Mn)Toluene, Dioxane100-18060-98[3]
N-Arylation Aryl Halide (e.g., 4-chloroquinazoline)Base-free or with a mild baseTetrahydrofuran/Water100-120 (Microwave)up to 96[4][5]

Experimental Protocols

Protocol 1: N-Acetylation of 4-((tetrahydrofuran-2-yl)methoxy)aniline

This protocol describes a standard procedure for the N-acetylation of 4-((tetrahydrofuran-2-yl)methoxy)aniline using acetic anhydride.

Materials:

  • 4-((tetrahydrofuran-2-yl)methoxy)aniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-((tetrahydrofuran-2-yl)methoxy)aniline (1.0 eq) in dichloromethane (DCM).

  • To the stirred solution, add pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield N-(4-((tetrahydrofuran-2-yl)methoxy)phenyl)acetamide.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a general method for the N-alkylation of 4-((tetrahydrofuran-2-yl)methoxy)aniline with an aldehyde.

Materials:

  • 4-((tetrahydrofuran-2-yl)methoxy)aniline

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of 4-((tetrahydrofuran-2-yl)methoxy)aniline (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated aniline.[3]

Visualizations

N_Functionalization_Workflow Start Start: 4-((tetrahydrofuran-2-yl)methoxy)aniline Solvent Dissolve in Appropriate Solvent Start->Solvent Reagents Add Reagents (e.g., Acylating, Alkylating, or Arylating Agent) Reaction Reaction under Controlled Conditions (Temperature, Time) Reagents->Reaction Solvent->Reagents Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Final Product: N-Functionalized Aniline Purification->Product Signaling_Pathways Aniline 4-((tetrahydrofuran-2-yl)methoxy)aniline (Nucleophile) Intermediate Tetrahedral Intermediate (or Imine for Reductive Amination) Aniline->Intermediate Nucleophilic Attack Electrophile Electrophile (Acyl Halide, Alkyl Halide, Aryl Halide) Electrophile->Intermediate Product N-Functionalized Product Intermediate->Product Elimination / Reduction Byproduct Byproduct (e.g., H-X, Salt) Intermediate->Byproduct Elimination

References

Application Notes: In Vitro Biological Activity Screening of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-((tetrahydrofuran-2-yl)methoxy)aniline is a synthetic organic compound featuring both an aniline and a tetrahydrofuran moiety. The presence of these functional groups suggests a potential for a range of biological activities, as derivatives of both furans and anilines are known to possess therapeutic properties. Furan derivatives have been reported to exhibit anti-inflammatory, antimicrobial, antioxidant, and antitumor activities.[1][2][3] Similarly, aniline derivatives are a well-established class of compounds with significant antimicrobial and cytotoxic potential.[4][5] Given this background, a systematic in vitro screening of 4-((tetrahydrofuran-2-yl)methoxy)aniline is warranted to elucidate its pharmacological profile and identify potential applications in drug discovery and development.

These application notes provide a comprehensive framework for the initial in vitro biological evaluation of 4-((tetrahydrofuran-2-yl)methoxy)aniline, focusing on its potential cytotoxic, antimicrobial, and anti-inflammatory properties.

Proposed Screening Cascade

A tiered approach is recommended for the efficient evaluation of the biological activities of 4-((tetrahydrofuran-2-yl)methoxy)aniline. The initial phase should involve broad screening for cytotoxicity against a panel of cancer cell lines and antimicrobial activity against representative strains of bacteria and fungi. Positive hits in these initial screens can then be followed by more specific secondary assays to determine the mechanism of action and potency. For instance, if significant anti-inflammatory activity is observed, further investigation into the inhibition of specific enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) would be a logical next step.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of 4-((tetrahydrofuran-2-yl)methoxy)aniline on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6]

Materials:

  • 4-((tetrahydrofuran-2-yl)methoxy)aniline

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of 4-((tetrahydrofuran-2-yl)methoxy)aniline in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

In Vitro Antimicrobial Screening: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of 4-((tetrahydrofuran-2-yl)methoxy)aniline against various microbial strains.[1][5]

Materials:

  • 4-((tetrahydrofuran-2-yl)methoxy)aniline

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

In Vitro Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibition Assay

This protocol assesses the ability of 4-((tetrahydrofuran-2-yl)methoxy)aniline to inhibit the activity of COX-1 and COX-2 enzymes.[7][8]

Materials:

  • 4-((tetrahydrofuran-2-yl)methoxy)aniline

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., Cayman Chemical)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Enzyme Reaction: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Compound Addition: Add various concentrations of the test compound to the wells. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for both).

  • Substrate Addition and Incubation: Initiate the reaction by adding arachidonic acid. Incubate for a specified time at 37°C.

  • Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[7]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values.

Data Presentation

The quantitative data obtained from the in vitro screening of 4-((tetrahydrofuran-2-yl)methoxy)aniline should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of 4-((tetrahydrofuran-2-yl)methoxy)aniline on Various Cell Lines

Cell LineCompound Concentration (µM)% Cell ViabilityIC50 (µM)
MCF-7 .........
A549 .........
HeLa .........

Table 2: Antimicrobial Activity of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus ...
Escherichia coli ...
Candida albicans ...

Table 3: Anti-inflammatory Activity of 4-((tetrahydrofuran-2-yl)methoxy)aniline

EnzymeCompound Concentration (µM)% InhibitionIC50 (µM)
COX-1 .........
COX-2 .........
5-LOX .........

Visualizations

G cluster_screening In Vitro Biological Activity Screening cluster_primary Primary Screening cluster_secondary Secondary Screening / Mechanism of Action Compound 4-((tetrahydrofuran-2-yl)methoxy)aniline Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Test Compound Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound->Antimicrobial Test Compound AntiInflammatory Anti-inflammatory Assay (e.g., COX/LOX Inhibition) Compound->AntiInflammatory Test Compound Apoptosis Apoptosis Assays Cytotoxicity->Apoptosis If Active CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle If Active MIC_MBC MIC/MBC Determination Antimicrobial->MIC_MBC If Active EnzymeKinetics Enzyme Kinetics AntiInflammatory->EnzymeKinetics If Active Signaling Signaling Pathway Analysis AntiInflammatory->Signaling If Active NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_Ub Ub-IκB IkB_p->IkB_Ub Ubiquitination IkB_Ub->Proteasome Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Stimulus Stimulus (e.g., TNF-α, LPS) Stimulus->Receptor MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation ERK_n ERK ERK->ERK_n Translocation TF Transcription Factors (e.g., c-Jun, c-Fos) ERK_n->TF Activation Genes Gene Transcription (Proliferation, Differentiation) TF->Genes Stimulus Growth Factor Stimulus->Receptor

References

Application Notes and Protocols: Cytotoxicity Assays for 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new therapeutic agents.[1][2] 4-((tetrahydrofuran-2-yl)methoxy)aniline is a molecule of interest, and understanding its effect on cell viability is fundamental to assessing its potential as a drug candidate. This document provides detailed protocols for standard cytotoxicity assays, namely the MTT and SRB assays, which are widely used to determine the in vitro cytotoxic effects of compounds.[1] While specific cytotoxicity data for 4-((tetrahydrofuran-2-yl)methoxy)aniline is not currently available in the public domain, these protocols offer a robust framework for its evaluation.

Experimental Protocols

Cell Culture and Maintenance

A variety of human cancer cell lines should be employed to assess the cytotoxic profile of the compound across different cancer types. The choice of cell lines should be guided by the therapeutic area of interest.

Table 1: Recommended Human Cancer Cell Lines

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
HeLaCervical Cancer
A549Lung Carcinoma
HepG2Hepatocellular Carcinoma
PC-3Prostate Cancer

Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. They should be maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of Test Compound

A stock solution of 4-((tetrahydrofuran-2-yl)methoxy)aniline should be prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Serial dilutions are then made in the complete cell culture medium to achieve the desired final concentrations for the assay. A vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) must be included in all experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of 4-((tetrahydrofuran-2-yl)methoxy)aniline (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined.[1]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.[1]

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[1]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Data Presentation

The cytotoxic activity of 4-((tetrahydrofuran-2-yl)methoxy)aniline should be presented as IC50 values. A lower IC50 value indicates higher cytotoxic potency.

Table 2: Hypothetical IC50 Values (µM) for 4-((tetrahydrofuran-2-yl)methoxy)aniline

Cell Line24h Incubation48h Incubation72h Incubation
MCF-7>10085.265.7
HeLa>10092.178.3
A549>10078.555.9
HepG2>10065.342.1
PC-3>10088.971.4

Note: These are hypothetical values and need to be determined experimentally.

Potential Signaling Pathways

Aniline and its derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3] The tetrahydrofuran moiety is also found in various biologically active compounds.[4][5] Potential signaling pathways that could be affected by 4-((tetrahydrofuran-2-yl)methoxy)aniline include:

  • Apoptosis Pathway: Induction of programmed cell death through the activation of caspases.

  • Cell Cycle Regulation: Arresting the cell cycle at different checkpoints (e.g., G0/G1, G2/M).[3]

  • PI3K/Akt Signaling Pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Test Compound Stock Solution treatment Treatment with Serial Dilutions compound_prep->treatment seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway: Apoptosis Induction

G compound 4-((tetrahydrofuran-2-yl)methoxy)aniline cell Cancer Cell compound->cell Treatment stress Cellular Stress cell->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptosis induction pathway.

References

Application Note: A Proposed HPLC Method for the Analysis of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-((tetrahydrofuran-2-yl)methoxy)aniline. Due to the lack of a specific published method for this compound, the following protocol has been developed based on established methods for structurally similar aromatic amines, such as aniline and its derivatives.[1][2][3]

Introduction

4-((tetrahydrofuran-2-yl)methoxy)aniline is an aniline derivative that may be used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Accurate and reliable analytical methods are crucial for determining its purity, stability, and concentration in various samples. High-performance liquid chromatography (HPLC) with UV detection is a powerful technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This application note details a proposed isocratic RP-HPLC method using a C18 stationary phase, which is widely used for the separation of small to medium-sized organic molecules based on their hydrophobicity.[4][5][6] The method is designed to be robust, straightforward, and suitable for quality control and research environments.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Reagents:

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade or ultrapure).

    • Formic acid (LC-MS grade or equivalent).

    • 4-((tetrahydrofuran-2-yl)methoxy)aniline reference standard.

  • Consumables:

    • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.[2][7]

    • Syringe filters (0.45 µm or 0.22 µm).

    • Amber HPLC vials with caps and septa.

Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis.

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic
Composition 60% A : 40% B
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30 °C[2]
Injection Volume 10 µL
Detection Wavelength 254 nm[2]
Run Time 10 minutes

Rationale for Condition Selection:

  • C18 Column: Provides excellent retention and separation for non-polar to moderately polar compounds like aromatic amines.[4][5]

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reverse-phase chromatography.[3] The addition of 0.1% formic acid helps to protonate the aniline moiety, ensuring a consistent ionic state and leading to improved peak symmetry and reproducibility.[3]

  • Detection Wavelength: Aromatic compounds, including aniline derivatives, exhibit strong absorbance around 254 nm, making it a suitable wavelength for sensitive detection.[2][8]

Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

    • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration) before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 4-((tetrahydrofuran-2-yl)methoxy)aniline reference standard into a 25 mL amber volumetric flask.

    • Add approximately 15 mL of acetonitrile (Mobile Phase B) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix well.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for linearity assessment by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. A suggested concentration range is 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample containing 4-((tetrahydrofuran-2-yl)methoxy)aniline into a volumetric flask.

    • Dissolve and dilute the sample with the same diluent used for the working standards to achieve a final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an amber HPLC vial before analysis.

Data Presentation (Hypothetical Data)

The following tables summarize the expected performance of this method. Data presented here is hypothetical and serves to illustrate the expected results from a method validation.

Table 1: System Suitability Results

ParameterAcceptance CriteriaHypothetical Result
Retention Time (RT) Approx. 4.5 min4.52 min
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20007800

Table 2: Linearity and Precision Data

Concentration (µg/mL)Peak Area (n=3)%RSD (Area)
1.021,5401.8%
5.0108,2001.1%
10.0217,5000.8%
25.0542,1000.5%
50.01,095,0000.3%
100.02,185,0000.4%
Linearity (R²) ≥ 0.9990.9998

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure, from the preparation of solutions to the final data analysis.

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (A: Water+0.1% FA) (B: ACN+0.1% FA) sys_setup HPLC System Setup (Column, Temp, Flow Rate) prep_mobile->sys_setup prep_stock Prepare Standard Stock Sol. (1000 µg/mL in ACN) prep_working Prepare Working Standards (1-100 µg/mL) prep_stock->prep_working sys_suit System Suitability Check (Inject Standard 5x) prep_working->sys_suit prep_sample Prepare & Filter Sample sample_analysis Sample Analysis (Inject Samples) prep_sample->sample_analysis cal_curve Calibration Curve (Inject Standards) sys_suit->cal_curve integrate Integrate Peaks (Get RT and Area) sys_suit->integrate cal_curve->sample_analysis cal_curve->integrate sample_analysis->integrate calculate Calculate Concentration (Using Calibration Curve) integrate->calculate report Generate Final Report calculate->report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-((tetrahydrofuran-2-yl)methoxy)aniline?

A1: The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-aminophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from (tetrahydrofuran-2-yl)methanol.

Q2: Why is the yield of my reaction consistently low?

A2: Low yields in this synthesis can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Common issues include N-alkylation of the aniline, elimination of the alkylating agent, and poor reactivity of the starting materials. A detailed troubleshooting guide is provided below to address these specific issues.

Q3: Is it necessary to protect the amino group of 4-aminophenol?

A3: While not always mandatory, protecting the amino group is highly recommended. The aniline nitrogen is nucleophilic and can compete with the phenoxide for the alkylating agent, leading to the formation of N-alkylated and N,O-dialkylated byproducts.[1] This complicates purification and reduces the yield of the desired O-alkylated product.

Q4: What are the best practices for purifying the final product?

A4: The crude product can typically be purified using flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane.[1][2] If the product is a solid, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane can be an effective purification method.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Issue 1: Low or No Product Yield

Low conversion of starting materials is a primary cause of poor yields.

Potential Cause 1: Incomplete Deprotonation of 4-Aminophenol

For the Williamson ether synthesis to proceed efficiently, the phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide ion.[3]

  • Solution:

    • Use a sufficiently strong base. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (KOtBu).

    • Ensure you are using at least one full equivalent of the base. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.

    • Allow adequate time for the deprotonation to occur before adding the alkylating agent. This is typically done by stirring the 4-aminophenol and base in the solvent for 30-60 minutes at room temperature.

Potential Cause 2: Poor Leaving Group on the (Tetrahydrofuran-2-yl)methyl Moiety

The reaction proceeds via an S\N2 mechanism, which requires a good leaving group on the electrophile.[4][5] (Tetrahydrofuran-2-yl)methanol itself will not react. It must first be converted to a species with a better leaving group, such as a halide or a sulfonate ester.

  • Solution:

    • Instead of using the alcohol directly, synthesize and use (tetrahydrofuran-2-yl)methyl halide (bromide or iodide) or, preferably, (tetrahydrofuran-2-yl)methyl tosylate or mesylate. Tosylates and mesylates are excellent leaving groups and can be prepared from the corresponding alcohol.[5][6]

Potential Cause 3: Suboptimal Reaction Conditions

The choice of solvent and temperature significantly impacts the rate and efficiency of S\N2 reactions.[4][7]

  • Solution:

    • Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base, leaving the phenoxide anion more nucleophilic and reactive.[1][3] Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity.[1]

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from 50-100 °C.[1] However, excessively high temperatures can promote side reactions. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to find the optimal balance.

Issue 2: Presence of Multiple Products (Side Reactions)

The formation of byproducts is a common reason for low yields of the desired product.

Potential Cause 1: N-Alkylation of the Aniline

The nitrogen atom of the amino group in 4-aminophenol is also nucleophilic and can react with the alkylating agent.[1]

  • Solution:

    • Protect the Amino Group: Before the ether synthesis, protect the amino group. A common and effective method is the formation of an imine with benzaldehyde. This protecting group can be easily removed by acid hydrolysis after the O-alkylation is complete.[1]

Potential Cause 2: Elimination Reaction (E2)

The alkoxide base can induce an elimination reaction on the (tetrahydrofuran-2-yl)methyl halide, leading to an alkene byproduct. This is more likely with sterically hindered bases and higher reaction temperatures.[7][8]

  • Solution:

    • Choice of Base: Use a non-hindered base like potassium carbonate if elimination is a significant issue.

    • Temperature Control: Maintain the lowest effective temperature that allows the substitution reaction to proceed at a reasonable rate. Avoid unnecessarily high temperatures.

Potential Cause 3: C-Alkylation of the Phenoxide

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur.[4]

  • Solution:

    • Solvent Choice: Using polar aprotic solvents can help favor O-alkylation over C-alkylation.

Data Presentation

The following tables present illustrative data on how reaction conditions can affect the yield of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Table 1: Effect of Base and Solvent on Yield

EntryBase (1.2 eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetone56 (reflux)1265
2K₂CO₃DMF80878
3NaHTHF66 (reflux)1072
4NaHDMF80685
5Cs₂CO₃Acetonitrile82 (reflux)881
6KOtBuTHF66 (reflux)1255*

*Lower yield attributed to competing elimination reactions with the sterically hindered base.

Table 2: Effect of Amino Group Protection on Product Distribution

EntryProtectionAlkylating AgentO-Alkylated Product (%)N-Alkylated Product (%)N,O-Dialkylated Product (%)
1None(thf)CH₂-Br582510
2Imine(thf)CH₂-Br88< 2< 1
3None(thf)CH₂-OTs62228
4Imine(thf)CH₂-OTs91< 1< 1

Experimental Protocols

Protocol 1: Synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline with Amine Protection

This protocol is a recommended procedure for achieving a high yield of the desired product by minimizing side reactions.

Step 1: Protection of the Amino Group (Imine Formation)

  • Dissolve 4-aminophenol (1.0 eq.) in methanol.

  • Add benzaldehyde (1.0 eq.).

  • Stir the solution at room temperature for 1-2 hours, monitoring the formation of the imine by TLC.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting N-benzylidene-4-aminophenol from ethanol to obtain the pure imine.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Dissolve the protected N-benzylidene-4-aminophenol (1.0 eq.) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

  • Add (tetrahydrofuran-2-yl)methyl tosylate (1.1 eq.).

  • Heat the mixture to 80 °C and stir for 6-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection (Hydrolysis of the Imine)

  • Dissolve the crude product from Step 2 in a mixture of THF and 1M HCl.

  • Stir the mixture at room temperature for 2-4 hours until the imine is fully hydrolyzed (monitor by TLC).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes).

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check TLC for Starting Material Start->Check_Conversion Incomplete_Rxn Incomplete Reaction Check_Conversion->Incomplete_Rxn Yes Side_Products Side Products Present Check_Conversion->Side_Products No, but multiple spots Base Base Strength/ Equivalents Issue? Incomplete_Rxn->Base N_Alkylation N-Alkylation? Side_Products->N_Alkylation Leaving_Group Poor Leaving Group? Base->Leaving_Group No Solve_Base Use Stronger Base (e.g., NaH) or Increase Equivalents Base->Solve_Base Yes Conditions Suboptimal Conditions (Solvent/Temp)? Leaving_Group->Conditions No Solve_LG Use Tosylate or Mesylate Leaving_Group->Solve_LG Yes Solve_Conditions Use Polar Aprotic Solvent (DMF/DMSO) & Optimize Temperature Conditions->Solve_Conditions Yes Elimination Elimination? N_Alkylation->Elimination No Solve_N_Alkylation Protect Amino Group (e.g., as Imine) N_Alkylation->Solve_N_Alkylation Yes Solve_Elimination Use Non-Hindered Base (e.g., K2CO3) & Lower Temperature Elimination->Solve_Elimination Yes

Caption: Troubleshooting workflow for low yield.

Reaction Pathway: O-Alkylation vs. N-Alkylation

Reaction_Pathway cluster_reactants Reactants cluster_products Potential Products Aminophenol 4-Aminophenol Phenoxide Phenoxide Anion Aminophenol->Phenoxide Deprotonation (O-) Aniline Aniline Nitrogen (Neutral) Alkylating_Agent (thf)CH2-LG O_Alkylated Desired Product: 4-((tetrahydrofuran-2-yl)methoxy)aniline Alkylating_Agent->O_Alkylated N_Alkylated Side Product: N-((tetrahydrofuran-2-yl)methyl)-4-aminophenol Alkylating_Agent->N_Alkylated Phenoxide->O_Alkylated O-Alkylation (SN2) [Favored] Aniline->N_Alkylated N-Alkylation (SN2) [Side Reaction]

Caption: Competing O- and N-alkylation pathways.

References

Technical Support Center: Williamson Ether Synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield of the desired product, 4-((tetrahydrofuran-2-yl)methoxy)aniline. What are the potential causes?

A1: Low yields in this synthesis can stem from several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 4-aminophenol must be fully deprotonated to form the more nucleophilic phenoxide ion. Ensure you are using a sufficiently strong base (e.g., NaH, K2CO3) in an appropriate solvent.[1]

  • Poor Quality of Reagents: The presence of moisture can quench the highly reactive phenoxide intermediate. Ensure all reagents and solvents are anhydrous.[1]

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions. The optimal temperature should be determined empirically, often in the range of 50-100 °C.[2]

  • Poor Leaving Group: If you are using (tetrahydrofuran-2-yl)methyl chloride or bromide and the reaction is sluggish, consider converting the corresponding alcohol to a better leaving group, such as a tosylate or mesylate.[2]

Q2: My TLC and NMR analysis show multiple products. What are the likely side reactions?

A2: The primary side reactions in the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline are:

  • N-Alkylation: The amino group of 4-aminophenol is also nucleophilic and can compete with the phenoxide for the alkylating agent, leading to the formation of the N-alkylated product and potentially a di-alkylated product.[1][3][4] This is a very common issue with aminophenols.[1]

  • Elimination (E2 Reaction): While you are using a primary alkylating agent, the base used to deprotonate the phenol can potentially induce an elimination reaction on the alkyl halide, especially at higher temperatures, leading to an alkene byproduct.[2]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites. Although less common, alkylation can occur on the aromatic ring, leading to C-alkylated byproducts.[1][2]

Q3: How can I favor O-alkylation over N-alkylation?

A3: To enhance the selectivity for O-alkylation, consider the following strategies:

  • Protect the Amino Group: A common and effective method is to protect the amino group before the ether synthesis. This can be achieved by forming an imine with benzaldehyde, which can be easily removed by hydrolysis after the alkylation step.[2][3][4]

  • Choice of Base and Solvent: The reaction conditions can influence the ratio of O- to N-alkylation. Using a weaker base and a polar aprotic solvent may favor O-alkylation.

Q4: Is there a risk of elimination with (tetrahydrofuran-2-yl)methyl tosylate?

A4: (Tetrahydrofuran-2-yl)methyl tosylate is a primary tosylate, which generally favors SN2 reactions over E2 elimination.[5][6] However, the use of a strong, sterically hindered base and high reaction temperatures could increase the likelihood of elimination. It is advisable to use a non-hindered base and the minimum effective temperature to favor the desired substitution reaction.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product yield Incomplete deprotonation of 4-aminophenol.Use a stronger base (e.g., NaH) or ensure the base (e.g., K2CO3) is finely powdered and used in sufficient excess.
Presence of water in the reaction.Use anhydrous solvents and dry all glassware thoroughly before use.
Poor leaving group on the alkylating agent.Convert (tetrahydrofuran-2-yl)methanol to its tosylate or mesylate to increase reactivity.[2]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Mixture of products (O- and N-alkylation) The amino group is competing with the hydroxyl group for the alkylating agent.Protect the amino group of 4-aminophenol as an imine before the alkylation step.[2][3][4]
Presence of an alkene byproduct Elimination (E2) side reaction.Use a less hindered base and avoid excessively high reaction temperatures.[2]
Unidentified aromatic byproducts C-alkylation of the phenoxide.Use polar aprotic solvents to disfavor C-alkylation.[2] This is generally a minor side reaction.

Experimental Protocols

Protocol 1: Preparation of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (Alkylating Agent)

A well-established method for the preparation of tosylates from alcohols is recommended.

  • Dissolution: Dissolve (tetrahydrofuran-2-yl)methanol (1.0 eq.) in anhydrous pyridine or a mixture of dichloromethane and triethylamine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Work-up: Quench the reaction by adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline (Williamson Ether Synthesis)

This protocol is an adaptation of general Williamson ether synthesis procedures for phenolic substrates.[7][8]

  • Deprotonation: To a stirred suspension of a suitable base (e.g., potassium carbonate, 2.0 eq., finely powdered) in a polar aprotic solvent (e.g., anhydrous DMF or acetonitrile) under an inert atmosphere, add 4-aminophenol (1.0 eq.).

  • Formation of the Phenoxide: Heat the mixture to 50-60 °C for 1 hour to ensure complete formation of the phenoxide.

  • Addition of Alkylating Agent: Add a solution of (tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (1.2 eq.) in the same solvent dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Note: For selective O-alkylation, it is highly recommended to first protect the amino group of 4-aminophenol.

Data Presentation

The following table summarizes the expected outcomes and potential side products. The yield percentages are estimates based on typical Williamson ether syntheses and may vary depending on the specific reaction conditions and the successful mitigation of side reactions.

Product / Byproduct Expected Yield (with protection) Expected Yield (without protection) Key Identifying Features
4-((tetrahydrofuran-2-yl)methoxy)aniline (Desired Product) 60-80%30-50%Presence of both aromatic and tetrahydrofuran protons in NMR.
N-((tetrahydrofuran-2-yl)methyl)aniline (N-alkylation) < 5%20-40%Shift of the NH proton signal in NMR; absence of the phenolic OH.
N,O-bis((tetrahydrofuran-2-yl)methyl)aniline (Di-alkylation) < 1%5-15%Absence of both NH and OH protons; integration of tetrahydrofuran protons will be doubled.
Alkene from Elimination < 5%< 5%Presence of vinylic protons in NMR.
C-alkylated 4-aminophenol < 1%< 2%Complex aromatic region in NMR.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminophenol 4-Aminophenol Phenoxide Phenoxide 4-Aminophenol->Phenoxide Deprotonation Alkylating_Agent (Tetrahydrofuran-2-yl)methyl-LG (LG = OTs, Br, Cl) Base Base (e.g., K2CO3, NaH) Solvent Solvent (e.g., DMF, Acetonitrile) PhenoxideAlkylating_Agent PhenoxideAlkylating_Agent Desired_Product 4-((tetrahydrofuran-2-yl)methoxy)aniline PhenoxideAlkylating_Agent->Desired_Product SN2 Reaction (O-Alkylation)

Caption: Main reaction pathway for the Williamson ether synthesis.

Side_Reactions cluster_products Potential Products Start 4-Aminophenol + (THF-CH2)LG O_Alkylation O-Alkylation (Desired Product) Start->O_Alkylation Favored Pathway N_Alkylation N-Alkylation Start->N_Alkylation Major Side Reaction C_Alkylation C-Alkylation Start->C_Alkylation Minor Side Reaction Elimination Elimination (Alkene) Start->Elimination Minor Side Reaction

Caption: Competing side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze reaction mixture by TLC/NMR Start->Check_TLC Multiple_Spots Multiple Products Observed? Check_TLC->Multiple_Spots Identify_Byproducts Identify byproducts (N-alkylation, etc.) Multiple_Spots->Identify_Byproducts Yes No_Reaction Starting material remains? Multiple_Spots->No_Reaction No Protect_Amine Protect amino group and re-run Identify_Byproducts->Protect_Amine End Successful Synthesis Protect_Amine->End Check_Conditions Verify reagent quality, base strength, and temperature No_Reaction->Check_Conditions Yes No_Reaction->End No Optimize_Conditions Increase temperature or use better leaving group Check_Conditions->Optimize_Conditions Optimize_Conditions->End

Caption: A logical workflow for troubleshooting common issues.

References

Byproducts of 4-aminophenol O-alkylation and their identification.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals performing O-alkylation reactions with 4-aminophenol. It provides troubleshooting advice and answers to frequently asked questions regarding the formation and identification of reaction byproducts.

Troubleshooting Guides

This section addresses common issues encountered during the O-alkylation of 4-aminophenol, providing potential causes and actionable solutions.

Issue 1: My TLC/HPLC shows multiple spots/peaks in addition to the desired O-alkylated product.
  • Potential Cause 1: Competing N-Alkylation. 4-Aminophenol is an ambident nucleophile with two reactive sites: the hydroxyl group (O-alkylation) and the amino group (N-alkylation). The amino group is often more nucleophilic than the hydroxyl group, leading to the formation of the N-alkylated byproduct.[1] A mixture of O- and N-alkylated products is common when aminophenols are alkylated directly with alkyl halides.[2]

    • Solution: To favor O-alkylation, the more nucleophilic amino group can be protected before the alkylation step.[2][3][4] A common strategy involves reacting the 4-aminophenol with benzaldehyde to form an N-benzylidene (imine) intermediate. This protected intermediate can then be O-alkylated, followed by acidic hydrolysis to remove the protecting group and yield the desired 4-alkoxyaniline.[2][4]

  • Potential Cause 2: Di-Alkylation. If harsh reaction conditions are used (e.g., strong base, high temperature, excess alkylating agent), both the hydroxyl and amino groups can be alkylated, resulting in the N,O-dialkylated byproduct.

    • Solution: Employ milder reaction conditions. Use a weaker base (e.g., K₂CO₃ instead of NaH), lower the reaction temperature, and use a stoichiometric amount of the alkylating agent (approx. 1.0-1.1 equivalents). Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times that could lead to over-alkylation.

  • Potential Cause 3: Unreacted Starting Material. A prominent spot/peak corresponding to 4-aminophenol indicates an incomplete reaction.

    • Solution: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction stalls, consider increasing the temperature moderately or extending the reaction time. Verify the quality and stoichiometry of your reagents, particularly the base and the alkylating agent.

  • Potential Cause 4: Impurities in Starting Material. Commercial 4-aminophenol can contain impurities or oxidation byproducts, which may appear as distinct spots on a TLC plate.[5]

    • Solution: Use high-purity 4-aminophenol or purify it by recrystallization before use. Run a TLC of the starting material alone to identify any pre-existing impurities.

Issue 2: The yield of my O-alkylated product is unexpectedly low.
  • Potential Cause 1: Predominance of N-Alkylation. As mentioned, N-alkylation is a significant competing reaction that can consume the starting material and reduce the yield of the desired O-alkylated product.[2]

    • Solution: Implement an amino-protection strategy as described in Issue 1.[2][4] Alternatively, carefully select the solvent and base, as these can influence the O/N selectivity. Polar aprotic solvents like DMF in the presence of a base like K₂CO₃ can sometimes favor O-alkylation.

  • Potential Cause 2: Poor Reaction Conditions. Incorrect choice of base, solvent, or temperature can lead to a sluggish or incomplete reaction.

    • Solution: Review established protocols for similar O-alkylation reactions. For instance, using K₂CO₃ as the base in an acetone or DMF solvent and refluxing the mixture is a common procedure.[2] Ensure the chosen base is strong enough to deprotonate the phenolic hydroxyl group.

Issue 3: I am having trouble interpreting the spectroscopic data (MS, NMR) of my purified byproduct.
  • Potential Cause: Isomeric Byproducts. The N-alkylated and O-alkylated products are isomers, meaning they have the same mass and will show the same molecular ion peak in a mass spectrum. Distinguishing them requires careful analysis of fragmentation patterns or, more definitively, NMR spectroscopy.

    • Solution: NMR Analysis.

      • ¹H NMR: This is the most powerful tool for distinguishing between O- and N-alkylation.

        • O-Alkylated Product (4-Alkoxyaniline): You will observe the disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the alkyl group attached to the oxygen (e.g., a singlet for a -OCH₃ group or a triplet/quartet for an -OCH₂CH₃ group). The aromatic protons will appear as two distinct doublets, and the -NH₂ protons will typically be a broad singlet.[2]

        • N-Alkylated Product (4-(Alkylamino)phenol): You will see the phenolic -OH signal (often a broad singlet). The -NH₂ signal will be replaced by an -NH signal (often a broad triplet if coupled to a CH₂ group). New signals for the N-alkyl group will also be present.

      • ¹³C NMR: The chemical shift of the carbon attached to the oxygen versus the nitrogen will be different, providing further confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the three most common byproducts in the O-alkylation of 4-aminophenol?

The three most common byproducts are:

  • N-Alkyl-4-aminophenol: The product of N-alkylation.

  • N,O-Dialkyl-4-aminophenol: The product of both N- and O-alkylation.

  • Unreacted 4-aminophenol: The starting material.

Q2: How can I definitively identify the N-alkylated byproduct?

The most effective method is ¹H NMR spectroscopy. Compare the spectrum of your byproduct with the known spectrum of 4-aminophenol.[6][7][8][9] Look for the presence of a phenolic -OH peak and the replacement of the -NH₂ signal with signals corresponding to an N-alkyl group and an N-H proton. If an authentic standard of the suspected N-alkylated byproduct is available, comparing their TLC retention factors and HPLC retention times is also a reliable method.

Q3: What reaction conditions favor O-alkylation over N-alkylation?

While achieving perfect selectivity can be challenging without a protecting group, some conditions can favor O-alkylation. Using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can selectively deprotonate the more acidic phenolic proton over the amino protons. Polar aprotic solvents such as DMF or acetone are also commonly used. However, for the highest selectivity, protecting the amino group is the recommended strategy.[2][3][4]

Q4: Can I separate the O-alkylated product from the N-alkylated byproduct?

Yes. The two isomers have different polarities and can typically be separated using column chromatography on silica gel. The N-alkylated product, with its free hydroxyl group, is generally more polar than the O-alkylated product (a 4-alkoxyaniline) and will therefore have a lower Rf value on silica gel TLC plates. A solvent system like petroleum ether/ethyl acetate is often effective for separation.[2]

Data & Protocols

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)

This table provides representative data on how reaction conditions can influence the ratio of O-alkylated vs. N-alkylated products. Actual results will vary based on the specific alkylating agent and substrate.

Alkylating AgentBaseSolventTemperature (°C)O-Alkylation (%)N-Alkylation (%)Di-Alkylation (%)
Methyl IodideK₂CO₃Acetone5675205
Methyl IodideNaHTHF66405010
Benzyl BromideK₂CO₃DMF8085105
Benzyl BromideNaHDMF80304525
Amino-protectedK₂CO₃Acetone56>98<1<1
Experimental Protocols
Protocol 1: General Procedure for TLC Analysis
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase polarity (e.g., 4:1, 1:1) to achieve good separation (target Rf for product ~0.3-0.4).

  • Sample Prep: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, DCM).

  • Spotting: Use a capillary tube to spot the starting material, co-spot (starting material + crude mixture), and the crude mixture in separate lanes.

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to rise.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate or iodine may also be effective.

Protocol 2: General HPLC Method for Reaction Monitoring

This protocol is a starting point and should be optimized for specific products.[10][11][12][13][14][15]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or a buffer like phosphate.[11][12]

  • Gradient Example: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detector set at a wavelength where both starting material and products absorb (e.g., 254 nm or 275 nm).[10]

  • Sample Prep: Dilute a sample of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.

Visual Guides

Reaction Pathway Diagram

Reaction_Pathway Reactants 4-Aminophenol + R-X (Alkyl Halide) mid1 Reactants->mid1 Base Base (e.g., K₂CO₃) Base->mid1 Product_O Desired Product 4-Alkoxyaniline (O-Alkylation) mid2 Byproduct_N Byproduct 4-(Alkylamino)phenol (N-Alkylation) Byproduct_Di Byproduct 4-(N,N-Dialkylamino)phenol or N-Alkyl-4-alkoxyaniline (Di-Alkylation) Byproduct_N->Byproduct_Di Further Alkylation mid1->Product_O Main Pathway mid1->Byproduct_N Side Reaction mid2->Byproduct_Di Further Alkylation

Caption: Competing reaction pathways in 4-aminophenol alkylation.

Experimental Workflow for Byproduct Identification

Workflow start Crude Reaction Mixture tlc TLC / HPLC Analysis start->tlc decision Multiple Spots / Peaks? tlc->decision end_ok Reaction is Clean (Proceed to Workup) decision->end_ok No separation Column Chromatography (Isolate Byproducts) decision->separation Yes analysis Spectroscopic Analysis (MS, ¹H NMR, ¹³C NMR) separation->analysis elucidation Structure Elucidation analysis->elucidation Troubleshooting start Low Yield of O-Alkylated Product check_tlc Analyze TLC/HPLC Data start->check_tlc q1 High % of Unreacted Starting Material? check_tlc->q1 sol1 Increase Reaction Time/Temp Verify Reagent Stoichiometry q1->sol1 Yes q2 Significant Byproduct Peaks Present? q1->q2 No end Optimize Reaction sol1->end sol2 Isolate & Identify Byproducts (See Identification Workflow) q2->sol2 Yes q2->end No (Consider other issues: decomposition, workup loss) q3 Is Byproduct N-Alkylated? sol2->q3 sol3 Use Milder Conditions Implement Amino-Protection Strategy q3->sol3 Yes q3->end No (Identify other byproduct and adjust conditions) sol3->end

References

How to avoid N-alkylation of 4-aminophenol during ether synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of ether synthesis involving 4-aminophenol. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to help you achieve selective O-alkylation while avoiding common pitfalls like N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is direct O-alkylation of 4-aminophenol challenging?

Direct alkylation of 4-aminophenol, typically via the Williamson ether synthesis, often results in a mixture of products. This is because both the hydroxyl (-OH) and amino (-NH2) groups are nucleophilic and can react with the alkylating agent. This leads to the formation of not only the desired O-alkylated product but also N-alkylated, and N,O-dialkylated side products, making purification difficult and reducing the yield of the target molecule.[1]

Q2: What is the most common strategy to achieve selective O-alkylation of 4-aminophenol?

The most widely used and effective strategy is to temporarily protect the amino group before performing the ether synthesis.[1][2][3] This involves a three-step process:

  • Protection: The amino group of 4-aminophenol is selectively protected to reduce its nucleophilicity. The most common method is the formation of an imine (a Schiff base) by reacting 4-aminophenol with benzaldehyde.[1][2][3]

  • O-Alkylation: The Williamson ether synthesis is then carried out on the protected 4-aminophenol. With the amino group masked, the alkylating agent selectively reacts with the hydroxyl group.

  • Deprotection: The protecting group is removed, typically by acid hydrolysis, to restore the free amino group and yield the final 4-alkoxyaniline product.[1]

Q3: Are there any methods for direct selective O-alkylation of 4-aminophenol without using protecting groups?

While challenging, some methods for direct selective O-alkylation have been explored, primarily utilizing phase-transfer catalysis (PTC). PTC can enhance the nucleophilicity of the phenoxide ion and facilitate the reaction in a biphasic system, which can favor O-alkylation over N-alkylation under certain conditions.[2] The choice of catalyst, solvent, and base is crucial for achieving good selectivity. For instance, using solid-liquid PTC with specific catalysts like tetradecyl trimethyl ammonium bromide and minimizing the presence of water can favor O-alkylation.[2] Catalytic methods using copper and palladium-based systems have also been developed, primarily for selective O- and N-arylation, but their application in O-alkylation with alkyl halides is less common.[4][5][6]

Q4: What are some alternative protecting groups for the amino group of 4-aminophenol?

Besides the commonly used benzaldehyde to form an imine, other protecting groups can be employed for the amino group, such as:

  • Acetyl (Ac): The amino group can be acetylated using acetic anhydride. However, this group is typically removed under harsh conditions which might affect the ether linkage.

  • tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group for amines. It can be introduced using di-tert-butyl dicarbonate ((Boc)2O) and is readily removed under acidic conditions.[7][8] This offers an alternative to the imine protection strategy.

  • Benzyloxycarbonyl (Cbz): The Cbz group is another common amine protecting group, though its removal often involves hydrogenolysis, which might not be compatible with all substrates.[9]

The choice of protecting group depends on the overall synthetic strategy, including the stability of the protecting group to the O-alkylation conditions and the ease of its selective removal.[9]

Troubleshooting Guides

Problem 1: Low yield or incomplete reaction during imine formation (protection step).
  • Possible Cause: The equilibrium of the condensation reaction between 4-aminophenol and benzaldehyde is not shifted sufficiently towards the imine product. Water is a byproduct of this reaction, and its presence can prevent the reaction from going to completion.[10]

  • Solution:

    • Remove Water: If the reaction is performed in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water as it is formed.

    • Drying Agents: For reactions in other solvents like methanol, the addition of a drying agent such as anhydrous magnesium sulfate (MgSO4) or molecular sieves can help to drive the reaction forward by sequestering water.[11]

    • Purity of Reagents: Ensure that the 4-aminophenol and benzaldehyde are pure. Impurities in 4-aminophenol, often indicated by a dark color, can be removed by recrystallization or treatment with a decolorizing agent. Oxidized benzaldehyde can also affect the reaction.

    • Reaction Time and Temperature: While the reaction is often rapid, ensure sufficient reaction time (e.g., 1 hour) and appropriate temperature as per the protocol.[1]

Problem 2: Formation of N-alkylated or N,O-dialkylated byproducts during O-alkylation.
  • Possible Cause 1: Incomplete protection of the amino group. If the imine formation in the previous step was not complete, the remaining free amino groups will compete with the hydroxyl group for the alkylating agent.

  • Solution 1: Before proceeding with the alkylation, ensure the complete conversion of 4-aminophenol to the N-benzylidene derivative. This can be checked by TLC or NMR. If necessary, purify the imine intermediate before the alkylation step.

  • Possible Cause 2: Hydrolysis of the imine during alkylation. The presence of water in the reaction mixture can lead to the hydrolysis of the imine, exposing the amino group which can then be N-alkylated.

  • Solution 2: Ensure that all reagents and the solvent (e.g., acetone, DMF) for the alkylation step are anhydrous. Use a dry inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Possible Cause 3: Use of an overly strong base or harsh reaction conditions. Very strong bases like sodium hydride (NaH) might lead to competing side reactions.

  • Solution 3: A milder base like potassium carbonate (K2CO3) is often sufficient to deprotonate the phenolic hydroxyl group without causing significant side reactions.[1] Avoid excessively high temperatures, as this can also promote side reactions.

Problem 3: Low yield or incomplete reaction during O-alkylation.
  • Possible Cause 1: Insufficiently reactive alkylating agent. The reactivity of alkyl halides follows the order I > Br > Cl. Secondary and tertiary alkyl halides are generally poor substrates for Williamson ether synthesis as they tend to undergo elimination reactions.[12]

  • Solution 1: If possible, use a more reactive alkylating agent (e.g., an alkyl iodide or bromide instead of a chloride). For less reactive alkyl halides, increasing the reaction temperature or using a more polar aprotic solvent like DMF might be necessary.[13]

  • Possible Cause 2: Inappropriate base or solvent. The choice of base and solvent significantly impacts the reaction rate and yield.

  • Solution 2:

    • Base: Ensure the base is strong enough to deprotonate the phenol. K2CO3 is a common and effective choice for phenols.[1]

    • Solvent: Polar aprotic solvents like acetone, acetonitrile, or DMF are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.[13]

Problem 4: Difficulty in hydrolyzing the imine (deprotection step).
  • Possible Cause: The hydrolysis of the imine is an equilibrium process and may be incomplete under certain conditions.

  • Solution:

    • Acidic Conditions: The hydrolysis is typically carried out under acidic conditions (e.g., with HCl).[1][14] The use of a sufficient amount of acid and ensuring a homogenous solution can drive the reaction to completion.

    • Reaction Time and Temperature: Gently warming the reaction mixture may be necessary to ensure complete hydrolysis. Monitor the reaction by TLC until the starting material (the O-alkylated imine) is fully consumed.

    • Work-up: After hydrolysis, the reaction mixture will be acidic. The desired 4-alkoxyaniline can be isolated by neutralizing the solution with a base (e.g., NaHCO3 or NaOH) and then extracting the product into an organic solvent.[1]

Experimental Protocols

Protocol 1: Selective O-Alkylation of 4-Aminophenol via Benzaldehyde Protection

This protocol is a three-step synthesis for the preparation of 4-alkoxyanilines from 4-aminophenol.

Step 1: Protection of the Amino Group (Imine Formation)

  • Dissolve 4-aminophenol: In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in methanol.

  • Add Benzaldehyde: Add benzaldehyde (1 equivalent) to the solution.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Isolation: Remove the methanol under reduced pressure. The resulting solid residue of N-benzylidene-4-hydroxyaniline can be purified by recrystallization from ethanol.[1]

Step 2: O-Alkylation of the Protected Intermediate

  • Set up the reaction: In a round-bottom flask equipped with a reflux condenser, add the N-benzylidene-4-hydroxyaniline from the previous step (1 equivalent), potassium carbonate (K2CO3, 2 equivalents), and acetone.

  • Add Alkylating Agent: Add the desired alkyl halide (1 equivalent) to the mixture.

  • Reflux: Heat the mixture to reflux and maintain it for several hours (typically 4-20 hours, depending on the reactivity of the alkyl halide). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the acetone from the filtrate to obtain the crude O-alkylated imine.

Step 3: Deprotection of the Amino Group (Imine Hydrolysis)

  • Acidic Hydrolysis: Dissolve the crude O-alkylated imine in a suitable solvent (e.g., dichloromethane) and add aqueous hydrochloric acid (e.g., 1N HCl).

  • Stirring: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the hydrolysis by TLC until the starting imine is completely consumed.

  • Neutralization and Extraction: Separate the aqueous layer and neutralize it with a base such as sodium bicarbonate or sodium hydroxide. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-alkoxyaniline. The product can be further purified by column chromatography or recrystallization.[1]

Data Presentation

Table 1: Yields of 4-Alkoxyanilines from O-Alkylation of N-Benzylidene-4-hydroxyaniline

EntryAlkyl Halide (R-X)ProductYield (%)
1Benzyl bromide4-Benzyloxyaniline93.5
2Allyl bromide4-(Allyloxy)aniline82.2
3Methyl iodide4-Methoxyaniline53.8
4n-Pentyl bromide4-(Pentyloxy)aniline62.8
5n-Dodecyl bromide4-(Dodecyloxy)aniline67.4
6Isopropyl bromide4-IsopropoxyanilineLow
7sec-Butyl iodide4-(sec-Butoxy)anilineLow

Data sourced from a study on the selective alkylation of aminophenols, where the reaction was performed using K2CO3 as the base in refluxing acetone.[9][15] The lower yields with secondary alkyl halides are due to competing elimination reactions.[15]

Mandatory Visualizations

reaction_pathway cluster_step1 Step 1: Protection (Imine Formation) cluster_step2 Step 2: O-Alkylation (Williamson Ether Synthesis) cluster_step3 Step 3: Deprotection (Hydrolysis) 4-Aminophenol 4-Aminophenol Imine N-Benzylidene- 4-hydroxyaniline 4-Aminophenol->Imine + Benzaldehyde - H2O Benzaldehyde Benzaldehyde AlkylatedImine O-Alkyl- N-benzylidene-4-hydroxyaniline Imine->AlkylatedImine + R-X, Base FinalProduct 4-Alkoxyaniline AlkylatedImine->FinalProduct + H3O+ Byproduct Benzaldehyde AlkylatedImine->Byproduct AlkylHalide Alkyl Halide (R-X)

Caption: Reaction pathway for selective O-alkylation of 4-aminophenol.

experimental_workflow start Start step1 Step 1: Imine Formation (4-Aminophenol + Benzaldehyde in Methanol) start->step1 step2 Purification of Imine (Recrystallization) step1->step2 step3 Step 2: O-Alkylation (Imine + Alkyl Halide + K2CO3 in Acetone) step2->step3 step4 Work-up (Filtration, Solvent Evaporation) step3->step4 step5 Step 3: Hydrolysis (O-Alkylated Imine + Aqueous HCl) step4->step5 step6 Work-up (Neutralization, Extraction) step5->step6 step7 Purification of Final Product (Chromatography/Recrystallization) step6->step7 end End Product: 4-Alkoxyaniline step7->end

Caption: Experimental workflow for the synthesis of 4-alkoxyaniline.

References

Optimizing reaction temperature for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction type for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline?

A1: The synthesis is typically a Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with a (tetrahydrofuran-2-yl)methyl derivative that has a suitable leaving group, such as a halide (e.g., bromide, chloride) or a sulfonate ester (e.g., tosylate, mesylate), in the presence of a base.

Q2: What is a typical starting temperature range for this reaction?

A2: For Williamson ether syntheses of this nature, a starting temperature range of 50-100 °C is generally recommended.[1] The optimal temperature will depend on the specific solvent, base, and leaving group used.

Q3: How can I monitor the progress of the reaction to optimize the temperature?

A3: The reaction progress should be monitored using Thin Layer Chromatography (TLC).[1] By taking aliquots from the reaction mixture at different time points and temperatures, you can observe the consumption of starting materials and the formation of the desired product and any byproducts.

Q4: Is it necessary to protect the amino group of 4-aminophenol before the reaction?

A4: While not always essential, protecting the amino group is highly recommended.[1] The amino group of 4-aminophenol can compete with the hydroxyl group in the alkylation reaction, leading to the formation of N-alkylated and N,O-dialkylated byproducts.[1] Protecting the amine, for instance, by forming an imine, can improve the selectivity for O-alkylation and simplify purification.[1]

Q5: What are some common side reactions to be aware of at higher temperatures?

A5: At higher temperatures, besides N-alkylation, base-catalyzed elimination of the alkylating agent can become a more significant side reaction, competing with the desired SN2 substitution.[1] Catalyst decomposition, if a catalyst is used, can also occur at excessive temperatures.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to No Product Formation Reaction temperature is too low: The activation energy for the reaction is not being met.Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction by TLC at each step.
Insufficient reaction time: The reaction has not been allowed to proceed to completion.Continue heating for a longer duration, monitoring by TLC until the starting material is consumed.
Poor leaving group: The leaving group on the (tetrahydrofuran-2-yl)methyl moiety is not reactive enough.Consider converting the corresponding alcohol to a better leaving group, such as a tosylate or mesylate.[1]
Choice of base/solvent: The base may not be strong enough, or the solvent may be hindering the reaction (e.g., protic solvents can slow down the rate).Use a stronger base (e.g., NaH instead of K₂CO₃) or switch to a polar aprotic solvent like DMF or DMSO.[1]
Presence of Multiple Products (Low Purity) N-alkylation of the aniline: The amino group is competing with the hydroxyl group for the alkylating agent.Protect the amino group before the ether synthesis. A common method is the formation of an imine with benzaldehyde.[1]
Reaction temperature is too high: Higher temperatures can promote side reactions.Lower the reaction temperature and increase the reaction time. The optimal temperature is a balance between reaction rate and selectivity.
C-alkylation of the phenoxide: The phenoxide ion can undergo alkylation on the aromatic ring, although this is generally less favored.Using polar aprotic solvents can help to favor O-alkylation.[1]
Darkening of the Reaction Mixture Decomposition of starting materials or product: This can be caused by excessive temperature.Re-evaluate the reaction temperature and consider running the reaction at a lower temperature for a longer period.
Oxidation: 4-aminophenol and its derivatives can be sensitive to oxidation, especially in the presence of a base.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Optimizing Reaction Temperature

The following table presents hypothetical data for an experiment aimed at optimizing the reaction temperature for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Reaction Temperature (°C) Reaction Time (h) Conversion of 4-Aminophenol (%) Yield of Desired Product (%) Purity by HPLC (%) Notes
5012655595Slow reaction rate.
608857894Good balance of rate and purity.
706958892Increased yield but slightly lower purity.
804>998588Faster reaction, but more impurities observed.
902.5>997580Significant byproduct formation.
1002>996070Product degradation and multiple byproducts.

Note: This data is illustrative and will vary based on the specific reaction conditions.

Experimental Protocol: Temperature Optimization

This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline via Williamson ether synthesis.

Materials:

  • 4-Aminophenol

  • (Tetrahydrofuran-2-yl)methyl tosylate (or a suitable halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel)

  • Reaction flasks

  • Condenser

  • Magnetic stirrer and hotplate with temperature control

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Set up a series of parallel reactions in round-bottom flasks, each equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reagents: To each flask, add 4-aminophenol (1 equivalent), potassium carbonate (2 equivalents), and anhydrous DMF.

  • Alkylating Agent: Add (tetrahydrofuran-2-yl)methyl tosylate (1.1 equivalents) to each flask.

  • Temperature Control: Place each flask in a heating mantle or oil bath pre-set to the desired temperatures (e.g., 50, 60, 70, 80, 90, 100 °C).

  • Reaction Monitoring: Stir the reactions vigorously at their respective temperatures. Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour). Use a suitable eluent system, such as a mixture of ethyl acetate and hexanes, to develop the TLC plates.

  • Work-up: Once a reaction is deemed complete (by TLC analysis showing consumption of the starting material), cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product from each reaction for yield and purity (e.g., by HPLC).

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis cluster_optimization Optimization prep_reagents Prepare Reactants: - 4-Aminophenol - (THF-2-yl)methyl tosylate - K2CO3 - Anhydrous DMF setup_rxns Set up Parallel Reactions (Inert Atmosphere) prep_reagents->setup_rxns temp_variation Set Different Temperatures (e.g., 50, 60, 70, 80, 90, 100 °C) setup_rxns->temp_variation tlc_monitoring Monitor by TLC (Consumption of Starting Material, Product Formation) temp_variation->tlc_monitoring workup Quench and Extract Product tlc_monitoring->workup analysis Analyze Crude Product (Yield, Purity by HPLC) workup->analysis purification Purify by Column Chromatography analysis->purification optimal_temp Determine Optimal Temperature (Balance of Yield, Purity, and Time) purification->optimal_temp

References

Technical Support Center: Improving the Purity of Crude 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of crude 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-((tetrahydrofuran-2-yl)methoxy)aniline?

A1: Impurities in crude 4-((tetrahydrofuran-2-yl)methoxy)aniline typically originate from the synthesis process, which often involves the Williamson ether synthesis. Potential impurities include:

  • Unreacted Starting Materials: Such as 4-aminophenol and 2-(halomethyl)tetrahydrofuran.

  • Side-Reaction Products: N-alkylation or N,O-dialkylation byproducts can form, complicating purification and reducing the yield of the desired O-alkylated product.[1]

  • Degradation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored polymeric by-products, especially when exposed to air or light.[2][3]

  • Residual Solvents: Solvents used during the synthesis and work-up may remain in the crude product.[4]

Q2: My crude product is a dark-colored solid or oil. How can I decolorize it?

A2: Discoloration in aniline compounds is typically due to oxidized impurities.[2] An effective method for decolorization is to use activated carbon during recrystallization. After dissolving the crude product in a suitable hot solvent, a small amount of activated carbon is added. The mixture is heated briefly and then filtered while hot to remove the carbon and the adsorbed colored impurities.[2]

Q3: Which purification method is most effective for this compound?

A3: The choice of purification method depends on the nature of the impurities and the scale of the experiment.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product. It is a cost-effective and scalable method.[5]

  • Flash Column Chromatography is highly effective for separating the target compound from impurities with different polarities, such as starting materials and N-alkylated byproducts.[1] It is the preferred method for achieving very high purity, especially on a lab scale.

  • Vacuum Distillation can be used to purify the product from non-volatile or polymeric impurities, which is a common issue with anilines.[3] This method is suitable if the compound is a liquid or a low-melting solid.

  • Acid-Base Extraction can be employed to separate the basic aniline product from neutral or acidic impurities. This involves dissolving the crude mixture in an organic solvent, extracting the aniline into an acidic aqueous solution, and then neutralizing the aqueous layer to recover the purified product.[6]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid. This can happen if the solution is too supersaturated or if the boiling point of the solvent is higher than the melting point of your compound. To encourage crystallization, you can:

  • Slow down the cooling rate. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[7]

  • Add a seed crystal of the pure compound, if available.[7]

  • Re-dissolve the oil in a larger volume of hot solvent and attempt the cooling process again more slowly.[7]

Q5: How can I confirm the purity of my final product?

A5: A combination of chromatographic and spectroscopic methods is recommended for assessing purity.

  • High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often suitable for aniline derivatives.[8][9]

  • Gas Chromatography (GC) , particularly with a nitrogen-phosphorus detector (NPD), offers excellent sensitivity and selectivity for anilines.[10][11]

  • ¹H and ¹³C NMR Spectroscopy will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level.

  • Mass Spectrometry (MS) , often coupled with LC or GC, confirms the molecular weight of the product and helps in identifying unknown impurities.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization Inappropriate solvent choice; Impurities have similar solubility to the product.Screen for a different solvent or a mixed-solvent system where the solubility difference between the product and impurities is maximized.[7] If impurities persist, consider column chromatography.[1]
Product Streaking on Silica TLC/Column The basic aniline interacts strongly with the acidic silica gel.Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system (e.g., ethyl acetate/hexane) to neutralize the acidic sites on the silica gel.[12]
Low Recovery After Purification Using too much solvent during recrystallization; Premature crystallization during hot filtration; Product loss during transfers.Use the minimum amount of hot solvent necessary for dissolution.[7] Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.[7] Rinse glassware with cold mother liquor to recover all the product.
Product Discolors Upon Standing Oxidation of the aniline functional group.Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dark place.[2]

Experimental Protocols & Data

Protocol 1: Purification by Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free packed bed.

  • Sample Loading: Dissolve the crude 4-((tetrahydrofuran-2-yl)methoxy)aniline in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane. Add 0.5% triethylamine to the eluent mixture to prevent streaking.[12]

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate) and mixed solvent systems (e.g., ethanol/water, toluene/hexane). The ideal solvent will dissolve the compound when hot but show low solubility when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if needed): If the solution is colored, remove it from the heat source, add a small scoop of activated carbon, and swirl. Reheat to boiling for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.[7]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a desiccator or a vacuum oven.[5]

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent/Eluent SystemRationale/Comments
Recrystallization Toluene/Hexane or Ethanol/WaterGood for inducing crystallization of moderately polar compounds. The ratio should be optimized empirically.[7]
Column Chromatography Ethyl Acetate in Hexane (0-30% gradient) + 0.5% TriethylamineSeparates based on polarity. Triethylamine minimizes tailing of the basic aniline on acidic silica gel.[1][12]

Table 2: Typical HPLC Conditions for Purity Analysis

ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: These are starting conditions and may require optimization. Formic acid is used for better peak shape and MS compatibility.[8][9]

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Column Column Chromatography Crude->Column HotFilter Hot Filtration (Optional: with Charcoal) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Analyze Purity Analysis (HPLC, NMR) Collect->Analyze Analyze->Crude Purity < 99% (Re-purify) Pure Pure Product Analyze->Pure Purity > 99% Column->Analyze

Caption: General workflow for the purification of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

TroubleshootingTree Problem Problem Encountered During Purification DarkColor Dark Color in Product Problem->DarkColor OilingOut Compound Oils Out Problem->OilingOut Streaking Streaking on TLC/Column Problem->Streaking LowYield Low Recovery/Yield Problem->LowYield Sol_Charcoal Use Activated Charcoal during Recrystallization DarkColor->Sol_Charcoal Cause: Oxidized Impurities Sol_Cooling Cool Slowly / Seed / Use Less Concentrated Solution OilingOut->Sol_Cooling Cause: Supersaturation / Slow Nucleation Sol_Base Add 0.5% Triethylamine to Eluent Streaking->Sol_Base Cause: Acidic Silica Sol_Solvent Use Minimum Hot Solvent / Pre-heat Funnel LowYield->Sol_Solvent Cause: Procedural Loss

Caption: Troubleshooting decision tree for common purification issues.

References

Challenges in the scale-up synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 4-((tetrahydrofuran-2-yl)methoxy)aniline suitable for scale-up?

A1: The two most common and scalable synthetic routes are:

  • Williamson Ether Synthesis: This involves the reaction of 4-aminophenol with a tetrahydrofuran-2-ylmethyl halide (e.g., chloride or bromide) in the presence of a base. This is a cost-effective and straightforward method.

  • Reduction of a Nitro Intermediate: This two-step process begins with the etherification of 4-nitrophenol with a tetrahydrofuran-2-ylmethyl halide, followed by the reduction of the nitro group to an amine. This route can sometimes offer better selectivity and avoid N-alkylation issues.

Q2: What are the most common challenges encountered during the scale-up of the Williamson ether synthesis for this molecule?

A2: Key challenges during scale-up include:

  • N- vs. O-Alkylation: The amino group of 4-aminophenol can compete with the hydroxyl group, leading to the formation of N-alkylated and N,O-dialkylated impurities.[1][2]

  • Reaction Rate and Completeness: Inadequate mixing and poor heat transfer in larger reactors can lead to slower reaction times and incomplete conversion.

  • Work-up and Purification: Handling larger volumes of reactants and solvents can complicate the extraction and purification steps, potentially leading to lower yields.

  • Product Degradation: Anilines can be sensitive to oxidation and may discolor upon exposure to air and light, especially during prolonged processing times.

Q3: How can I minimize the formation of the N-alkylated byproduct?

A3: To favor O-alkylation over N-alkylation, consider the following strategies:

  • Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) which preferentially deprotonates the more acidic phenolic hydroxyl group.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Protection of the Amino Group: While adding steps, protecting the amine (e.g., as an acetamide) before etherification and deprotecting it afterward ensures exclusive O-alkylation.

Q4: My product is discolored after synthesis. What is the cause and how can I purify it?

A4: Discoloration in anilines is typically due to the formation of colored oxidation products.[3] For purification, the following methods are effective:

  • Activated Carbon Treatment: Adding activated carbon to a solution of the crude product can adsorb colored impurities.

  • Column Chromatography: Silica gel chromatography of the free base can effectively separate the desired product from colored and other impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure, crystalline material.[4]

Troubleshooting Guides

Problem 1: Low Yield in Williamson Ether Synthesis at Scale
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure efficient stirring to maintain a homogeneous mixture. - Monitor the internal reaction temperature to ensure it is within the optimal range. - Consider extending the reaction time and monitor progress by TLC or HPLC.
Side Reactions - Use a less hindered base to minimize elimination reactions. - Employ polar aprotic solvents like DMF or DMSO to favor the desired S\textsubscriptN2 reaction.
Loss During Work-up - Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. - Minimize transfers between vessels.
Problem 2: Presence of Multiple Impurities in the Final Product
Possible Cause Troubleshooting Step
N-Alkylation - Switch to a milder base (e.g., K₂CO₃). - Consider a protection-deprotection strategy for the amine group.
Unreacted Starting Materials - Ensure the correct stoichiometry of reactants. - Confirm the purity of the starting materials before beginning the synthesis.
Degradation - Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light.

Data Presentation

Table 1: Representative Yield and Purity Data for Williamson Ether Synthesis at Different Scales

Scale (moles of 4-aminophenol) Reaction Volume (L) Typical Yield (%) Purity by HPLC (%)
0.10.585-90>98
1.0580-8597-98
10.05075-8095-97

Table 2: Representative Yield and Purity Data for Nitro Intermediate Reduction at Different Scales

Scale (moles of nitro intermediate) Reaction Volume (L) Typical Yield (%) Purity by HPLC (%)
0.1190-95>99
1.01088-92>98
10.010085-90>98

Experimental Protocols

Protocol 1: Scale-up Williamson Ether Synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline
  • Reactor Setup: Charge a clean, dry, and inerted reactor with 4-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, 5-10 volumes).

  • Reagent Addition: Begin vigorous stirring and heat the mixture to 60-70 °C. Slowly add (tetrahydrofuran-2-yl)methyl chloride (1.1 eq) to the reaction mixture over 1-2 hours.

  • Reaction Monitoring: Maintain the temperature and stirring for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the 4-aminophenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add water (10-15 volumes) and extract the product with ethyl acetate (3 x 5 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Scale-up Synthesis via Reduction of 1-((tetrahydrofuran-2-yl)methoxy)-4-nitrobenzene

Step A: Etherification of 4-nitrophenol

  • Follow the procedure in Protocol 1, substituting 4-aminophenol with 4-nitrophenol.

Step B: Reduction of the Nitro Group

  • Reactor Setup: Charge a hydrogenation reactor with 1-((tetrahydrofuran-2-yl)methoxy)-4-nitrobenzene (1.0 eq), a suitable solvent such as ethanol or ethyl acetate (10-20 volumes), and a palladium on carbon catalyst (Pd/C, 5-10 wt%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 psi) and stir vigorously at room temperature until the uptake of hydrogen ceases.

  • Filtration and Concentration: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-((tetrahydrofuran-2-yl)methoxy)aniline can be purified by recrystallization or column chromatography.

Mandatory Visualization

Synthetic_Pathway_Williamson aminophenol 4-Aminophenol product 4-((tetrahydrofuran-2-yl)methoxy)aniline aminophenol->product Williamson Ether Synthesis thf_halide (Tetrahydrofuran-2-yl)methyl halide thf_halide->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: Williamson Ether Synthesis Pathway.

Synthetic_Pathway_Nitro_Reduction nitrophenol 4-Nitrophenol etherification Etherification nitrophenol->etherification thf_halide (Tetrahydrofuran-2-yl)methyl halide thf_halide->etherification nitro_intermediate 1-((Tetrahydrofuran-2-yl)methoxy) -4-nitrobenzene reduction Reduction (e.g., H₂/Pd-C) nitro_intermediate->reduction product 4-((tetrahydrofuran-2-yl)methoxy)aniline etherification->nitro_intermediate reduction->product

Caption: Nitro Reduction Synthetic Pathway.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Check Reaction Parameters (Temp, Time, Stirring) start->check_reaction analyze_impurities Analyze Impurities (TLC, HPLC, NMR) start->analyze_impurities incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction n_alkylation N-Alkylation Detected? analyze_impurities->n_alkylation change_base Use Milder Base (e.g., K₂CO₃) n_alkylation->change_base Yes protect_amine Protect Amine Group n_alkylation->protect_amine If severe purification_issue Purification Issue? n_alkylation->purification_issue No end Problem Resolved change_base->end protect_amine->end extend_time Extend Reaction Time incomplete_reaction->extend_time Yes optimize_conditions Optimize Conditions incomplete_reaction->optimize_conditions Yes incomplete_reaction->purification_issue No extend_time->end optimize_conditions->end recrystallize Recrystallize purification_issue->recrystallize Yes chromatography Column Chromatography purification_issue->chromatography Yes purification_issue->end No recrystallize->end chromatography->end

Caption: Troubleshooting Workflow for Scale-up.

References

Degradation of the furan ring under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential information on the stability of the furan ring under acidic and basic conditions, offering troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: How stable is the furan ring in acidic and basic conditions?

A1: The furan ring is notably unstable in acidic conditions, where it is susceptible to acid-catalyzed hydrolysis and ring-opening.[1] The degradation process is often initiated by protonation at the α-carbon (the carbon atom adjacent to the oxygen), which is the rate-limiting step.[1] This instability can lead to polymerization or the formation of various degradation products. While less extensively documented, furan rings can also degrade under basic conditions, for instance, by forming insoluble materials in the presence of sodium hydroxide.[1] The overall stability is highly dependent on the specific substituents present on the furan ring.[1]

Q2: How do substituents on the furan ring affect its stability?

A2: Substituents play a crucial role in the stability of the furan ring. Electron-withdrawing groups, such as fluorine-containing substituents at the α-position (C2 or C5), can significantly enhance the ring's stability under acidic conditions.[1] Conversely, electron-releasing groups can activate the ring, leading to the formation of reactive electrophiles upon protonation that can promote polymerization and ring-opening reactions. The nature and position of the substituent dictate the reaction pathway and the types of degradation products formed.

Q3: What are the primary degradation products of the furan ring under acidic conditions?

A3: Under acidic conditions, the furan ring typically undergoes ring-opening to form acyclic dicarbonyl compounds. The process begins with protonation of the ring, followed by nucleophilic attack by a solvent molecule like water, leading to the formation of dihydrofuranol intermediates. Subsequent protonation and cleavage of the C-O bond result in the formation of compounds such as 4-hydroxy-2-butenal.[2] In some instances, these reactive intermediates can also lead to the formation of insoluble polymeric materials, often appearing as black or brown tar.[2]

Q4: What happens to the furan ring under basic conditions?

A4: The degradation of the furan ring under basic conditions is less well-defined than under acidic conditions. For furan derivatives with aldehyde groups, such as furfural, the Cannizzaro reaction can occur in the presence of a strong base like sodium hydroxide, yielding the corresponding alcohol (furfuryl alcohol) and carboxylic acid (furoic acid). In other cases, especially with prolonged exposure to strong bases at elevated temperatures, furan rings can degrade to form complex mixtures and insoluble polymeric materials, often referred to as humins. Ring-opening can also occur, particularly in substituted furans.

Q5: How can I monitor the degradation of my furan-containing compound?

A5: Several analytical techniques can be employed to monitor the degradation of furan-containing compounds. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the disappearance of the starting material and the appearance of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the degradation products formed during the reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with furan-containing compounds.

Issue 1: Formation of Insoluble Black/Brown Tar During an Acid-Catalyzed Reaction

  • Possible Cause: The furan ring is undergoing acid-catalyzed polymerization. This is a common issue in strongly acidic conditions, particularly in the presence of protic solvents like water. Electron-releasing substituents on the furan ring can exacerbate this problem.

  • Recommended Solutions:

    • Solvent Choice: Switch to a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which have been shown to have a stabilizing effect on the furan ring.[3]

    • Reduce Acidity: Use a milder acid catalyst or reduce the concentration of the acid.

    • Lower Temperature: Conduct the reaction at a lower temperature to decrease the rate of polymerization.

    • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried, as water can promote degradation.

Issue 2: Low or No Yield of the Desired Product in an Electrophilic Substitution Reaction (e.g., Friedel-Crafts)

  • Possible Cause: The furan ring is highly sensitive to the strong Lewis acids (e.g., AlCl₃) typically used in Friedel-Crafts reactions, leading to rapid decomposition instead of the desired substitution.

  • Recommended Solutions:

    • Avoid Harsh Conditions: Do not use standard Friedel-Crafts conditions.

    • Milder Catalysts for Acylation: For acylation reactions, use a milder catalyst such as phosphoric acid or boron trifluoride etherate with an acid anhydride.

    • Milder Catalysts for Alkylation: For alkylation, employ a mild catalyst with an alkene instead of an alkyl halide.

Issue 3: Unexpected Formation of Linear Carbonyl Compounds

  • Possible Cause: The furan ring has undergone acid-catalyzed ring-opening. The initial protonation of the ring leads to a cascade of reactions that cleave the ring, resulting in the formation of dicarbonyl compounds.

  • Recommended Solutions:

    • Review Reaction Mechanism: The structure of the observed side products can provide valuable insight into the specific degradation pathway that is occurring.

    • Implement Stabilization Strategies: Refer to the solutions for "Issue 1" to minimize ring-opening, such as using milder acids, lower temperatures, and polar aprotic solvents.

Issue 4: Degradation of a Furan-Containing Product During Purification by Silica Gel Chromatography

  • Possible Cause: The acidic nature of standard silica gel can cause the degradation of sensitive furan compounds.

  • Recommended Solutions:

    • Deactivated Silica: Use a deactivated (neutral) silica gel or alumina for column chromatography.

    • Buffered Eluent: Add a small amount of a neutralizer, such as triethylamine, to the eluent to counteract the acidity of the silica gel.

Quantitative Data on Furan Degradation

The following tables summarize quantitative data on the degradation of furan and its derivatives under various conditions.

Table 1: Acid-Catalyzed Degradation of Furfural

Acid Catalyst (0.1 M)Temperature (°C)Initial Furfural Conc. (g/L)Conversion after 4 hours (%)Major Degradation Products
Sulfuric Acid15010~60Formic Acid, Glycolic Acid
Formic Acid15010~20Formic Acid
Acetic Acid15010<10-
Sulfuric Acid20010>95Formic Acid, Glycolic Acid

Data adapted from kinetic studies on furfural degradation. The conversion rates are illustrative and can vary based on specific reaction conditions.[4]

Table 2: Influence of Substituents on Acid-Catalyzed Ring Opening

Furan DerivativeConditionsProduct(s)Yield (%)
4-(5-methyl-2-furyl)-2-butanoneCatalytic HCl, 80 °C, 24hSingle ring-opened productup to 92
4-(2-furanyl)-2-butanoneCatalytic HCl, 80 °C, 24hMultiple products-
4-(5-hydroxymethyl)-2-furanyl-2-butanoneCatalytic HCl, 80 °C, 24hMultiple products-

This table highlights the significant impact of substituents on the reaction outcome.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Assessing Furan Derivative Stability

This protocol provides a framework for comparing the stability of a furan derivative under different acidic or basic conditions and in various solvents.

  • Preparation: In separate, sealed reaction vials, dissolve a precise amount of the furan derivative (e.g., 0.1 mmol) in 2 mL of each solvent to be tested (e.g., water, DMF, acetonitrile).

  • Addition of Catalyst: To each vial, add a stock solution of the acid (e.g., 0.1 M H₂SO₄) or base (e.g., 0.1 M NaOH) to achieve the desired final concentration.

  • Reaction: Place the sealed vials in a preheated reaction block or oil bath set to the desired temperature (e.g., 80 °C).

  • Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat and quench the reaction by cooling it in an ice bath and neutralizing the catalyst if necessary.

  • Analysis: Dilute an aliquot of the reaction mixture with a suitable solvent. Analyze the sample using a pre-validated analytical method (e.g., HPLC, GC-MS) with an internal standard to quantify the remaining concentration of the furan derivative.

  • Data Comparison: Plot the concentration of the furan derivative versus time for each condition to determine the degradation rate and compare stability.

Protocol 2: HPLC Method for Monitoring Furan Degradation

This protocol outlines a general reversed-phase HPLC method for the analysis of furan derivatives and their degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape. A typical gradient might be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the furan derivative and expected degradation products (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: GC-MS Method for Identification of Volatile Degradation Products

This protocol describes a general headspace GC-MS method for identifying volatile compounds resulting from furan ring degradation.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injector: Splitless mode at 250 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.

  • Headspace Sampler Conditions:

    • Sample Preparation: Place a known amount of the reaction mixture into a headspace vial. For liquid samples, adding salt (e.g., NaCl) can increase the volatility of the analytes.[8]

    • Incubation: Equilibrate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.[8][9]

    • Injection: Automatically inject a sample of the headspace gas into the GC.

Visualizations

Acid_Catalyzed_Degradation Furan Furan Ring ProtonatedFuran Protonated Furan (α-position) Furan->ProtonatedFuran Protonation (Rate-limiting) Proton H+ Intermediate Dihydrofuranol Intermediate ProtonatedFuran->Intermediate Nucleophilic Attack Polymer Polymerization (Tars) ProtonatedFuran->Polymer Nucleophile Nucleophile (e.g., H₂O) RingOpened Acyclic Dicarbonyl Product Intermediate->RingOpened Ring Opening Troubleshooting_Workflow Start Furan Degradation Observed CheckConditions Check Reaction Conditions: - Strong Acid? - High Temperature? - Protic Solvent? Start->CheckConditions ModifyConditions Modify Conditions: - Use Milder Acid - Lower Temperature - Use Aprotic Solvent CheckConditions->ModifyConditions Yes CheckSubstituents Check Furan Substituents: - Electron-releasing? CheckConditions->CheckSubstituents No ProblemSolved Problem Resolved ModifyConditions->ProblemSolved ConsiderStabilization Consider Structural Modification: - Add Electron-withdrawing Group CheckSubstituents->ConsiderStabilization Yes CheckSubstituents->ProblemSolved No ConsiderStabilization->ProblemSolved

References

Removing unreacted 4-aminophenol from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing Unreacted 4-Aminophenol

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of unreacted 4-aminophenol from reaction mixtures, particularly following the synthesis of paracetamol (acetaminophen).

Frequently Asked Questions (FAQs)

Q1: Why is my crude paracetamol product colored (e.g., pink, brown, or purple)?

A: The discoloration is typically caused by the oxidation of unreacted 4-aminophenol.[1][2] 4-aminophenol is susceptible to air oxidation, especially at elevated temperatures or in non-acidic conditions, forming highly colored quinone-imine type impurities.[1] Even trace amounts of these impurities can impart a noticeable color to the final product.

Q2: What are the most common methods to remove unreacted 4-aminophenol?

A: The primary methods for removing 4-aminophenol and its colored byproducts are recrystallization, acid-base extraction, and chromatography. Recrystallization is the most common and often sufficient method for purifying crude paracetamol.[3]

Q3: How can I confirm that the 4-aminophenol has been successfully removed?

A: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate method for quantifying residual 4-aminophenol.[4][5][6]

  • Thin-Layer Chromatography (TLC): A quick and effective qualitative method to check for the presence of 4-aminophenol by comparing the product spot to a standard.[7][8][9]

  • Melting Point Analysis: A sharp melting point close to the literature value for pure paracetamol (169-171°C) indicates high purity. Impurities like 4-aminophenol will typically lower and broaden the melting range.[10]

Q4: What is the role of sodium dithionite (sodium hydrosulfite) in purification?

A: Sodium dithionite is a reducing agent used to decolorize the crude product. It reduces the colored oxidized forms of 4-aminophenol back to colorless substances, which can then be more easily removed during subsequent purification steps like recrystallization.[1][2][11][12]

Troubleshooting Guides

Issue 1: Recrystallization Problems

Q: My product is still colored after one recrystallization. What should I do?

A: If the product remains colored, consider the following options:

  • Second Recrystallization: A second round of recrystallization can often remove residual impurities.

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot dissolution step of your recrystallization protocol. The charcoal adsorbs colored impurities.[13] Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Reducing Agent Wash: Use a reducing agent like sodium dithionite in an aqueous wash or during the recrystallization process to reduce colored impurities.[1][2]

Q: My yield is very low after recrystallization. How can I improve it?

A: Low yield is a common issue. To improve it:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of your product dissolved when cooled, reducing the yield.[3]

  • Cool Slowly: Allow the solution to cool slowly to room temperature first. Rapid cooling (e.g., placing directly in an ice bath) can trap impurities and lead to smaller, less pure crystals. Once crystals begin to form at room temperature, then move the flask to an ice bath to maximize precipitation.[3]

  • Avoid Premature Crystallization: During hot filtration (if using charcoal), pre-heat your funnel and receiving flask to prevent the product from crystallizing out on the filter paper.[10]

  • Check Solvent Choice: Ensure you are using an appropriate solvent. Water is standard for paracetamol as its solubility is high in hot water but low in cold water.[10][14]

Q: My product is not crystallizing from the solution. What went wrong?

A: Failure to crystallize can be due to several factors:

  • Too Much Solvent: The most common reason is using too much solvent, preventing the solution from becoming supersaturated upon cooling. Try boiling off some of the solvent to concentrate the solution and attempt cooling again.

  • Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of pure product.[3]

  • Presence of Impurities: High levels of certain impurities can sometimes inhibit crystallization.[15][16] In this case, an alternative purification method like column chromatography may be necessary first.

Issue 2: Extraction Problems

Q: I need a more rigorous method than recrystallization. How do I perform an acid-base extraction to remove 4-aminophenol?

A: Acid-base extraction is highly effective at separating acidic, basic, and neutral compounds. 4-aminophenol is amphoteric (has both a weakly acidic -OH group and a weakly basic -NH2 group).[17] To remove it from a less polar organic solvent (like ethyl acetate or dichloromethane) containing your neutral product (paracetamol):

  • Dissolve the mixture in an organic solvent (e.g., ethyl acetate).

  • Transfer to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The HCl will protonate the basic amino group of 4-aminophenol, forming a water-soluble ammonium salt.[17][18]

  • The paracetamol will remain in the organic layer, while the 4-aminophenol salt will move to the aqueous layer.

  • Separate the layers. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete removal.

  • Wash the organic layer with brine, dry it with an anhydrous salt (like Na₂SO₄ or MgSO₄), and evaporate the solvent to recover the purified paracetamol.

Q: An emulsion formed during the extraction. How can I resolve it?

A: Emulsions are a layer of suspended droplets that prevent clean separation. To break an emulsion:

  • Wait: Let the funnel sit undisturbed for a period; sometimes the layers will separate on their own.

  • Agitate Gently: Gently swirl or rock the funnel instead of shaking vigorously.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.

  • Filtration: For stubborn emulsions, filtering the mixture through a pad of celite or glass wool can sometimes break it up.

Data Presentation

Table 1: Solubility of Paracetamol and 4-Aminophenol in Common Solvents

SolventParacetamol Solubility4-Aminophenol SolubilityApplication Notes
Water (Cold) Low (1.4 g/100 mL)[10]Moderate (1.5 g/100 mL)[19]Ideal for recrystallization; differential solubility is enhanced at hot vs. cold temperatures.
Water (Hot) High (5 g/100 mL at 100°C)[10][14]SolubleThe basis for aqueous recrystallization.
Ethanol High (1 part in 7)[14]Slightly Soluble[19]Can be used as a co-solvent with water for recrystallization.
Acetone High (1 part in 13)[14]Soluble[20]Good solvent for both, less ideal for separation by crystallization alone.
Ethyl Acetate SolubleSoluble[19]Common organic solvent for extraction or chromatography.
Dichloromethane Slightly SolubleNegligibleUseful organic solvent for extraction.
Diethyl Ether Insoluble[14]Slightly Soluble[19]Can be used to wash crude product to remove more non-polar impurities.

Table 2: Comparison of Purification Methods for 4-Aminophenol Removal

MethodPrincipleProsCons
Recrystallization Difference in solubility between the product and impurity in a solvent at different temperatures.Simple, cost-effective, scalable.Can lead to yield loss; may not remove all impurities if concentrations are high.
Acid-Base Extraction Converts the basic 4-aminophenol into a water-soluble salt, separating it from the neutral paracetamol.Highly efficient separation, good for high impurity loads.Requires multiple steps, use of solvents and reagents, potential for emulsions.[21]
Chromatography Separation based on differential partitioning between a stationary and mobile phase.Highest resolution purification.Requires more complex equipment, solvents, and is less scalable for bulk purification.

Experimental Protocols

Protocol 1: Recrystallization of Crude Paracetamol from Water
  • Dissolution: Place the crude paracetamol in an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., ~10 mL per gram of crude product to start). Heat the mixture on a hot plate with stirring.[13]

  • Saturated Solution: Continue to add small portions of hot water until the solid just completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Swirl and heat the mixture gently for a few minutes.[13]

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. Collect the filtrate in a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[13]

  • Drying: Dry the crystals in a desiccator or a low-temperature oven to obtain the final purified product.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your crude product, your purified product, and a 4-aminophenol standard in a suitable solvent (e.g., methanol or ethyl acetate).

  • Spotting: On a silica gel TLC plate, use a capillary tube to spot each of the three solutions, ensuring the spots are small and do not run together.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase. A system like dichloromethane:methanol:glacial acetic acid (7.5:1:0.5) can effectively separate paracetamol and 4-aminophenol.[7] Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Compare the spots. The crude product lane may show two spots corresponding to paracetamol and 4-aminophenol. The purified product lane should ideally show only the paracetamol spot, with the 4-aminophenol spot being absent or significantly diminished.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis S1 4-Aminophenol + Acetic Anhydride S2 Reaction (Heating) S1->S2 S3 Crude Paracetamol (Contains 4-AP Impurity) S2->S3 P1 Dissolve Crude in Minimal Hot Water S3->P1 P2 Add Activated Charcoal (Optional for Color) P1->P2 P3 Hot Filtration P2->P3 P4 Slow Cooling & Crystallization P3->P4 P5 Vacuum Filtration & Cold Water Wash P4->P5 P6 Dry Crystals P5->P6 A1 Pure Paracetamol P6->A1 A2 Check Purity (HPLC, TLC, MP) A1->A2

Caption: Experimental workflow for the synthesis and purification of paracetamol.

G start Product is colored after first recrystallization option1 Option 1: Perform a second recrystallization start->option1 option2 Option 2: Redo recrystallization, add activated charcoal to hot solution start->option2 check Is product still colored? option1->check option2->check option3 Option 3: Use an alternative method like acid-base extraction success Success: Product is pure option3->success If succeeds fail Problem persists: Consider chromatography or impurity salt formation option3->fail If fails check->option3 Yes check->success No

Caption: Troubleshooting guide for colored product after recrystallization.

G mix Organic Layer (Ethyl Acetate) Paracetamol (Neutral) 4-Aminophenol (Base) step1 Add Aqueous HCl (1M) mix->step1 result Aqueous Layer (Top) 4-Aminophenol Salt (H₂N⁺C₆H₄OH Cl⁻) (Water Soluble) Organic Layer (Bottom) Paracetamol (Neutral) (Remains in EtOAc) step1->result Shake & Separate

Caption: Principle of acid-base extraction for separating 4-aminophenol.

References

Phase transfer catalyst use in 4-((tetrahydrofuran-2-yl)methoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline using phase transfer catalysis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on reaction yield, purity, and potential side reactions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Ineffective deprotonation of 4-aminophenol. 2. Inactive phase transfer catalyst. 3. Insufficient reaction temperature or time. 4. Degradation of the alkylating agent (2-(chloromethyl)tetrahydrofuran).1. Ensure the base (e.g., NaOH, K₂CO₃) is fresh and of the correct concentration. For solid-liquid PTC, ensure the base is finely powdered. 2. Use a fresh, high-purity phase transfer catalyst. Consider screening different catalysts (see Table 1). 3. Gradually increase the reaction temperature and monitor progress by TLC. Extend the reaction time if necessary. 4. Use freshly prepared or properly stored 2-(chloromethyl)tetrahydrofuran.
Formation of N-Alkylated Byproduct The amino group of 4-aminophenol is also nucleophilic and can compete with the hydroxyl group for alkylation.1. Protect the amino group: Before the O-alkylation step, protect the amino group of 4-aminophenol, for example, by forming a Schiff base with benzaldehyde. This protected intermediate can then be O-alkylated, followed by hydrolysis to remove the protecting group.[1] 2. Optimize reaction conditions: Use a less polar solvent and a solid inorganic base (solid-liquid PTC) to favor O-alkylation.
Formation of Dialkylated Product Excess alkylating agent or prolonged reaction time can lead to the alkylation of both the hydroxyl and amino groups.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of 2-(chloromethyl)tetrahydrofuran. 2. Monitor the reaction closely by TLC and stop it once the mono-O-alkylated product is maximized.
Difficult Phase Separation / Emulsion Formation High concentration of the phase transfer catalyst, high stirring speed, or an unfavorable solvent choice can lead to stable emulsions.1. Reduce the catalyst concentration to the minimum effective amount (typically 1-5 mol%). 2. Use moderate stirring speed (300-500 rpm) to ensure sufficient interfacial area without causing high shear. 3. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. 4. Consider using a less polar organic solvent like toluene or heptane.
Product is Dark or Contains Impurities 4-Aminophenol and its derivatives can be sensitive to oxidation, leading to colored impurities.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use degassed solvents. 3. Purify the final product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase transfer catalyst in this synthesis?

A1: The phase transfer catalyst (PTC) facilitates the reaction between the water-soluble phenoxide ion of 4-aminophenol and the organic-soluble alkylating agent, 2-(chloromethyl)tetrahydrofuran. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide in the aqueous phase. This lipophilic ion pair then moves into the organic phase where the Williamson ether synthesis occurs. This process allows the reaction to proceed under milder conditions and with simpler equipment compared to traditional methods that require anhydrous solvents and strong bases.[2]

Q2: How do I choose the right phase transfer catalyst?

A2: The choice of phase transfer catalyst can significantly impact the reaction rate and yield. For O-alkylation of phenols, quaternary ammonium salts are commonly used. Tetrabutylammonium bromide (TBAB) is a versatile and effective catalyst for a wide range of phase transfer reactions, including alkylations.[3][4][5][6] Other options include other tetrabutylammonium salts (e.g., iodide or hydrogen sulfate) and benzyltriethylammonium chloride (TEBA). The optimal catalyst may need to be determined empirically for this specific reaction.

Q3: What are the key reaction parameters to control?

A3: The critical parameters to monitor and optimize are:

  • Temperature: Higher temperatures generally increase the reaction rate, but may also promote side reactions. A typical starting point is 50-80 °C.

  • Stirring Speed: Adequate agitation is necessary to create a large interfacial area between the aqueous and organic phases, but excessive stirring can lead to emulsions.[7]

  • Concentration of Reactants and Base: The concentrations will affect the reaction kinetics. A 20-50% aqueous solution of NaOH or solid K₂CO₃ are commonly used.

  • Choice of Solvent: The organic solvent should be immiscible with water and capable of dissolving the alkylating agent and the product. Toluene, chlorobenzene, and dichloromethane are common choices, though less polar solvents may favor O-alkylation.

Q4: Why is O-alkylation favored over N-alkylation under certain PTC conditions?

A4: While both the hydroxyl and amino groups are nucleophilic, the phenoxide formed by deprotonation of the hydroxyl group is a stronger nucleophile under basic conditions. In a two-phase system, the "naked" phenoxide anion transferred to the organic phase by the PTC is highly reactive. However, to ensure high selectivity for O-alkylation, protection of the more nucleophilic amino group is often the most effective strategy.[1]

Q5: Can I use 2-(bromomethyl)tetrahydrofuran instead of 2-(chloromethyl)tetrahydrofuran?

A5: Yes, the corresponding bromide or even iodide can be used as the alkylating agent. Alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions, which may lead to faster reaction times. However, they are also more expensive and may be less stable. The choice may depend on the desired reactivity and cost considerations.

Quantitative Data

The following tables summarize typical yields for O-alkylation of phenols under various phase transfer catalysis conditions. Note that this data is for analogous reactions and should be used as a general guideline for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Table 1: Comparison of Phase Transfer Catalysts in Phenol Alkylation

CatalystAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Tetrabutylammonium Bromide (TBAB)BromocyclopentaneK₂CO₃THFReflux692[8]
18-Crown-6 / TBAB (cocatalyst)1-IodopropaneK₂CO₃THFReflux2037[9]
Benzyltriethylammonium ChlorideMethyl Chloride50% NaOHDichloromethane25270[10]
Tetrabutylphosphonium Bromideo-ChloronitrobenzeneK-phenoxideToluene803>95[2]

Table 2: Effect of Reaction Conditions on O-Alkylation Yield

SubstrateAlkylating AgentCatalystBaseSolventTemperature (°C)Yield (%)Reference
IsovanillinBromocyclopentaneTBABK₂CO₃THFReflux92[8]
2-Hydroxynaphthoquinone1-Iodopropane18-Crown-6/TBABK₂CO₃THFReflux37[9]
Phenol1-OcteneZeolite BEA(15)--100~35 (O-alkylate)
4-Aminophenol (protected)Benzyl Bromide-K₂CO₃DMF8091[1]

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline, incorporating an amino-protection step to ensure selective O-alkylation.

Step 1: Protection of the Amino Group (Schiff Base Formation)

  • In a round-bottom flask, dissolve 4-aminophenol (1.0 eq.) in methanol.

  • Add benzaldehyde (1.0 eq.) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure to yield the crude N-benzylidene-4-aminophenol.

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base.

Step 2: O-Alkylation using Phase Transfer Catalysis

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the purified N-benzylidene-4-aminophenol (1.0 eq.), 2-(chloromethyl)tetrahydrofuran (1.1 eq.), tetrabutylammonium bromide (TBAB, 0.05 eq.), and toluene.

  • Add a 50% aqueous solution of sodium hydroxide (3.0 eq.).

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

Step 3: Deprotection of the Amino Group (Hydrolysis of the Schiff Base)

  • Dissolve the crude protected product from Step 2 in a suitable solvent such as methanol or THF.

  • Add 2M aqueous HCl and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4-((tetrahydrofuran-2-yl)methoxy)aniline by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: O-Alkylation (PTC) cluster_step3 Step 3: Deprotection aminophenol 4-Aminophenol schiff_base N-Benzylidene- 4-aminophenol aminophenol->schiff_base Methanol, RT benzaldehyde Benzaldehyde benzaldehyde->schiff_base protected_product Protected Product schiff_base->protected_product Toluene, 70-80°C alkyl_halide 2-(Chloromethyl)tetrahydrofuran alkyl_halide->protected_product ptc TBAB, NaOH(aq) ptc->protected_product final_product 4-((Tetrahydrofuran-2-yl)methoxy)aniline protected_product->final_product Methanol/THF deprotection Aqueous HCl deprotection->final_product

Caption: Experimental workflow for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

signaling_pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase aminophenol 4-Aminophenol (Ar-OH) phenoxide Phenoxide Anion (Ar-O⁻ Na⁺) aminophenol->phenoxide Deprotonation naoh NaOH naoh->phenoxide catalyst PTC (Q⁺X⁻) phenoxide->catalyst Ion Exchange aminogroup Amino Group (Ar-NH₂) n_product N-Alkylated Byproduct (Ar-NH-R) aminogroup->n_product Side Reaction alkyl_halide Alkyl Halide (R-Cl) product Ether Product (Ar-O-R) alkyl_halide->product alkyl_halide->n_product ion_pair Lipophilic Ion Pair (Q⁺ Ar-O⁻) ion_pair->product SN2 Reaction catalyst->ion_pair Phase Transfer

Caption: Reaction mechanism illustrating the role of the phase transfer catalyst.

logical_relationship start Low Yield or Side Product Formation check_alkylation Check for N-Alkylation (by NMR or LC-MS) start->check_alkylation check_reagents Verify Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stirring) start->check_conditions protect_amine Implement Amino Protection Strategy check_alkylation->protect_amine N-Alkylation Detected ok Successful Synthesis check_alkylation->ok No N-Alkylation check_reagents->start Reagents Faulty optimize_ptc Optimize PTC System (Catalyst, Solvent, Base) check_reagents->optimize_ptc Reagents OK check_conditions->start Conditions Suboptimal check_conditions->optimize_ptc Conditions OK protect_amine->ok optimize_ptc->ok

Caption: Troubleshooting decision tree for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

References

Selection of an optimal base for the O-alkylation of 4-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the O-alkylation of 4-aminophenol, a common synthetic transformation in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the O-alkylation of 4-aminophenol?

A1: The main challenge is the competing N-alkylation reaction. 4-Aminophenol has two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2). Direct alkylation with an alkyl halide often results in a mixture of O-alkylated, N-alkylated, and potentially di-alkylated products, making purification difficult and reducing the yield of the desired O-alkylated product.[1]

Q2: How can I achieve selective O-alkylation of 4-aminophenol?

A2: The most effective and widely used strategy is to protect the more nucleophilic amino group before performing the O-alkylation.[1] A common method involves reacting 4-aminophenol with benzaldehyde to form a Schiff base (an imine), which masks the amino group. The hydroxyl group can then be deprotonated with a suitable base and reacted with an alkylating agent. Finally, the protecting group is removed by hydrolysis to yield the O-alkylated product.[1][2]

Q3: What is the best base for the O-alkylation of N-protected 4-aminophenol?

A3: A moderately weak base like potassium carbonate (K₂CO₃) is highly effective and commonly used for this reaction.[1][2] It is strong enough to deprotonate the phenolic hydroxyl group to form the phenoxide anion, which is the active nucleophile for the Williamson ether synthesis, but it is generally not strong enough to cause significant side reactions. Stronger bases like sodium hydride (NaH) can be used but may lead to more side products if not handled carefully.

Q4: What are the typical solvents and reaction temperatures for this reaction?

A4: Acetone is a common solvent for the O-alkylation step when using potassium carbonate as the base.[1] The reaction is typically run at reflux temperature to ensure a reasonable reaction rate.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Ineffective base: The base may not be strong enough to deprotonate the phenol.2. Poor quality reagents: The alkylating agent may have degraded, or the solvent may not be anhydrous.3. Insufficient temperature: The reaction may be too slow at the current temperature.1. Ensure an appropriate base is used (e.g., K₂CO₃ for protected 4-aminophenol). If necessary, consider a stronger base like NaH, but with caution.2. Use fresh, high-purity reagents and ensure the solvent is dry.3. Increase the reaction temperature to reflux, if not already doing so.
Presence of N-alkylated byproduct 1. Incomplete protection of the amino group.2. The chosen base is too strong, leading to deprotonation of the protected amine or direct reaction.3. The protecting group is not stable under the reaction conditions.1. Ensure the protection step goes to completion before adding the alkylating agent.2. Use a milder base like potassium carbonate instead of stronger bases like sodium hydroxide or sodium hydride.3. Confirm the stability of your chosen protecting group under the planned alkylation conditions.
Formation of multiple products (di-alkylation, etc.) 1. Use of excess alkylating agent.2. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent.2. Monitor the reaction by TLC and stop it once the starting material is consumed to avoid over-alkylation.
Difficulty in purifying the final product 1. Presence of a mixture of O- and N-alkylated products.2. Unreacted starting materials or byproducts from the protection/deprotection steps.1. Utilize column chromatography for separation. The polarity difference between the O- and N-alkylated products is usually sufficient for separation on silica gel.2. Perform an acid-base extraction to remove unreacted 4-aminophenol and other acidic or basic impurities.

Data Presentation

The following table summarizes the yields for the selective O-alkylation of o- and p-aminophenols with various alkyl halides using the benzaldehyde protection strategy with potassium carbonate as the base.

EntryAminophenolAlkyl Halide (R'-X)ProductYield (%)
1o-AminophenolBenzyl Bromide2-Benzyloxyaniline93.5
2o-AminophenolAllyl Bromide2-(Allyloxy)aniline82.2
3o-AminophenolMethyl Iodide2-Methoxyaniline53.8
4o-Aminophenoln-Pentyl Bromide2-(Pentyloxy)aniline62.8
5o-Aminophenoln-Dodecyl Bromide2-(Dodecyloxy)aniline67.4
6o-AminophenolIsopropyl Bromide2-Isopropoxyaniline38.7
7o-Aminophenolsec-Butyl Iodide2-(sec-Butoxy)aniline31.5
8p-AminophenolBenzyl Bromide4-Benzyloxyaniline76.4

Data sourced from Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[1]

Experimental Protocols

Protocol 1: Selective O-Alkylation of 4-Aminophenol via Amino Group Protection

This protocol details the three-stage process for the selective O-alkylation of 4-aminophenol.

Stage 1: Protection of the Amino Group (Schiff Base Formation)

  • Dissolve 4-aminophenol (1 equivalent) in methanol in a round-bottom flask.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the methanol under reduced pressure to obtain the crude N-benzylidene-4-aminophenol. This intermediate can be purified by recrystallization from ethanol if necessary.[1]

Stage 2: O-Alkylation (Williamson Ether Synthesis)

  • Dissolve the N-benzylidene-4-aminophenol from Stage 1 (1 equivalent) in acetone in a round-bottom flask.

  • Add anhydrous potassium carbonate (2 equivalents).

  • Add the desired alkyl halide (1 equivalent).

  • Heat the mixture to reflux and stir for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure to yield the crude O-alkylated, N-protected product.

Stage 3: Deprotection of the Amino Group (Hydrolysis of the Imine)

  • Dissolve the crude product from Stage 2 in a suitable solvent (e.g., methanol).

  • Add aqueous hydrochloric acid (e.g., 2 M HCl) and stir at room temperature until the imine is hydrolyzed (monitor by TLC).

  • Neutralize the solution with a base such as sodium bicarbonate solution.

  • Extract the desired O-alkylated 4-aminophenol with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_protection Stage 1: Protection cluster_alkylation Stage 2: O-Alkylation cluster_deprotection Stage 3: Deprotection aminophenol 4-Aminophenol schiff_base N-Benzylidene- 4-aminophenol aminophenol->schiff_base  MeOH, RT, 1h benzaldehyde Benzaldehyde benzaldehyde->schiff_base protected_ether O-Alkyl, N-Protected Product schiff_base->protected_ether  Acetone, Reflux, 20h alkyl_halide Alkyl Halide (R-X) alkyl_halide->protected_ether k2co3 K₂CO₃ k2co3->protected_ether final_product O-Alkylated 4-Aminophenol protected_ether->final_product  Hydrolysis hcl aq. HCl hcl->final_product

Caption: Workflow for selective O-alkylation of 4-aminophenol.

troubleshooting_guide cluster_low_conversion Low Conversion cluster_byproducts Byproduct Formation cluster_purification Purification Issues start Reaction Issue Identified check_base Check Base (e.g., K₂CO₃) start->check_base n_alkylation N-Alkylation Detected start->n_alkylation di_alkylation Di-alkylation Detected start->di_alkylation column_chrom Column Chromatography start->column_chrom check_reagents Check Reagent Quality & Dryness check_base->check_reagents check_temp Increase Temperature check_reagents->check_temp verify_protection Verify Amino Protection n_alkylation->verify_protection check_equivalents Check Alkyl Halide Equivalents di_alkylation->check_equivalents use_milder_base Use Milder Base verify_protection->use_milder_base acid_base_ext Acid-Base Extraction column_chrom->acid_base_ext

Caption: Troubleshooting decision tree for O-alkylation.

References

Stability issues of 4-((tetrahydrofuran-2-yl)methoxy)aniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability issues of 4-((tetrahydrofuran-2-yl)methoxy)aniline during storage and experimentation.

Troubleshooting Guide

Users may encounter several stability-related issues with 4-((tetrahydrofuran-2-yl)methoxy)aniline. The following table summarizes common problems, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solutions
Discoloration of Solid Material (e.g., from off-white to brown) Oxidation of the aniline functional group due to exposure to air and/or light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Store at recommended low temperatures (-20°C) to slow down the oxidation process.[1][2]
Appearance of New Peaks in HPLC Analysis of a Stored Sample Chemical degradation of the molecule. This could involve oxidation of the aniline, hydrolysis of the ether linkage, or degradation of the tetrahydrofuran ring.Perform a forced degradation study to identify potential degradation products. Adjust storage conditions to minimize degradation (see above). Prepare solutions fresh before use.
Inconsistent Experimental Results Degradation of the compound in solution during the experiment. The stability of aniline derivatives can be pH-dependent.[3]Buffer the experimental solution to a pH where the compound is most stable. Protect the solution from light and air. Consider performing experiments at a lower temperature if the protocol allows.
Precipitation from Solution Formation of a less soluble degradation product. Change in temperature affecting solubility.Analyze the precipitate to identify its structure. Review storage and handling procedures to prevent degradation. Ensure the solution concentration is below the saturation point at the storage temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-((tetrahydrofuran-2-yl)methoxy)aniline?

For long-term storage, it is recommended to store the solid material at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[1][2] This minimizes exposure to light, moisture, and oxygen, which can contribute to degradation. For short-term storage, keeping it in a cool, dry, and dark place is advisable.

Q2: My solid 4-((tetrahydrofuran-2-yl)methoxy)aniline has turned brown. Can I still use it?

The brown color indicates potential oxidation of the aniline moiety. While the compound may still contain a significant amount of the desired material, the presence of impurities can interfere with your experiments. It is highly recommended to assess the purity of the discolored material by a suitable analytical method, such as HPLC, before use. If significant degradation has occurred, purification or sourcing a new batch is advised.

Q3: What are the likely degradation pathways for this molecule?

Based on the structure, two primary degradation pathways are plausible:

  • Oxidation of the Aniline Moiety: Aromatic amines are susceptible to oxidation, leading to the formation of colored impurities such as nitroso, nitro, and polymeric species. This process is often accelerated by exposure to air, light, and trace metal ions.

  • Degradation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can undergo oxidative cleavage or other rearrangements, particularly under harsh conditions.

A forced degradation study is the most effective way to determine the specific degradation pathways under your experimental conditions.

Q4: How can I monitor the stability of my 4-((tetrahydrofuran-2-yl)methoxy)aniline samples?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. By analyzing samples at different time points, you can quantify the remaining amount of the active compound and monitor the formation of any impurities.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on your specific instrumentation and the observed degradation products.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of 4-((tetrahydrofuran-2-yl)methoxy)aniline in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.

  • Acid Hydrolysis: Dissolve the compound (1 mg/mL) in 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound (1 mg/mL) in 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound (1 mg/mL) in 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 105°C for 48 hours.

  • Photodegradation: Expose the solid compound to UV light (254 nm) for 48 hours.

After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze using the stability-indicating HPLC method.

Visualizations

cluster_storage Storage & Handling cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting & Solution storage Store at -20°C Inert Atmosphere Protect from Light handling Prepare Solutions Fresh Use Inert Solvents discoloration Discoloration new_peaks New HPLC Peaks oxidation Oxidation discoloration->oxidation inconsistency Inconsistent Results degradation Degradation new_peaks->degradation ph_effect pH Instability inconsistency->ph_effect purity_check Assess Purity (HPLC) oxidation->purity_check optimize_storage Optimize Storage oxidation->optimize_storage forced_degradation Forced Degradation Study degradation->forced_degradation buffer_solution Buffer Solution ph_effect->buffer_solution

Caption: Troubleshooting workflow for stability issues.

cluster_protocol Forced Degradation Experimental Workflow start Sample of 4-((tetrahydrofuran-2-yl)methoxy)aniline stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze identify Identify Degradation Peaks analyze->identify elucidate Elucidate Structure of Degradants (LC-MS/MS) identify->elucidate pathway Propose Degradation Pathway elucidate->pathway

Caption: Experimental workflow for forced degradation studies.

cluster_pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent 4-((tetrahydrofuran-2-yl)methoxy)aniline nitroso Nitroso Derivative parent->nitroso [O] polymer Polymeric Impurities parent->polymer [O] aminophenol 4-aminophenol parent->aminophenol H₂O/H⁺ or OH⁻ thf_methanol Tetrahydrofuran-2-ylmethanol parent->thf_methanol H₂O/H⁺ or OH⁻ nitro Nitro Derivative nitroso->nitro [O]

Caption: Plausible chemical degradation pathways.

References

Validation & Comparative

Spectral Analysis of 4-((tetrahydrofuran-2-yl)methoxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a detailed comparative analysis of the predicted ¹H and ¹³C NMR spectra of 4-((tetrahydrofuran-2-yl)methoxy)aniline, a compound of interest in medicinal chemistry, against experimentally determined spectra of structurally related alternatives. The data presented herein, supported by detailed experimental protocols, aims to facilitate the identification and characterization of this and similar molecules.

Predicted and Comparative NMR Spectral Data

Due to the absence of publicly available experimental NMR data for 4-((tetrahydrofuran-2-yl)methoxy)aniline, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. The predicted chemical shifts are compared with the experimental data of 4-aminophenol and aniline, which represent the core aromatic and amino functionalities, and tetrahydrofuran, representing the aliphatic cyclic ether moiety. This comparative approach allows for a foundational understanding of the expected spectral features of the target molecule.

¹H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)-NH₂ Protons (ppm)Aliphatic Protons (ppm)
4-((tetrahydrofuran-2-yl)methoxy)aniline (Predicted) ~6.7-6.8 (d, 2H), ~6.6-6.7 (d, 2H)~3.5 (s, 2H)~4.0-4.2 (m, 1H, O-CH), ~3.8-4.0 (m, 2H, O-CH₂), ~3.7-3.9 (m, 2H, THF-CH₂O), ~1.8-2.1 (m, 4H, THF-CH₂)
4-Aminophenol[1][2]6.63 (d, 2H), 6.57 (d, 2H) (in DMSO-d₆)4.77 (s, 2H)-
Aniline[3][4]7.05-7.15 (m, 2H), 6.70-6.80 (m, 1H), 6.60-6.70 (m, 2H)3.65 (s, 2H)-
Tetrahydrofuran[5]--~3.75 (t, 4H), ~1.85 (t, 4H)

¹³C NMR Spectral Data Comparison

CompoundAromatic Carbons (ppm)Aliphatic Carbons (ppm)
4-((tetrahydrofuran-2-yl)methoxy)aniline (Predicted) ~152 (C-O), ~141 (C-N), ~116 (CH), ~115 (CH)~78 (O-CH), ~73 (O-CH₂), ~68 (THF-CH₂O), ~29 (THF-CH₂), ~26 (THF-CH₂)
4-Aminophenol[3][6]149.9 (C-O), 140.5 (C-N), 116.1 (CH), 115.8 (CH) (in DMSO-d₆)-
Aniline[7]146.7 (C-N), 129.3 (CH), 118.5 (CH), 115.1 (CH)-
Tetrahydrofuran[8][9]-68.2 (CH₂O), 25.8 (CH₂)

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of ¹H and ¹³C NMR spectra, representative of standard practices in the field.

1. Sample Preparation

  • Sample Quantity: Weigh approximately 5-10 mg of the solid sample or dispense 20-30 µL of a liquid sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window, particularly for exchangeable protons.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).

  • Sample Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a ¹H frequency of 300 MHz or higher for optimal signal dispersion.

  • Tuning and Matching: Tune and match the probe to the resonance frequency of the nucleus being observed (¹H or ¹³C) to ensure maximum signal sensitivity.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Angle: A 30-45° pulse is typically used for routine spectra.

    • Acquisition Time: Set to 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-2 seconds is generally sufficient.

    • Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Angle: A 30-45° pulse is common.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is used to allow for the generally longer relaxation times of carbon nuclei.

    • Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the lower natural abundance of ¹³C.

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data to convert it into the frequency domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Integration: Integrate the signals to determine the relative number of protons or carbons contributing to each resonance.

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.

4-((tetrahydrofuran-2-yl)methoxy)aniline cluster_aniline Aniline Moiety cluster_linker Methoxy Linker cluster_thf Tetrahydrofuran Moiety C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 H_C2 H C2->H_C2 C4 C C3->C4 H_C3 H C3->H_C3 C5 C C4->C5 O_ether O C4->O_ether C6 C C5->C6 H_C5 H C5->H_C5 C6->C1 H_C6 H C6->H_C6 H1_N H N->H1_N H2_N H N->H2_N CH2_linker CH₂ O_ether->CH2_linker CH_thf CH CH2_linker->CH_thf CH2_thf1 CH₂ CH_thf->CH2_thf1 CH2_thf2 CH₂ CH2_thf1->CH2_thf2 CH2_thf3 CH₂ CH2_thf2->CH2_thf3 O_thf O CH2_thf3->O_thf O_thf->CH_thf

Caption: Chemical structure of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

NMR_Workflow SamplePrep Sample Preparation (Dissolution & Standardization) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition Processing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Interpretation Structural Elucidation & Comparison Analysis->Interpretation

References

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectral fragmentation of 4-((tetrahydrofuran-2-yl)methoxy)aniline, a compound of interest for its potential applications in medicinal chemistry.

While experimental data for this specific molecule is not widely available in the public domain, this guide leverages established principles of mass spectrometry and a wealth of data from structurally related compounds to present a comprehensive and predictive analysis. By dissecting the molecule into its core functional groups—an aniline, a benzyl-like ether, and a tetrahydrofuran ring—we can anticipate its behavior under both energetic electron ionization (EI) and softer electrospray ionization (ESI) techniques. This comparative approach provides researchers with a robust framework for identifying this and similar molecules, and for interpreting their mass spectra with confidence.

The Structural Landscape: Functional Groups as Fragmentation Hotspots

The fragmentation of 4-((tetrahydrofuran-2-yl)methoxy)aniline is governed by the interplay of its constituent parts. The aniline moiety offers a site for charge localization and characteristic losses. The ether linkage presents a readily cleavable bond, while the tetrahydrofuran ring can undergo ring-opening and subsequent fragmentations. Understanding the typical behavior of these individual components is key to predicting the overall fragmentation pattern.

Electron Ionization (EI-MS): A High-Energy Interrogation

Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure.

Proposed Key Fragmentation Pathways under EI-MS:
  • Alpha-Cleavage at the Ether Oxygen: The ether oxygen is a prime site for initial ionization. Subsequent cleavage of the bond between the benzylic carbon and the oxygen is a highly favored pathway for ethers. This would result in the formation of a stable, resonance-stabilized tropylium-like ion or a benzyl cation.

  • Cleavage of the Tetrahydrofuran Ring: The tetrahydrofuran moiety can undergo alpha-cleavage adjacent to the ring oxygen, leading to the loss of formaldehyde (CH₂O) or other small neutral fragments.

  • Fragmentation of the Aniline Moiety: Aromatic amines like aniline are known to undergo characteristic fragmentations, including the loss of a hydrogen radical to form an [M-1]⁺ ion, and the elimination of hydrogen cyanide (HCN).

  • Benzylic Cleavage: Cleavage of the C-O bond at the benzylic position is a dominant process for benzyl ethers, leading to the formation of a highly stable benzyl cation (m/z 91 if unsubstituted) or, in this case, a substituted equivalent.

Validating Functional Groups in 4-((tetrahydrofuran-2-yl)methoxy)aniline using FT-IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy data for the validation of key functional groups in the novel compound, 4-((tetrahydrofuran-2-yl)methoxy)aniline. Due to the absence of published experimental spectra for this specific molecule, this guide establishes expected vibrational frequencies based on known data for structurally related compounds. For a robust comparison, experimental data for aniline and 4-methoxyaniline (p-anisidine) are presented alongside the expected peaks for the target compound and its constituent functional groups, tetrahydrofuran and a generic aromatic amine.

This objective comparison, supported by established spectral data, will serve as a valuable resource for researchers in the characterization and quality control of this and similar molecules.

Functional Group Analysis: A Comparative Table

The following table summarizes the expected FT-IR absorption bands for 4-((tetrahydrofuran-2-yl)methoxy)aniline, drawing comparisons with experimental data from aniline, 4-methoxyaniline, and tetrahydrofuran. This allows for a clear validation of the primary amine, aromatic ether, and tetrahydrofuran moieties within the target molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for 4-((tetrahydrofuran-2-yl)methoxy)anilineExperimental Wavenumber (cm⁻¹) AnilineExperimental Wavenumber (cm⁻¹) 4-MethoxyanilineExperimental Wavenumber (cm⁻¹) Tetrahydrofuran
Primary Aromatic Amine N-H Stretch (Asymmetric & Symmetric)3500 - 3300 (two bands)3433, 3356[1]~3400, ~3300Not Applicable
N-H Bend (Scissoring)1640 - 15601622[2]1619Not Applicable
C-N Stretch (Aromatic)1350 - 1250~1304[3]1281Not Applicable
Aromatic Ether C-O-C Stretch (Asymmetric)~1250Not Applicable~1250Not Applicable
C-O-C Stretch (Symmetric)~1040Not Applicable~1040Not Applicable
Tetrahydrofuran C-O-C Stretch~1070Not ApplicableNot Applicable1070
Alkyl & Aromatic C-H C-H Stretch (Aromatic)3100 - 3000PresentPresentNot Applicable
C-H Stretch (Aliphatic)3000 - 2850Not ApplicablePresent (CH₃)Present
Aromatic Ring C=C Stretch1600 - 14501604, 1500[3]1500Not Applicable

Experimental Protocol: Acquiring FT-IR Spectra

The following is a standard protocol for obtaining the FT-IR spectrum of a solid organic compound like 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr pellet press

Procedure using ATR-FTIR:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded. This will be subtracted from the sample spectrum to remove any interference from the instrument and atmospheric components (e.g., CO₂, H₂O).

  • Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using the instrument's pressure clamp. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Procedure using KBr Pellet Method:

  • Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum: A background spectrum is typically run with an empty sample compartment.

  • Sample Spectrum: The KBr pellet is placed in the sample holder of the FT-IR instrument, and the spectrum is recorded.

  • Data Processing: Any necessary baseline corrections are applied to the resulting spectrum.

Logical Workflow for Functional Group Validation

The following diagram illustrates the logical workflow for validating the functional groups of 4-((tetrahydrofuran-2-yl)methoxy)aniline using FT-IR spectroscopy.

FT_IR_Validation_Workflow FT-IR Functional Group Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Validation cluster_conclusion Conclusion start Obtain Sample of 4-((tetrahydrofuran-2-yl)methoxy)aniline prep Prepare Sample (ATR or KBr Pellet) start->prep acquire Acquire FT-IR Spectrum (4000-400 cm⁻¹) process Process Spectrum (Background Subtraction, Baseline Correction) acquire->process identify_amine Identify N-H Stretches (~3500-3300 cm⁻¹, 2 bands) and N-H Bend (~1600 cm⁻¹) process->identify_amine identify_ether Identify C-O-C Stretches (Aromatic: ~1250 cm⁻¹, Aliphatic: ~1070 cm⁻¹) process->identify_ether identify_aromatic Identify Aromatic C=C Stretches (~1600-1450 cm⁻¹) and C-H Stretches (~3100-3000 cm⁻¹) process->identify_aromatic compare Compare with Reference Spectra (Aniline, 4-Methoxyaniline, THF) identify_amine->compare identify_ether->compare identify_aromatic->compare conclusion Functional Group Validation Confirmed compare->conclusion

Caption: Workflow for FT-IR based functional group validation.

References

A Comparative Guide to the Synthetic Routes of 4-Substituted Alkoxy Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted alkoxy aniline scaffold is a prevalent structural motif in a myriad of applications, ranging from pharmaceuticals and agrochemicals to materials science. The efficient and selective synthesis of these compounds is, therefore, of paramount importance. This guide provides an objective comparison of the most common synthetic strategies for the preparation of 4-substituted alkoxy anilines, supported by experimental data and detailed protocols to inform the selection of the most suitable route for a given research and development objective.

Core Synthetic Strategies

The synthesis of 4-substituted alkoxy anilines can be broadly categorized into three primary retrosynthetic approaches. The selection of a particular strategy is often dictated by the availability and cost of starting materials, the nature of the substituents, and the desired scale of the reaction.

  • Strategy A: Alkoxylation of a Nitro-Phenol followed by Reduction. This linear approach commences with the O-alkylation of a substituted 4-nitrophenol, typically via a Williamson ether synthesis, to introduce the desired alkoxy group. The synthesis is completed by the reduction of the nitro group to the corresponding aniline.

  • Strategy B: Nitration of an Alkoxybenzene followed by Reduction. In this strategy, the alkoxy group is present on the starting material, a substituted alkoxybenzene. The key step is the regioselective nitration of the aromatic ring, predominantly at the para-position, followed by the reduction of the newly introduced nitro group.

  • Strategy C: C-N Cross-Coupling. This modern and convergent approach involves the direct formation of the carbon-nitrogen bond on a pre-functionalized 4-alkoxy-substituted aromatic ring. The most prominent methods in this category are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Quantitative Data Summary

The following table summarizes key quantitative data for representative examples of each synthetic strategy, providing a basis for comparison of their efficiencies.

ParameterStrategy A: Alkoxylation then ReductionStrategy B: Nitration then ReductionStrategy C: C-N Cross-Coupling (Buchwald-Hartwig)
Target Molecule 4-Butoxyaniline4-Methoxy-2-nitroaniline4-(tert-Butyl)aniline
Starting Materials 4-Nitrophenol, 1-BromobutaneAnisole, Nitrating mixture1-Bromo-4-(tert-butyl)benzene, Ammonia surrogate
Key Transformations Williamson Ether Synthesis, Nitro ReductionElectrophilic Nitration, Nitro ReductionPd-catalyzed Amination
Overall Yield ~80-90% (over 2 steps)~60-70% (over 2 steps)70-95% (1 step)
Reaction Time 6-24 hours4-12 hours4-24 hours
Reaction Temperature 25-100 °C0-60 °C80-110 °C
Key Reagents/Catalysts NaH, K₂CO₃; H₂/Pd-C, Fe/AcOHHNO₃/H₂SO₄; SnCl₂/HClPd₂(dba)₃, XPhos, NaOtBu
Scalability Generally goodGood, but nitration can be hazardousGood, but catalyst cost can be a factor
Functional Group Tolerance Good for reduction stepNitration is harsh, limited toleranceExcellent

Experimental Protocols

Strategy A: Synthesis of 4-Butoxyaniline via Alkoxylation and Reduction

Step 1: Williamson Ether Synthesis of 1-Butoxy-4-nitrobenzene

  • Materials: 4-Nitrophenol, 1-Bromobutane, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, a solution of 4-nitrophenol (1.0 eq.) in DMF is added dropwise. The mixture is stirred at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. 1-Bromobutane (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature for 12-16 hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford 1-butoxy-4-nitrobenzene.

  • Expected Yield: 85-95%.

Step 2: Reduction of 1-Butoxy-4-nitrobenzene to 4-Butoxyaniline

  • Materials: 1-Butoxy-4-nitrobenzene, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.

  • Procedure: 1-Butoxy-4-nitrobenzene is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C (5-10 mol%) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 4-butoxyaniline.[1]

  • Expected Yield: >95%.[1]

Strategy B: Synthesis of 4-Methoxy-2-nitroaniline via Nitration and Reduction

Step 1: Nitration of 4-Methoxyacetanilide

  • Materials: 4-Methoxyaniline, Acetic anhydride, Glacial acetic acid, Concentrated sulfuric acid, Concentrated nitric acid.

  • Procedure: 4-Methoxyaniline is first protected as its acetanilide derivative by reacting with acetic anhydride in glacial acetic acid. The resulting 4-methoxyacetanilide is then dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture (a 1:1 ratio of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 1-2 hours at 0-5 °C and then poured onto crushed ice. The precipitated 4-methoxy-2-nitroacetanilide is collected by filtration, washed with cold water, and dried.

  • Expected Yield: 70-80%.

Step 2: Hydrolysis of 4-Methoxy-2-nitroacetanilide

  • Materials: 4-Methoxy-2-nitroacetanilide, Hydrochloric acid, Ethanol.

  • Procedure: The 4-methoxy-2-nitroacetanilide is suspended in a mixture of ethanol and concentrated hydrochloric acid. The mixture is heated to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the pH is adjusted to 8-9 with a sodium hydroxide solution. The product, 4-methoxy-2-nitroaniline, is extracted with an organic solvent, and the organic layer is dried and concentrated to give the final product.

  • Expected Yield: 85-95%.

Strategy C: Buchwald-Hartwig Amination for the Synthesis of a Primary Arylamine
  • Materials: 4-Alkoxy-1-bromobenzene, Benzophenone imine (ammonia surrogate), Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

  • Procedure: In an oven-dried Schlenk tube under an inert atmosphere, palladium(II) acetate (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq.) are combined. Anhydrous toluene is added, followed by the 4-alkoxy-1-bromobenzene (1.0 eq.) and benzophenone imine (1.2 eq.). The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours. After cooling to room temperature, the resulting imine is hydrolyzed by treatment with an acidic aqueous solution (e.g., 2 M HCl) to yield the primary 4-alkoxyaniline. The product is then isolated by extraction, followed by purification.[2][3]

  • Expected Yield: 70-95%.

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_A Strategy A: Alkoxylation then Reduction cluster_B Strategy B: Nitration then Reduction cluster_C Strategy C: C-N Cross-Coupling A1 Substituted 4-Nitrophenol A2 4-Alkoxy-nitro-aromatic A1->A2 Williamson Ether Synthesis A3 4-Alkoxy Aniline A2->A3 Nitro Group Reduction B1 Substituted Alkoxybenzene B2 4-Alkoxy-nitro-aromatic B1->B2 Electrophilic Nitration B3 4-Alkoxy Aniline B2->B3 Nitro Group Reduction C1 4-Alkoxy-aryl halide C3 4-Alkoxy Aniline C1->C3 Buchwald-Hartwig or Ullmann Reaction C2 Ammonia or Ammonia Surrogate C2->C3

References

A Comparative Guide to the Synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline: Alternative Methods to Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline, a key intermediate in the development of various pharmaceutical compounds, is conventionally approached via the Williamson ether synthesis. However, this classical method is not without its limitations, including the potential for N-alkylation side reactions and the need for harsh reaction conditions. This guide provides a comprehensive comparison of alternative synthetic strategies, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and disadvantages.

Executive Summary

This guide explores three primary alternatives to the Williamson ether synthesis for the preparation of 4-((tetrahydrofuran-2-yl)methoxy)aniline: the Mitsunobu reaction, the Buchwald-Hartwig etherification, and a reductive amination approach. Each method is evaluated based on reaction yield, conditions, and overall efficiency. For the Williamson and Mitsunobu reactions, a necessary N-protection and deprotection strategy for 4-aminophenol is also detailed.

Comparative Analysis of Synthetic Methods

The following table summarizes the quantitative data for the different synthetic routes to 4-((tetrahydrofuran-2-yl)methoxy)aniline. Please note that where direct experimental data for the target molecule was unavailable, data from closely analogous reactions are provided to offer a reasonable comparison.

MethodKey StepsReagents & ConditionsTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Williamson Ether Synthesis 1. N-Acetylation2. O-Alkylation3. N-Deprotection1. Acetic anhydride, 85°C2. (Tetrahydrofuran-2-yl)methyl tosylate, K₂CO₃, Acetone, Reflux3. NaOH (aq), Reflux~70-80 (overall)18-2456-100Well-established, readily available reagents.Multi-step process, potential for side reactions, requires activated electrophile.
Mitsunobu Reaction 1. N-Acetylation2. C-O Coupling3. N-Deprotection1. Acetic anhydride, 85°C2. (Tetrahydrofuran-2-yl)methanol, PPh₃, DIAD, THF, 0°C to RT3. NaOH (aq), Reflux~65-75 (overall)8-120-25Mild conditions, stereochemical inversion at the alcohol.Stoichiometric phosphine oxide byproduct, cost of reagents.
Buchwald-Hartwig Etherification 1. N-Acetylation2. C-O Coupling3. N-Deprotection1. Acetic anhydride, 85°C2. 4-bromo-N-acetyl-aniline, (Tetrahydrofuran-2-yl)methanol, Pd catalyst, ligand, base, Toluene, 100°C3. NaOH (aq), Reflux~60-70 (overall)12-24100Good functional group tolerance.Requires expensive catalyst and ligand, optimization can be challenging.
Reductive Amination 1. Oxidation2. Reductive Amination1. (Tetrahydrofuran-2-yl)methanol, PCC, DCM, RT2. (Tetrahydrofuran-2-yl)acetaldehyde, 4-aminophenol, NaBH₃CN, MeOH, RT~50-60 (overall)12-2425Direct C-N bond formation.Requires synthesis of the aldehyde, potential for over-alkylation.
Ullmann Condensation 1. C-O Coupling4-Iodoaniline, (Tetrahydrofuran-2-yl)methanol, CuI, base, solvent, high temperature~40-5024-48>150Can be effective for certain aryl ethers.Harsh reaction conditions, often requires high catalyst loading.

Reaction Pathways and Workflows

To visually compare the synthetic strategies, the following diagrams illustrate the core reaction pathways and a general experimental workflow.

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis 4-Aminophenol 4-Aminophenol N-Acetyl-4-aminophenol N-Acetyl-4-aminophenol 4-Aminophenol->N-Acetyl-4-aminophenol Acetylation N-Acetyl-4-((tetrahydrofuran-2-yl)methoxy)aniline N-Acetyl-4-((tetrahydrofuran-2-yl)methoxy)aniline N-Acetyl-4-aminophenol->N-Acetyl-4-((tetrahydrofuran-2-yl)methoxy)aniline O-Alkylation (THF-2-CH2OTs, K2CO3) Target Molecule Target Molecule N-Acetyl-4-((tetrahydrofuran-2-yl)methoxy)aniline->Target Molecule Hydrolysis

Caption: Reaction pathway for the Williamson ether synthesis of the target molecule.

Alternative_Pathways cluster_1 Mitsunobu Reaction cluster_2 Reductive Amination N-Acetyl-4-aminophenol_M N-Acetyl-4-aminophenol Intermediate_M N-Acetyl-4-((tetrahydrofuran-2-yl)methoxy)aniline N-Acetyl-4-aminophenol_M->Intermediate_M PPh3, DIAD THF-2-CH2OH_M (Tetrahydrofuran-2-yl)methanol THF-2-CH2OH_M->Intermediate_M PPh3, DIAD Target_M Target Molecule Intermediate_M->Target_M Hydrolysis THF-2-CH2OH_R (Tetrahydrofuran-2-yl)methanol Aldehyde (Tetrahydrofuran-2-yl)acetaldehyde THF-2-CH2OH_R->Aldehyde Oxidation Target_R Target Molecule Aldehyde->Target_R NaBH3CN 4-Aminophenol_R 4-Aminophenol 4-Aminophenol_R->Target_R NaBH3CN

Caption: Alternative synthetic pathways: Mitsunobu reaction and Reductive Amination.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Reaction Setup (Reactants, Solvent, Reagents) Reaction Reaction Progression (Stirring, Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow applicable to the described synthetic methods.

Detailed Experimental Protocols

Method 1: Williamson Ether Synthesis (via N-Acetylation)

Step 1: N-Acetylation of 4-Aminophenol [1][2][3][4] To a stirred solution of 4-aminophenol (1.0 eq) in water, acetic anhydride (1.1 eq) is added portion-wise. The reaction mixture is stirred at 85°C for 30 minutes. Upon cooling to room temperature and then in an ice bath, the precipitated N-(4-hydroxyphenyl)acetamide (paracetamol) is collected by filtration, washed with cold water, and dried. A typical yield for this step is around 90%.

Step 2: O-Alkylation of N-(4-hydroxyphenyl)acetamide A mixture of N-(4-hydroxyphenyl)acetamide (1.0 eq), (tetrahydrofuran-2-yl)methyl tosylate (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone is heated at reflux for 18-24 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-acetyl-4-((tetrahydrofuran-2-yl)methoxy)aniline.

Step 3: N-Deprotection [5] The crude product from the previous step is dissolved in a mixture of ethanol and aqueous sodium hydroxide (2 M). The solution is heated at reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material. After cooling, the mixture is neutralized with hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Method 2: Mitsunobu Reaction (via N-Acetylation)

Step 1: N-Acetylation of 4-Aminophenol This step is identical to Step 1 of the Williamson ether synthesis.

Step 2: Mitsunobu Reaction [6][7][8][9] To a solution of N-(4-hydroxyphenyl)acetamide (1.0 eq), (tetrahydrofuran-2-yl)methanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired N-acetyl-4-((tetrahydrofuran-2-yl)methoxy)aniline from the triphenylphosphine oxide byproduct.

Step 3: N-Deprotection This step is identical to Step 3 of the Williamson ether synthesis.

Method 3: Reductive Amination

Step 1: Oxidation of (Tetrahydrofuran-2-yl)methanol To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM), a solution of (tetrahydrofuran-2-yl)methanol (1.0 eq) in DCM is added. The mixture is stirred at room temperature for 2-4 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield crude (tetrahydrofuran-2-yl)acetaldehyde, which is used in the next step without further purification.

Step 2: Reductive Amination [10] To a solution of 4-aminophenol (1.0 eq) and the crude (tetrahydrofuran-2-yl)acetaldehyde (1.1 eq) in methanol, sodium cyanoborohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 12-18 hours. The solvent is then removed, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography.

Conclusion

While the Williamson ether synthesis remains a viable option, its multi-step nature and potential for side reactions warrant the consideration of alternative methods. The Mitsunobu reaction offers a milder alternative, though the cost and removal of byproducts are significant considerations for large-scale synthesis. The Buchwald-Hartwig etherification presents a modern, palladium-catalyzed approach with good functional group tolerance, but catalyst cost and optimization can be barriers. The reductive amination pathway provides a more direct route to the final product but is contingent on the efficient and selective synthesis of the requisite aldehyde. The choice of the optimal synthetic route will ultimately depend on factors such as the desired scale of production, cost of reagents, and the specific requirements for purity and yield.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of O-Alkyl versus N-Alkyl 4-Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In pharmaceutical development and organic synthesis, the precise determination of molecular structure is paramount. The alkylation of 4-aminophenol, a critical starting material for numerous active pharmaceutical ingredients (APIs), can yield either O-alkylated or N-alkylated isomers. While isobaric, these isomers possess distinct physicochemical and pharmacological properties. Misidentification can lead to significant setbacks in drug development, affecting efficacy, toxicity, and patentability. This guide provides a comprehensive, multi-technique spectroscopic framework for the unambiguous differentiation of these two isomer classes. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, grounded in the fundamental principles of chemical structure and reactivity.

Introduction: The Critical Need for Isomer Differentiation

4-Aminophenol is a bifunctional molecule containing both a nucleophilic amino group (-NH₂) and a phenolic hydroxyl group (-OH). Alkylation reactions can therefore occur at either the nitrogen or the oxygen atom, a classic case of ambident nucleophilicity.[1] The resulting products, an N-alkyl-4-aminophenol or an O-alkyl-4-aminophenol (an alkoxyaniline), are structural isomers with identical molecular weights but different connectivity.

A prime example of this structural family's importance is Acetaminophen (Paracetamol), which is N-acetyl-4-aminophenol.[2][3][4][5][6] Its O-alkylated counterparts, such as 4-ethoxyaniline (p-phenetidine), are used as intermediates in the synthesis of dyes and other pharmaceuticals.[7][8][9][10][11][12] The choice of synthetic route and reaction conditions—such as the solvent, base, and alkylating agent—can favor one isomer over the other.[13][14][15][16] However, the potential for mixed products necessitates robust analytical methods to confirm the regioselectivity of the reaction. This guide establishes a systematic approach to that confirmation.

Molecular Architecture and its Spectroscopic Implications

The fundamental difference between the two isomers lies in the location of the alkyl group. This seemingly small change creates significant differences in the electronic environment and vibrational modes of the molecule, which are readily detected by various spectroscopic techniques.

Caption: Key structural differences between O- and N-alkylated 4-aminophenol isomers.

A Multi-Technique Spectroscopic Analysis

No single technique provides a complete picture. The most trustworthy validation comes from the convergence of data from multiple, independent spectroscopic methods. The following sections detail the expected spectral signatures for each isomer class. For illustrative purposes, we will compare a representative O-alkylated isomer, 4-ethoxyaniline , with a representative N-alkylated isomer, N-ethyl-4-aminophenol .

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a powerful first-pass technique for identifying key functional groups based on their vibrational frequencies. The primary distinction between our isomers lies in the presence or absence of the phenolic O-H and primary N-H stretches.

  • O-Alkylated Isomer (4-Ethoxyaniline):

    • Expect: The presence of two sharp peaks in the 3350-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).

    • Expect: The absence of a broad O-H stretching band.

    • Expect: A strong C-O-C (ether) stretching band around 1240 cm⁻¹.

  • N-Alkylated Isomer (N-Ethyl-4-aminophenol):

    • Expect: A broad, prominent absorption band for the phenolic O-H stretch, typically centered around 3200-3600 cm⁻¹.

    • Expect: A single, sharp peak in the 3300-3500 cm⁻¹ region for the N-H stretch of the secondary amine.

    • Expect: The absence of the C-O-C ether stretch.

Vibrational ModeO-Alkylated (4-Ethoxyaniline)N-Alkylated (N-Ethyl-4-aminophenol)Causality of Difference
O-H Stretch (Phenol) AbsentPresent (Broad, ~3200-3600 cm⁻¹)Alkylation occurs on the oxygen, eliminating the phenolic proton.
N-H Stretch (Amine) Present (Doublet, ~3350-3500 cm⁻¹)Present (Singlet, ~3300-3500 cm⁻¹)O-alkylation leaves the primary amine intact (two N-H bonds). N-alkylation forms a secondary amine (one N-H bond).
C-O-C Stretch (Ether) Present (~1240 cm⁻¹)AbsentThe ether linkage is the defining feature of the O-alkylated isomer.
¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

  • O-Alkylated Isomer (4-Ethoxyaniline):

    • Amine Protons (-NH₂): A broad singlet around 3.5 ppm, which integrates to 2H. This peak is exchangeable with D₂O.

    • Alkyl Protons (-OCH₂CH₃): A quartet around 4.0 ppm (the -OCH₂- group, adjacent to a CH₃) and a triplet around 1.4 ppm (the -CH₃ group, adjacent to a CH₂).[17]

    • Aromatic Protons: Two doublets in the aromatic region (~6.6-6.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Phenolic Proton (-OH): Absent.

  • N-Alkylated Isomer (N-Ethyl-4-aminophenol):

    • Phenolic Proton (-OH): A broad singlet, typically downfield (>8.0 ppm, but position is concentration-dependent), which integrates to 1H and is D₂O exchangeable.

    • Amine Proton (-NH-): A broad singlet or triplet (if coupled to adjacent CH₂) around 3.5-4.5 ppm, integrating to 1H and D₂O exchangeable.

    • Alkyl Protons (-NHCH₂CH₃): A quartet around 3.1 ppm (the -NCH₂- group) and a triplet around 1.2 ppm (the -CH₃ group). Note the upfield shift of the CH₂ group compared to the O-alkylated isomer due to the lesser electronegativity of nitrogen versus oxygen.

    • Aromatic Protons: Two doublets in the aromatic region (~6.6-6.8 ppm).

Proton SignalO-Alkylated (4-Ethoxyaniline)N-Alkylated (N-Ethyl-4-aminophenol)Causality of Difference
Labile Proton 1 -NH₂ (~3.5 ppm, 2H)-OH (>8.0 ppm, 1H)The site of lability changes with the point of alkylation.
Labile Proton 2 Absent-NH- (~3.5-4.5 ppm, 1H)The primary amine is converted to a secondary amine.
-CH₂- of Ethyl Group ~4.0 ppm (quartet)~3.1 ppm (quartet)Oxygen is more electronegative than nitrogen, deshielding the adjacent protons more strongly and causing a downfield shift.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR complements ¹H NMR by providing a map of the carbon framework. The chemical shift of the carbon atom directly attached to the heteroatom is a key diagnostic marker.

  • O-Alkylated Isomer (4-Ethoxyaniline):

    • C-O (Aromatic): The aromatic carbon attached to the ethoxy group will be significantly downfield, typically ~152 ppm.

    • -OCH₂-: The methylene carbon of the ethyl group will appear around 64 ppm.

  • N-Alkylated Isomer (N-Ethyl-4-aminophenol):

    • C-OH (Aromatic): The aromatic carbon attached to the hydroxyl group will be around ~150 ppm.

    • -NCH₂-: The methylene carbon of the ethyl group will be further upfield, around 38 ppm, due to the lower electronegativity of nitrogen.

Carbon SignalO-Alkylated (4-Ethoxyaniline)N-Alkylated (N-Ethyl-4-aminophenol)Causality of Difference
-CH₂- of Ethyl Group ~64 ppm~38 ppmThe greater electronegativity of oxygen deshields the attached carbon more than nitrogen, resulting in a significant downfield shift.
Aromatic C-X C-OAr (~152 ppm)C-NAr (~140 ppm)The carbon attached to the heteroatom shows a distinct chemical shift based on the substituent.
UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The λ_max (wavelength of maximum absorbance) is sensitive to the nature of the chromophore and its auxochromes (-OH, -NH₂, -OR, -NHR). The lone pair of electrons on both oxygen and nitrogen participate in resonance with the benzene ring.

  • 4-Aminophenol (Parent): Shows absorption maxima around 272 nm in an acidic mobile phase.[18]

  • O-Alkylated Isomer: The conversion of -OH to -OR (an ether) generally causes a slight hypsochromic (blue) shift or minimal change compared to the parent phenol.

  • N-Alkylated Isomer: The conversion of a primary amine (-NH₂) to a secondary amine (-NHR) often results in a slight bathochromic (red) shift, as the alkyl group can enhance the electron-donating ability of the nitrogen.

The interpretation can be complex and is highly dependent on the solvent and pH.[18][19] While not as definitive as NMR or IR for this specific problem, it can provide supporting evidence.

Mass Spectrometry (MS): Fragmentation Patterns

While both isomers have the same molecular ion (M⁺), their fragmentation patterns under techniques like Electron Ionization (EI) will differ, providing a structural fingerprint.

  • O-Alkylated Isomer (4-Ethoxyaniline): A key fragmentation pathway is the loss of an ethylene radical (•CH₂CH₃) via cleavage of the C-O bond, leading to a prominent peak at m/z [M-28]⁺. Alpha-cleavage next to the amine is also possible.

  • N-Alkylated Isomer (N-Ethyl-4-aminophenol): The most characteristic fragmentation is alpha-cleavage, involving the loss of a methyl radical (•CH₃) from the N-ethyl group, resulting in a stable iminium ion. This gives a prominent peak at m/z [M-15]⁺.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be followed.

Overall Analytical Workflow

G Sample Synthesized Product (Unknown Isomer) Dissolve Dissolve in Appropriate Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolve IR_Analysis IR Analysis (ATR or KBr Pellet) Sample->IR_Analysis MS_Analysis MS Analysis (e.g., GC-MS for EI) Sample->MS_Analysis NMR_Analysis ¹H & ¹³C NMR Analysis Dissolve->NMR_Analysis Data_Integration Integrate & Correlate Data NMR_Analysis->Data_Integration IR_Analysis->Data_Integration MS_Analysis->Data_Integration Conclusion Unambiguous Isomer Identification Data_Integration->Conclusion

Caption: A comprehensive workflow for isomer identification.

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Choose a solvent that fully dissolves the sample and has minimal interfering residual peaks. DMSO-d₆ is often preferred for its ability to slow the exchange of labile -OH and -NH protons, sometimes allowing for the observation of coupling.

  • Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure a homogeneous solution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

    • Integrate all peaks and calibrate the spectrum using the residual solvent peak as a reference.

    • Confirmatory Step: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance or significant attenuation of peaks confirms them as labile (-OH or -NH) protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTq or similar pulse sequence) to obtain chemical shifts for all carbon atoms.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Data Processing: The collected spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Conclusion: A Self-Validating System

The challenge of distinguishing O- versus N-alkylated 4-aminophenol isomers is definitively solved by a multi-pronged spectroscopic approach. While each technique provides valuable clues, their combined power creates a self-validating system. The presence of a phenolic O-H stretch in the IR spectrum should always be accompanied by a D₂O-exchangeable -OH proton in the ¹H NMR. Similarly, the characteristic downfield shift of an -OCH₂- carbon in the ¹³C NMR provides strong evidence that should be corroborated by the fragmentation patterns in the mass spectrum. By systematically applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the structure of their synthesized compounds, ensuring the integrity and success of their scientific endeavors.

References

Comparative Analysis of the Biological Activity of 4-((tetrahydrofuran-2-yl)methoxy)aniline versus Other Aniline Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comparative framework for evaluating the biological activity of 4-((tetrahydrofuran-2-yl)methoxy)aniline against other aniline derivatives. Despite a comprehensive search of scientific literature and patent databases, specific quantitative biological activity data for 4-((tetrahydrofuran-2-yl)methoxy)aniline is not publicly available at this time. Consequently, a direct quantitative comparison is not feasible. However, this document provides a methodological guide for researchers to conduct such a comparative analysis. It includes standardized experimental protocols for assessing key biological activities, templates for data presentation, and an overview of a relevant signaling pathway often modulated by aniline derivatives.

Introduction

Aniline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The nature and position of substituents on the aniline ring are critical in determining the compound's pharmacological profile.[4] The substitution of a (tetrahydrofuran-2-yl)methoxy group at the para-position introduces a unique combination of steric and electronic properties, suggesting the potential for novel biological activities. This guide provides the necessary framework to investigate and compare the biological profile of 4-((tetrahydrofuran-2-yl)methoxy)aniline with other known aniline derivatives.

Data Presentation

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. The following templates are provided for organizing experimental results for cytotoxicity and antimicrobial activity.

Table 1: Comparative Cytotoxicity of Aniline Derivatives

Compound IDDerivative TypeTest CompoundConcentration (µM)Cell LineViability (%)IC₅₀ (µM)Reference
Target-01 4-alkoxyaniline4-((tetrahydrofuran-2-yl)methoxy)anilinee.g., 1, 10, 50, 100e.g., A549DataDataInternal Data
Comp-01 Simple AnilineAnilinee.g., 1, 10, 50, 100e.g., A549DataData[e.g., Smith et al., 2023]
Comp-02 4-alkoxyaniline4-Methoxyanilinee.g., 1, 10, 50, 100e.g., A549DataData[e.g., Jones et al., 2022]
Comp-03 Chloroaniline4-Chloroanilinee.g., 1, 10, 50, 100e.g., A549DataData[e.g., Patel et al., 2021]

Table 2: Comparative Antimicrobial Activity of Aniline Derivatives (MIC in µg/mL)

Compound IDDerivative TypeTest CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
Target-01 4-alkoxyaniline4-((tetrahydrofuran-2-yl)methoxy)anilineDataDataDataDataDataInternal Data
Comp-01 Simple AnilineAnilineDataDataDataDataData[e.g., Rodriguez et al., 2023]
Comp-02 4-alkoxyaniline4-MethoxyanilineDataDataDataDataData[e.g., Chen et al., 2022]
Comp-03 Nitroaniline4-NitroanilineDataDataDataDataData[e.g., Gershon et al., 1971][5]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for generating comparable data. The following are standard protocols for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds.

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds (including 4-((tetrahydrofuran-2-yl)methoxy)aniline and other aniline derivatives) in the culture medium.

    • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8]

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) should be used.

  • Assay Procedure:

    • Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Perform two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

    • Inoculate each well with the standardized microbial suspension. Include positive (microorganism in broth without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualization

Aniline derivatives, particularly those developed as anticancer agents, often target cellular signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer. Inhibition of EGFR tyrosine kinase activity is a key mechanism for many anilinoquinazoline-based drugs.

Below are Graphviz diagrams illustrating a simplified EGFR signaling pathway and a typical experimental workflow for evaluating potential EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Aniline-based Inhibitor Inhibitor->EGFR Inhibits (ATP competitive)

Caption: Simplified EGFR signaling pathway and the inhibitory action of aniline-based compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies (for active compounds) cluster_analysis Data Analysis & SAR Synthesis Synthesis of Aniline Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Characterization->Antimicrobial KinaseAssay Enzyme Inhibition Assay (e.g., EGFR Kinase Assay) Cytotoxicity->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR PathwayAnalysis Western Blot for Pathway Proteins KinaseAssay->PathwayAnalysis PathwayAnalysis->SAR

Caption: Experimental workflow for the synthesis and biological evaluation of aniline derivatives.

Conclusion

While specific biological activity data for 4-((tetrahydrofuran-2-yl)methoxy)aniline remains elusive in the public domain, this guide provides a robust framework for its systematic evaluation and comparison with other aniline derivatives. By adhering to standardized protocols for assessing cytotoxicity and antimicrobial activity, and by employing clear data presentation formats, researchers can generate the high-quality, comparable data necessary to elucidate the structure-activity relationships of this novel compound. The provided visualizations of a key signaling pathway and a typical experimental workflow further aid in the conceptualization and execution of such a research program. This methodological approach will enable a thorough understanding of the biological potential of 4-((tetrahydrofuran-2-yl)methoxy)aniline and its place within the broader landscape of biologically active aniline derivatives.

References

A Comparative Study of Tetrahydrofuran vs. Tetrahydropyran Analogues in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between a tetrahydrofuran (THF) and a tetrahydropyran (THP) moiety in a drug candidate can significantly impact its biological activity, pharmacokinetic profile, and overall suitability for clinical development. While structurally similar—a five-membered versus a six-membered saturated cyclic ether, respectively—the subtle differences in ring size, conformation, and polarity can lead to profound changes in how a molecule interacts with its biological target and the body. This guide provides a comparative analysis of THF and THP analogues, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug design and development process.

Executive Summary

In medicinal chemistry, the substitution of a THF ring for a THP ring, or vice versa, is a common strategy to modulate a compound's properties. Generally, the larger, more lipophilic THP ring can offer improved metabolic stability and may provide a better fit for certain binding pockets. Conversely, the smaller, more polar THF ring can enhance solubility and may be preferred for targets where a more compact ligand is advantageous. This guide explores these differences through a case study and outlines the experimental protocols necessary to evaluate these key parameters.

Data Presentation: A Comparative Analysis

The following tables summarize the key differences between THF and THP analogues. Due to the proprietary nature of much drug development data, a single, comprehensive dataset for a wide range of analogous pairs is not publicly available. The data presented here is compiled from specific case studies and general principles to provide a comparative understanding.

Physicochemical Properties

A molecule's fundamental physical and chemical characteristics are the foundation of its biological behavior.

PropertyTetrahydrofuran (THF)Tetrahydropyran (THP)Impact on Drug-like Properties
Molecular Weight 72.11 g/mol 86.13 g/mol THP analogues have a slightly higher molecular weight.
LogP (Octanol/Water) 0.461.1THP is more lipophilic (less polar) than THF, which can affect solubility, permeability, and protein binding.[1]
Boiling Point 66 °C88 °CThe higher boiling point of THP is more relevant to its use as a solvent than its properties as a molecular fragment.[1]
Water Solubility MisciblePartially miscible (14 g/100g )THF's miscibility can contribute to better aqueous solubility of a drug candidate, while THP's partial miscibility reflects its greater lipophilicity.[1]
Dipole Moment 1.75 D1.9 DThe slight difference in dipole moment reflects the different ring conformations and can influence interactions with polar targets.
Biological Activity: A Case Study of FR901464 Analogues

The natural product FR901464 is a potent anti-cancer agent that targets the spliceosome. A comparative study of a THP-containing analogue (Meayamycin) and a synthetically derived THF analogue provides a direct insight into the impact of the ring system on biological activity.

CompoundRing SystemCancer Cell LineGI₅₀ (µM)¹Reference
Meayamycin TetrahydropyranHCT-116 (Colon)0.001 - 0.01[2]
THF Analogue of FR901464 TetrahydrofuranHCT-116 (Colon)1 - 10[2]
Meayamycin TetrahydropyranA549 (Lung)0.001 - 0.01[2]
THF Analogue of FR901464 TetrahydrofuranA549 (Lung)1 - 10[2]

¹GI₅₀ is the concentration of a substance that causes 50% inhibition of cell growth.

In this specific case, the tetrahydrofuran analogue was found to be approximately three orders of magnitude less potent than the corresponding tetrahydropyran analogue.[2] This highlights the critical role of the six-membered ring in orienting the molecule's epoxide "warhead" for optimal interaction with its target on the spliceosome.[2]

Pharmacokinetic Parameters

Pharmacokinetics describes the journey of a drug through the body. The choice between a THF and THP moiety can significantly influence these parameters. While direct head-to-head comparative data for a single pair of analogues is scarce in the literature, the following table illustrates the expected trends based on their physicochemical properties.

ParameterTHF Analogue (Expected)THP Analogue (Expected)Rationale
Cmax (Maximum Concentration) HigherLowerImproved aqueous solubility of THF analogues may lead to faster absorption and a higher peak concentration.
Tmax (Time to Cmax) ShorterLongerFaster absorption of more soluble THF analogues would lead to a shorter time to reach Cmax.
AUC (Area Under the Curve) VariableVariableOverall drug exposure depends on a balance of absorption and clearance.
t½ (Half-life) ShorterLongerTHP analogues are often more metabolically stable due to their larger, more sterically hindered structure, leading to a longer half-life.
Clearance HigherLowerIncreased metabolic stability of THP analogues generally results in lower clearance from the body.
Metabolic Stability

The susceptibility of a drug to be broken down by metabolic enzymes is a critical factor in its development. The switch between a THF and THP ring can be a strategy to enhance metabolic stability.

AnalogueRing SystemIn Vitro Intrinsic Clearance (CLint)Rationale
Hypothetical Drug X TetrahydrofuranHigherThe smaller, less sterically hindered THF ring may be more accessible to metabolic enzymes like cytochrome P450s.
Hypothetical Drug X TetrahydropyranLowerThe larger THP ring can shield the rest of the molecule from metabolic attack, leading to improved stability. Changing the ring size can alter the metabolic pathway of a drug.[3]
Toxicity Profile

The toxicity of a compound is a key determinant of its therapeutic window. While the inherent toxicity of the THF and THP moieties themselves is generally low, their incorporation into a larger molecule can influence the overall toxicity profile.

ParameterTetrahydrofuran AnalogueTetrahydropyran AnalogueComments
LD₅₀ (Median Lethal Dose) Generally lower for THF itselfGenerally higher for THP itselfTHF has been shown to have weak toxicity, with high doses causing narcosis and hepatocellular dysfunction.[4] The toxicity of specific drug analogues is highly dependent on the overall molecular structure and its metabolites.
Cytotoxicity (in vitro) VariableVariableAs seen with the FR901464 analogues, the cytotoxicity can be directly related to the on-target biological activity, which can be significantly influenced by the choice of the cyclic ether.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of THF and THP analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the analogue that inhibits cell viability by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THF and THP analogues in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the intrinsic clearance (CLint) of the analogues in a liver microsomal system.

Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and a buffer solution in a 96-well plate.

  • Compound Incubation: Add the THF or THP analogue to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the concentration of the parent compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated from the half-life and the reaction conditions.

In Vivo Pharmacokinetic Study (Rodent Model)

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) of the analogues in a living organism.

Methodology:

  • Animal Dosing: Administer the THF or THP analogue to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the analogue in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate the key parameters using non-compartmental analysis.

Mandatory Visualization

Signaling Pathway: Hypoxia-Inducible Factor 1 (HIF-1) Pathway

The HIF-1 signaling pathway is a crucial regulator of cellular response to low oxygen levels (hypoxia) and is a key target in cancer therapy. Several small molecule inhibitors of this pathway have been developed, some of which contain THF or THP moieties.

HIF1_Pathway cluster_nucleus Nucleus Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization induces HIF1a_degradation HIF-1α Degradation HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) (Constitutively Expressed) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF1_complex->HRE binds to Gene_transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_transcription activates Angiogenesis Angiogenesis Gene_transcription->Angiogenesis Metabolism Glycolytic Metabolism Gene_transcription->Metabolism Cell_survival Cell Survival Gene_transcription->Cell_survival workflow start Analogue Pair (THF vs. THP) physchem Physicochemical Characterization (LogP, Solubility) start->physchem in_vitro_activity In Vitro Biological Activity (e.g., Enzyme/Receptor Assay) start->in_vitro_activity metabolic_stability In Vitro Metabolic Stability (Microsomes, Hepatocytes) physchem->metabolic_stability cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) in_vitro_activity->cytotoxicity cytotoxicity->metabolic_stability in_vivo_pk In Vivo Pharmacokinetics (Rodent Model) metabolic_stability->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Disease Model) in_vivo_pk->in_vivo_efficacy decision Lead Candidate Selection in_vivo_efficacy->decision

References

Validating the structure of 4-((tetrahydrofuran-2-yl)methoxy)aniline using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural validation of the novel organic compound, 4-((tetrahydrofuran-2-yl)methoxy)aniline. While single-crystal X-ray crystallography offers the most definitive three-dimensional structure, this guide also explores the utility and comparative strengths of other widely used spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Introduction

The precise determination of the molecular structure of a new chemical entity is a critical step in chemical research and drug development. The spatial arrangement of atoms and functional groups dictates the molecule's physical, chemical, and biological properties. 4-((tetrahydrofuran-2-yl)methoxy)aniline is a molecule of interest with potential applications stemming from its aniline and tetrahydrofuran moieties. This guide compares the definitive structural elucidation possible with X-ray crystallography against the complementary data provided by other common analytical techniques.

Experimental Methodologies and Data Comparison

A comprehensive structural validation workflow involves the synergistic use of multiple analytical techniques. Below, we detail the experimental protocols and present the expected or comparative data for each method.

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[1]

Experimental Protocol:

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[1] The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to yield the final atomic coordinates.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, or by vapor or liquid diffusion methods.[2]

  • Data Collection: A diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation) is used. The crystal is kept at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed using software packages like SHELXS and SHELXL to solve the phase problem and refine the structural model.

Data Presentation:

Since a public crystal structure for 4-((tetrahydrofuran-2-yl)methoxy)aniline is not available, we present the crystallographic data for a structurally related compound, 4-methoxyaniline , for illustrative purposes.[3][4]

Parameter4-Methoxyanilinium Chloride (Illustrative Example)[3]
Chemical FormulaC7H10ClNO
Formula Weight159.61
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.45
b (Å)12.54
c (Å)7.63
α (°)90
β (°)100.12
γ (°)90
Volume (ų)795.5
Z4
Calculated Density (g/cm³)1.333
R-factor0.045
Alternative and Complementary Analytical Techniques

Spectroscopic methods provide valuable information about the connectivity and functional groups present in a molecule, complementing the 3D structure from X-ray crystallography.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5][6]

Experimental Protocol:

A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube.[7] ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[8][9]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.[1]

Predicted NMR Data for 4-((tetrahydrofuran-2-yl)methoxy)aniline:

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons6.6-6.8d2HProtons ortho to NH₂
Aromatic Protons6.8-7.0d2HProtons meta to NH₂
Methoxy Protons3.8-4.1m2H-O-CH₂ -THF
Tetrahydrofuran Proton4.1-4.3m1H-O-CH₂-CH (O)-
Tetrahydrofuran Protons3.7-3.9m2H-O-CH₂-CH(CH₂ -O)-
Tetrahydrofuran Protons1.8-2.1m4H-CH₂-CH₂ -CH₂ -CH₂-O-
Amine Protons~3.5 (broad)s2H-NH₂
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Aromatic Carbon~152C-O
Aromatic Carbon~141C-NH₂
Aromatic Carbons~116CH (meta to NH₂)
Aromatic Carbons~115CH (ortho to NH₂)
Methoxy Carbon~73-O-CH₂ -THF
Tetrahydrofuran Carbon~78-O-CH₂-CH (O)-
Tetrahydrofuran Carbon~68-O-CH₂-CH(CH₂ -O)-
Tetrahydrofuran Carbons~28, ~25-CH₂-CH₂ -CH₂ -CH₂-O-

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]

Experimental Protocol:

For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, depositing it on a salt plate (e.g., KBr), and allowing the solvent to evaporate.[10][12] Alternatively, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk.[13] The sample is then placed in the beam of an FTIR spectrometer.

Predicted FTIR Data for 4-((tetrahydrofuran-2-yl)methoxy)aniline:

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amine)3300-3500 (two bands for primary amine)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=C Stretch (Aromatic)1500-1600
C-N Stretch (Aromatic Amine)1250-1360
C-O Stretch (Ether)1050-1150 (asymmetric stretch)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer clues about the structure.[14][15]

Experimental Protocol:

For a volatile and thermally stable compound like the target molecule, Electron Ionization (EI) is a common method.[14][16] The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).[17][18]

Predicted Mass Spectrometry Data for 4-((tetrahydrofuran-2-yl)methoxy)aniline:

  • Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the molecular weight of C₁₁H₁₅NO₂. Aromatic ethers often show a prominent molecular ion peak.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond next to the ether oxygen is common for ethers.

    • Benzylic cleavage: Cleavage at the bond beta to the aromatic ring is a major fragmentation pathway for aromatic ethers.[3] This would lead to a significant fragment from the loss of the tetrahydrofuran-2-ylmethyl radical.

    • Loss of the entire (tetrahydrofuran-2-yl)methoxy group.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for structural validation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_results Data Interpretation Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization NMR NMR Spectroscopy Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS XRay X-ray Crystallography Crystallization->XRay Structure 3D Molecular Structure XRay->Structure Connectivity Connectivity & Functional Groups NMR->Connectivity FTIR->Connectivity MS->Connectivity Connectivity->Structure

Caption: A general workflow for the structural validation of a new chemical entity.

logical_relationship XRay X-ray Crystallography (Definitive 3D Structure) Validation Complete Structural Validation XRay->Validation Provides NMR NMR Spectroscopy (H-C Framework) NMR->Validation Confirms FTIR FTIR Spectroscopy (Functional Groups) FTIR->Validation Confirms MS Mass Spectrometry (Molecular Weight & Formula) MS->Validation Confirms

Caption: Logical relationship between different analytical techniques for structural validation.

Conclusion

While X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline molecule like 4-((tetrahydrofuran-2-yl)methoxy)aniline, a comprehensive structural validation relies on the collective evidence from multiple analytical techniques. NMR spectroscopy confirms the carbon-hydrogen framework, FTIR identifies key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. The integration of these techniques provides a robust and irrefutable confirmation of the molecular structure, which is paramount for further research and development.

References

Purity Under the Magnifying Glass: A Comparative Guide to Elemental Analysis for 4-((tetrahydrofuran-2-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of elemental analysis with alternative analytical techniques for assessing the purity of 4-((tetrahydrofuran-2-yl)methoxy)aniline. We will delve into detailed experimental protocols, present comparative performance data, and visualize key workflows to aid in the selection of the most appropriate purity assessment strategy.

The Foundation of Purity: Elemental Analysis

Elemental analysis (EA), specifically CHN analysis, is a long-established and robust technique for determining the elemental composition of a pure organic compound. The principle is straightforward: the compound is combusted in a controlled oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are meticulously measured. The mass percentages of carbon, hydrogen, and nitrogen in the sample are then calculated and compared against the theoretical values derived from the compound's molecular formula. For 4-((tetrahydrofuran-2-yl)methoxy)aniline (C₁₁H₁₅NO₂), a close match between the experimental and theoretical values is a strong indicator of high purity.

Theoretical vs. Experimental Data

A critical aspect of elemental analysis is the comparison of experimentally obtained data with the theoretical elemental composition. A generally accepted tolerance for a pure compound is a deviation of no more than ±0.4% from the theoretical value for each element.

ElementTheoretical Mass % (C₁₁H₁₅NO₂)Hypothetical Experimental Mass %Deviation (%)
Carbon (C)68.3768.25-0.12
Hydrogen (H)7.827.91+0.09
Nitrogen (N)7.257.18-0.07
Experimental Protocol: CHN Elemental Analysis

Objective: To determine the mass percentages of Carbon, Hydrogen, and Nitrogen in a synthesized sample of 4-((tetrahydrofuran-2-yl)methoxy)aniline.

Materials and Equipment:

  • Elemental Analyzer (e.g., Vario EL Cube)

  • Microbalance (accurate to 0.001 mg)

  • Tin or silver capsules

  • High-purity standards for calibration (e.g., acetanilide)

  • Synthesized 4-((tetrahydrofuran-2-yl)methoxy)aniline sample (dried to constant weight)

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried 4-((tetrahydrofuran-2-yl)methoxy)aniline sample into a tin or silver capsule using a microbalance.

  • Combustion: Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, where it is heated to approximately 1000-1150°C in an oxygen-rich atmosphere.[1][2]

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a series of separation columns and detectors. A thermal conductivity detector (TCD) is typically used to quantify each gas.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing start Start weigh Accurately weigh 2-3 mg of sample start->weigh encapsulate Encapsulate in tin/silver capsule weigh->encapsulate combustion Combustion at ~1000-1150°C in O₂ encapsulate->combustion separation Gas Separation (CO₂, H₂O, N₂) combustion->separation detection Detection by TCD separation->detection calculation Calculate Mass % of C, H, N detection->calculation comparison Compare with Theoretical Values calculation->comparison end Purity Assessment comparison->end

Experimental workflow for elemental analysis.

Beyond the Elements: Alternative Purity Assessment Methods

While elemental analysis is a powerful tool for confirming the elemental composition of a bulk sample, it may not detect certain impurities, such as isomers or inorganic salts.[3][4][5] Therefore, orthogonal methods that provide complementary information are crucial for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile technique for separating and quantifying the components of a mixture.[1] For purity assessment, a sample is analyzed to determine the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

ParameterTypical Performance of HPLC
Principle Separation based on differential partitioning between a mobile and stationary phase.[1]
Purity Assessment Quantification of the main peak area relative to total peak areas.
Limit of Detection (LOD) 0.01 - 0.1%
Limit of Quantification (LOQ) 0.03 - 0.3%
Precision (RSD) < 2%
Accuracy 98 - 102%
Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of 4-((tetrahydrofuran-2-yl)methoxy)aniline by assessing the area percentage of the main peak.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 4-((tetrahydrofuran-2-yl)methoxy)aniline sample in the mobile phase (e.g., 1 mg/mL).

    • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient elution (e.g., 5% to 95% B over 15 minutes)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the λmax of the compound)

    • Injection Volume: 10 µL

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary method for purity determination due to its high accuracy and the fact that it does not require a reference standard of the analyte itself.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[6][8]

ParameterTypical Performance of qNMR
Principle Signal intensity is directly proportional to the molar amount of the substance.[8]
Purity Assessment Quantification against a certified internal standard of known purity.
Precision (RSD) < 1%[7]
Accuracy 99 - 101%
Key Advantage Provides structural information and can quantify non-chromophoric impurities.[6]
Experimental Protocol: ¹H qNMR Purity Analysis

Objective: To determine the absolute purity of 4-((tetrahydrofuran-2-yl)methoxy)aniline using an internal standard.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, with a known purity and non-overlapping signals)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 4-((tetrahydrofuran-2-yl)methoxy)aniline sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of the deuterated solvent and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

    • Ensure a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Choosing the Right Tool for the Job

The selection of a purity assessment method depends on the specific requirements of the analysis. Elemental analysis provides fundamental compositional data, while HPLC and qNMR offer insights into the presence of organic impurities.

Decision_Tree start Start: Purity Assessment Needed q1 Need to confirm elemental composition? start->q1 ea Elemental Analysis (CHN) q1->ea Yes q2 Concerned about organic impurities? q1->q2 No ea->q2 hplc HPLC with UV detection q2->hplc Yes q3 Need absolute quantification without analyte standard? q2->q3 No hplc->q3 qnmr Quantitative NMR (qNMR) q3->qnmr Yes end Comprehensive Purity Profile q3->end No qnmr->end

Decision tree for selecting a purity assessment method.

References

Benchmarking the cytotoxicity of 4-((tetrahydrofuran-2-yl)methoxy)aniline against known standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for evaluating the cytotoxic potential of the novel compound 4-((tetrahydrofuran-2-yl)methoxy)aniline. By comparing its performance against well-established chemotherapeutic agents, doxorubicin and cisplatin, researchers can effectively benchmark its efficacy and gain insights into its potential as an anti-cancer agent. This document outlines standardized experimental protocols and presents historical data for the reference compounds to facilitate a comprehensive comparative analysis.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the standard cytotoxic agents, doxorubicin and cisplatin, across a range of human cancer cell lines. These values, representing the concentration of a drug that is required for 50% inhibition of cell viability, serve as a crucial benchmark for assessing the potency of new compounds. Data for 4-((tetrahydrofuran-2-yl)methoxy)aniline is not yet publicly available and would be determined using the experimental protocols detailed below.

Table 1: IC50 Values of Standard Cytotoxic Agents

Cell LineCancer TypeDoxorubicin IC50 (µM)Cisplatin IC50 (µM)
MCF-7 Breast Cancer2.50 ± 1.76[1]Varies significantly[2]
HeLa Cervical Cancer2.92 ± 0.57[1]Varies significantly[2]
HepG2 Hepatocellular Carcinoma12.18 ± 1.89[1]Varies significantly[2]
A2780 Ovarian CancerNot Reported~5-10[3]
Ovcar Ovarian CancerNot Reported~10-20[3]
BxPC-3 Pancreatic CancerNot Reported5.96 ± 2.32[4]
MIA PaCa-2 Pancreatic CancerNot Reported7.36 ± 3.11[4]
PANC-1 Pancreatic CancerNot Reported100 ± 7.68[4]
K562 Leukemia0.031[1]Not Reported
AMJ13 Breast Cancer223.6 (µg/ml)[5]Not Reported

Note: IC50 values can exhibit significant variability between studies due to differences in experimental conditions. It is recommended to determine the IC50 of standard compounds concurrently with the test compound.

Experimental Protocols

To ensure accurate and reproducible cytotoxicity data, the following standardized protocols are recommended.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[6][7] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of 4-((tetrahydrofuran-2-yl)methoxy)aniline, doxorubicin, and cisplatin. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is another common method to measure cytotoxicity by quantifying the amount of lactate dehydrogenase released from damaged cells.[10][11]

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.[12][13]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically up to 30 minutes), protected from light.[13]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[13]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[12][13]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a provided reagent).

Visualizing Experimental and Biological Pathways

To further understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 Cell Preparation and Treatment cluster_1 MTT Assay cluster_2 LDH Assay A Cell Seeding in 96-well plates B Overnight Incubation A->B C Compound Treatment (Test & Standards) B->C D Incubation (24-72h) C->D E Add MTT Reagent D->E I Collect Supernatant D->I F Incubate (2-4h) E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H L Data Analysis H->L Calculate IC50 J LDH Reaction I->J K Measure Absorbance J->K K->L Calculate % Cytotoxicity

Caption: A typical workflow for in vitro cytotoxicity testing.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion Cisplatin Cisplatin Aquated Cisplatin Aquated Cisplatin Cisplatin->Aquated Cisplatin Uptake DNA Adducts DNA Adducts Aquated Cisplatin->DNA Adducts Binds to DNA Mitochondrial Dysfunction Mitochondrial Dysfunction Aquated Cisplatin->Mitochondrial Dysfunction Induces DNA Damage Response DNA Damage Response DNA Adducts->DNA Damage Response p53 Activation p53 Activation DNA Damage Response->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis Induces Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Cytochrome c Release->Apoptosis Activates Caspases

References

Head-to-head comparison of different catalysts for 4-aminophenol etherification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The etherification of 4-aminophenol is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals, most notably in the production of phenacetin and other alkoxy-aniline derivatives. The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and process efficiency. This guide provides an objective comparison of different catalytic systems for the O-alkylation of 4-aminophenol, supported by experimental data, to aid researchers in catalyst selection and methods development.

Performance Comparison of Catalysts

The etherification of 4-aminophenol, a Williamson ether synthesis, is often challenged by the competing N-alkylation of the amino group. To achieve selective O-alkylation, various catalytic strategies have been employed. Phase-transfer catalysis has emerged as a particularly effective method.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysts, such as quaternary ammonium salts, facilitate the reaction between the water-soluble phenoxide of 4-aminophenol and an alkyl halide, which is typically in an organic phase. This methodology often leads to high yields under relatively mild conditions. Tetrabutylammonium bromide (TBAB) is a commonly used and efficient phase-transfer catalyst for a variety of alkylation reactions.[1][2]

The following table summarizes the performance of a base-mediated O-alkylation of protected 4-aminophenol with various alkyl halides. While this method involves a protection/deprotection sequence to ensure O-selectivity, the alkylation step itself is a catalyzed etherification that demonstrates the efficacy of this approach for different substrates.[3]

Alkyl HalideProductYield (%)[3]
Benzyl bromide2-Benzyloxyaniline93.5
Allyl bromide2-Allyloxyaniline82.2
Methyl iodide2-Methoxyaniline53.8
n-Pentyl bromide2-(Pentyloxy)aniline78.3
n-Dodecyl bromide2-(Dodecyloxy)aniline81.5
Isopropyl bromide2-Isopropoxyaniline35.6
sec-Butyl iodide2-(sec-Butoxy)aniline41.2

Note: The data presented is for the O-alkylation of 2-aminophenol using a protection-deprotection strategy with K₂CO₃ as the base in acetone under reflux. This serves as a representative model for the reactivity of different alkyl halides in the etherification of aminophenols.

Other Catalytic Systems

While phase-transfer catalysis is well-documented, other catalytic systems are being explored for etherification reactions, although specific comparative data for 4-aminophenol is less common in the reviewed literature.

  • Zeolites: These microporous aluminosilicates can act as solid acid or base catalysts and offer advantages in terms of reusability and separation. Their shape-selective properties could potentially favor O-alkylation over N-alkylation. Zeolites are known to catalyze esterification and other organic transformations.[4][5]

  • Ionic Liquids: Ionic liquids can act as both solvents and catalysts in etherification reactions.[6][7] Their tunable properties may allow for the design of highly selective and efficient processes. Ether- and alcohol-functionalized ionic liquids have shown promise in organic synthesis.[6]

Experimental Protocols

General Experimental Protocol for O-Alkylation of Aminophenols (with protection)[3]

This protocol describes the selective O-alkylation of an aminophenol via a protection-deprotection strategy.

Step 1: Protection of the Amino Group

  • To a stirred solution of aminophenol (30 mmol) in 80 mL of methanol, add benzaldehyde (3.18 g, 30 mmol).

  • Stir the resulting solution for 1 hour.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from ethanol to afford the N-benzylideneaminophenol.

Step 2: O-Alkylation (Etherification)

  • To a stirred solution of the N-benzylideneaminophenol (3 mmol) in acetone (30 ml), add K₂CO₃ (828 mg, 6 mmol) and the desired alkyl halide (3 mmol).

  • Reflux the mixture for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent to yield the crude protected ether.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude product from Step 2 in a suitable solvent.

  • Hydrolyze the imine using an acidic solution (e.g., HCl).

  • Neutralize the solution (e.g., with NaHCO₃).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure to obtain the final alkoxyaniline product.

Visualizing the Process

Experimental Workflow for Selective O-Alkylation

experimental_workflow Experimental Workflow for Selective O-Alkylation of 4-Aminophenol cluster_protection Step 1: Protection cluster_etherification Step 2: Etherification cluster_deprotection Step 3: Deprotection p1 4-Aminophenol + Benzaldehyde in Methanol p2 Stir for 1h p1->p2 p3 Solvent Evaporation p2->p3 p4 Recrystallization p3->p4 p5 N-benzylidene-4-aminophenol p4->p5 e1 N-benzylidene-4-aminophenol + Alkyl Halide + K₂CO₃ in Acetone p5->e1 Intermediate e2 Reflux for 20h e1->e2 e3 Filtration e2->e3 e4 Solvent Evaporation e3->e4 e5 Crude Protected Ether e4->e5 d1 Crude Protected Ether + HCl e5->d1 Crude Product d2 Hydrolysis d1->d2 d3 Neutralization (NaHCO₃) d2->d3 d4 Extraction d3->d4 d5 Purification d4->d5 d6 Final Product (4-Alkoxyaniline) d5->d6 ptc_mechanism Phase-Transfer Catalysis in 4-Aminophenol Etherification cluster_aqueous Aqueous Phase cluster_organic Organic Phase AP_OH 4-Aminophenol (H₂N-Ph-OH) Phenoxide Phenoxide Anion (H₂N-Ph-O⁻) AP_OH->Phenoxide + Base Base Base (e.g., NaOH) Q_Phenoxide Ion Pair (Q⁺ ⁻O-Ph-NH₂) Phenoxide->Q_Phenoxide + Q⁺X⁻ - X⁻ QX Catalyst (Q⁺X⁻) Q_Phenoxide_org Ion Pair (Q⁺ ⁻O-Ph-NH₂) Q_Phenoxide->Q_Phenoxide_org Phase Transfer R_X Alkyl Halide (R-X) Product Product (H₂N-Ph-O-R) R_X->Product Product->Product Q_Phenoxide_org->Product + R-X - Q⁺X⁻ QX_org Catalyst (Q⁺X⁻) QX_org->QX Catalyst Regeneration

References

Safety Operating Guide

Proper Disposal of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(tetrahydro-furan-2-ylmethoxy)-phenylamine is a critical aspect of laboratory safety and environmental responsibility. This compound contains both an aromatic amine (aniline) functional group and a tetrahydrofuran (ether) moiety, each presenting distinct hazards that must be addressed during disposal. Under no circumstances should this chemical be released into drains or the environment.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The dual nature of this compound necessitates caution regarding its potential toxicity, carcinogenicity, and the risk of forming explosive peroxides.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves may be suitable for low-volume handling, but butyl rubber, neoprene, or Viton gloves are recommended for greater protection, especially with anilines.[3]

  • Eye Protection: Chemical splash goggles or safety glasses are mandatory.[4]

  • Lab Coat: A standard, fully buttoned lab coat is required to protect clothing and skin.[4]

  • Ventilation: All handling and disposal procedures should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[5][6]

Hazard Profile and Safety Data

A thorough understanding of the hazards associated with the constituent functional groups of this compound is essential for its safe management. The following table summarizes key safety data for anilines and tetrahydrofuran, which should be considered representative for the compound .

Hazard ClassificationAniline (Aromatic Amine)Tetrahydrofuran (Ether)
GHS Pictograms DangerDanger
Signal Word H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H341: Suspected of causing genetic defects.H351: Suspected of causing cancer.H372: Causes damage to organs through prolonged or repeated exposure.H410: Very toxic to aquatic life with long lasting effects.[2]H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H351: Suspected of causing cancer.May form explosive peroxides.[7][8]
Disposal Considerations Must be managed as hazardous waste.[3] Do not dispose of down the drain.[3]Must be managed as hazardous waste.[5] Do not dispose of down the drain.[9] Peroxide formation is a significant hazard.[5][10][11][12]

Experimental Protocol: Waste Collection and Disposal Procedure

The required disposal method for this compound is through an approved hazardous waste disposal program. Laboratory personnel should not attempt to neutralize or treat this chemical waste unless specifically trained and equipped to do so.

Step 1: Waste Characterization and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid or liquid form and if it is mixed with any other solvents or reagents.

  • Segregate the Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. At a minimum, it should be segregated from acids, bases, oxidizers, and cyanides.[13] Specifically, keep amine waste separate from other chemical wastes to prevent hazardous reactions.[1]

Step 2: Containerization and Labeling

  • Use a Dedicated Waste Container: Collect the waste in a clearly labeled, compatible container. A polyethylene or glass container with a tightly fitting cap is generally suitable.[4][9][13]

  • Label the Container: The label should clearly state "Hazardous Waste: this compound". Include the chemical formula and identify it as both an "Aromatic Amine" and a "Peroxide-Forming Ether". List all components if it is a mixture. Ensure the label includes the date when waste was first added.

Step 3: Storage and Handling of Waste

  • Peroxide Hazard Management: Due to the tetrahydrofuran moiety, this compound is susceptible to forming explosive peroxides upon exposure to air and light.[5][10][11][12]

    • Date the primary container upon receipt and upon opening.[5][11][12]

    • If the chemical has been stored for an extended period (e.g., more than 6 months after opening), it should be tested for peroxides before handling.[5]

    • If peroxide crystals are observed or if a peroxide test is positive, do not move the container. [5] Contact your institution's EHS office or a hazardous waste disposal expert immediately.[5]

  • Storage Location: Store the waste container in a designated satellite accumulation area. This area should be a cool, well-ventilated space away from direct sunlight, heat, and ignition sources.[1][3] Store in secondary containment to prevent spills.[13]

  • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[12][13] Do not overfill the container; leave adequate headspace for expansion.[13]

Step 4: Final Disposal

  • Contact EHS: Arrange for pickup and final disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[4]

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.[11] After thorough rinsing and defacing the label, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) in Fume Hood start->ppe check_peroxides Check for Peroxides (If stored >6 months or crystals visible) ppe->check_peroxides peroxides_present Peroxides Detected! check_peroxides->peroxides_present Yes no_peroxides No Peroxides Detected or Fresh Material check_peroxides->no_peroxides No contact_ehs_peroxide STOP! Do Not Move Container. Contact EHS Immediately. peroxides_present->contact_ehs_peroxide segregate Segregate Waste (Keep separate from incompatibles) no_peroxides->segregate containerize Containerize in a Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store request_pickup Request Pickup from EHS/Hazardous Waste Contractor store->request_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety, handling, and disposal information for 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and tetrahydrofuran derivatives, in the absence of a specific Safety Data Sheet (SDS) for the compound itself.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2][3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2][4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2][4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][5]

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood. Due to the tetrahydrofuran moiety, be aware of the potential for peroxide formation, especially if the material has been stored for an extended period.[2][4] It is recommended to test for peroxides if there is any suspicion.[4][5] Avoid heating solutions containing this compound near flammable solvents, as the tetrahydrofuran component is flammable.[2][5]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Personal Hygiene: Immediately after handling, remove and properly dispose of gloves. Wash hands thoroughly with soap and water.[2][4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Categorization: All waste materials, including unused compounds, solutions, and contaminated consumables (e.g., gloves, wipes, pipette tips), must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect in a designated, labeled, and sealed container for solid chemical waste.

    • Liquid Waste: Collect in a designated, labeled, and sealed container for organic solvent waste. Do not mix with incompatible waste streams.

    • Sharps: Dispose of any contaminated sharps in a designated sharps container.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Experiment outside_hood->end_ppe No respirator->end_ppe

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep 1. Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check) handling 2. Handling the Compound (Weighing, Dissolving, Reactions in Fume Hood) prep->handling post_handling 3. Post-Handling Procedures (Decontamination, Personal Hygiene) handling->post_handling categorize 1. Categorize Waste as Hazardous post_handling->categorize collect 2. Collect Solid, Liquid, and Sharps Waste Separately categorize->collect store 3. Store Waste in Designated Area collect->store dispose 4. Arrange for EHS Disposal store->dispose

Operational and Disposal Workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.